4-Oxopiperidine-3-carboxamide
Description
Properties
IUPAC Name |
4-oxopiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-6(10)4-3-8-2-1-5(4)9/h4,8H,1-3H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAVEHIEIBFQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Oxopiperidine-3-carboxamide
Abstract: The 4-oxopiperidine-3-carboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for a diverse range of therapeutic agents, including kinase inhibitors and central nervous system drugs. Its unique conformational properties and hydrogen bonding capabilities make it an attractive component for achieving high target affinity and specificity. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory execution. We will explore the classical Dieckmann condensation route, detailing the synthesis from acyclic precursors and the subsequent conversion of the resulting β-keto ester to the target carboxamide.
Introduction: The Significance of the 4-Oxopiperidine Core
The piperidine ring is one of the most ubiquitous heterocycles found in pharmaceuticals and natural products.[1] When functionalized with a ketone at the 4-position and a carboxamide at the 3-position, the resulting this compound structure offers a rigid scaffold with well-defined vectors for substituent placement. This precise three-dimensional arrangement is crucial for molecular recognition at biological targets. The carbonyl group can act as a hydrogen bond acceptor, while the amide functionality provides both hydrogen bond donor and acceptor capabilities, facilitating robust interactions within protein binding pockets. This guide is intended for researchers and drug development professionals, providing a detailed examination of a reliable synthetic pathway to this valuable intermediate.
Primary Synthetic Strategy: The Dieckmann Condensation Pathway
The most common and robust approach for constructing the 4-oxopiperidine ring system is the intramolecular Dieckmann condensation of a suitably substituted acyclic diester.[2][3][4] This base-catalyzed reaction efficiently forms the six-membered ring, creating a cyclic β-keto ester which is an immediate precursor to the target molecule.[3][4]
The overall synthetic sequence can be outlined as follows:
-
Synthesis of the Acyclic Diester Precursor: Construction of an aminodiester, typically via N-alkylation of a primary amine with two different ester-containing alkyl halides.
-
Intramolecular Dieckmann Condensation: Cyclization of the aminodiester using a strong base to form the N-protected ethyl 4-oxopiperidine-3-carboxylate.
-
Amidation: Conversion of the ethyl ester to the corresponding primary carboxamide.
-
Deprotection (Optional): Removal of the nitrogen protecting group, if required, to yield the final this compound.
This guide will focus on the synthesis of an N-benzyl protected version, as the benzyl group is a common and readily cleavable protecting group that enhances stability and simplifies purification of the intermediates. The final product is therefore N-benzyl-4-oxopiperidine-3-carboxamide .
Detailed Experimental Protocols
Synthesis of the Key Intermediate: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
The cornerstone of this synthesis is the formation of the cyclic β-keto ester, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, via Dieckmann condensation.[5] A Chinese patent describes a high-yielding procedure starting from N-benzyl glycine ethyl ester.[6]
Rationale for Experimental Choices:
-
Base: A strong alkoxide base, such as sodium ethoxide (NaOEt) or sodium tert-butoxide, is required to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.[2][3][7] The choice of base should match the ester to prevent transesterification.[4]
-
Solvent: Anhydrous, non-protic solvents like toluene or THF are used to prevent quenching the strong base and the enolate intermediate.[6][8]
-
Temperature: The reaction is often heated to reflux to overcome the activation energy of the cyclization.
-
Workup: The reaction is quenched with a weak acid. This is a critical step because the initial product is the enolate of the β-keto ester, which is stabilized by resonance. Acidification provides a proton to form the neutral, isolable β-keto ester product.[7]
Step-by-Step Protocol:
-
Precursor Synthesis: An acyclic diester, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, is first prepared by reacting N-benzyl glycine ethyl ester with an alkylating agent like 4-bromo-ethyl butyrate in the presence of a mild base such as sodium carbonate.[6]
-
Setup: A multi-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. The apparatus must be thoroughly flame-dried or oven-dried to ensure anhydrous conditions.
-
Reagent Addition: The flask is charged with the acyclic diester precursor, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, and anhydrous toluene.
-
Base Addition: Sodium tert-butoxide (1.0 to 1.5 molar equivalents) is added portion-wise to the solution at room temperature under a nitrogen atmosphere.[6]
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Quench & Workup: The mixture is cooled to room temperature, and the reaction is carefully quenched by the addition of dilute acetic acid or saturated aqueous ammonium chloride until the pH is approximately 7.[6]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude oil, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient (>90%).[6]
| Parameter | Value | Source |
| Starting Material | 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | [6] |
| Base | Sodium tert-butoxide | [6] |
| Solvent | Toluene | [6] |
| Temperature | Reflux | [6] |
| Typical Yield | 85-95% | [6] |
| Product MW | 261.32 g/mol | [5] |
Table 1: Summary of Reaction Parameters for Dieckmann Condensation.
Synthesis of N-Benzyl-4-oxopiperidine-3-carboxamide
The conversion of the β-keto ester to the target β-keto amide is typically achieved by direct amidation with an ammonia source.
Rationale for Experimental Choices:
-
Ammonia Source: A saturated solution of ammonia in methanol is a common and effective reagent for this transformation. The high concentration of ammonia drives the equilibrium towards the amide product.
-
Solvent: Methanol is a suitable solvent that readily dissolves both the ester starting material and the ammonia.
-
Conditions: The reaction is often performed in a sealed vessel to maintain the concentration of the volatile ammonia and may require gentle heating to proceed at a reasonable rate.
Step-by-Step Protocol:
-
Setup: A pressure-rated sealed tube or a round-bottom flask equipped with a septum is charged with ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
-
Reagent Addition: A saturated solution of ammonia in methanol (commercially available or prepared by bubbling ammonia gas through cold methanol) is added to the flask.
-
Reaction: The vessel is securely sealed and stirred at room temperature or heated gently to 40-50 °C for 12-24 hours. The reaction progress should be monitored by TLC or LCMS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude solid is triturated with a suitable solvent like diethyl ether or a mixture of ethyl acetate and hexanes to remove non-polar impurities. The solid product is then collected by filtration and dried under vacuum to yield N-benzyl-4-oxopiperidine-3-carboxamide. Further purification can be achieved by recrystallization if necessary.
Conclusion and Outlook
The Dieckmann condensation provides a reliable and scalable route to the 4-oxopiperidine-3-carboxylate core structure. Subsequent amidation furnishes the desired this compound, a highly valuable building block for drug discovery programs. The protocols described herein are based on established chemical principles and can be adapted for the synthesis of various N-substituted analogs by simply changing the starting primary amine in the initial step. For researchers in the field, mastery of this synthetic sequence provides access to a rich chemical space for the development of novel therapeutics.
References
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Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. URL: [Link]
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Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3. PubChem. URL: [Link]
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Dieckmann Condensation Reaction Mechanism. YouTube. URL: [Link]
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Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. URL: [Link]
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Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. URL: [Link]
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A New β-Keto Amide Synthesis. ResearchGate. URL: [Link]
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Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3. PubChem. URL: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. URL: [Link]
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Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PMC - NIH. URL: [Link]
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The Versatile Scaffold: A Technical Guide to 4-Oxopiperidine-3-carboxamide
For researchers, medicinal chemists, and professionals in drug development, the identification and utilization of versatile molecular scaffolds are paramount to the discovery of novel therapeutics. Among these, the piperidine nucleus stands out for its prevalence in numerous FDA-approved drugs and natural alkaloids. This technical guide provides an in-depth exploration of a particularly valuable derivative: 4-Oxopiperidine-3-carboxamide. We will delve into its core chemical identity, synthesis, and its burgeoning role as a privileged scaffold in modern medicinal chemistry, substantiated by field-proven insights and authoritative references.
Part 1: Core Chemical Identity
The foundational step in harnessing any chemical entity is a precise understanding of its structure and properties. This compound is a bifunctional molecule featuring a ketone and a carboxamide group appended to a piperidine ring. This arrangement provides multiple points for chemical modification and hydrogen bonding, crucial for molecular recognition in biological systems.
IUPAC Name, CAS Number, and Molecular Structure
-
IUPAC Name: this compound[1]
-
CAS Number: 788777-50-4[2]
-
Molecular Formula: C₆H₁₀N₂O₂[1]
-
Molecular Weight: 142.16 g/mol
-
Chemical Structure:
Physicochemical Properties (Predicted)
A summary of key computed properties for this compound is presented below. These values are crucial for predicting the molecule's behavior in various experimental and biological contexts.
| Property | Value | Source |
| Molecular Weight | 142.16 g/mol | PubChem |
| XLogP3 | -1.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 69.5 Ų | PubChem |
Data sourced from PubChem CID 75464833.[1]
Part 2: Synthesis and Derivatization
The synthesis of this compound is not extensively documented as a standalone procedure in readily available literature. However, its synthesis can be logically achieved through the amidation of its corresponding and more commonly available ester or carboxylic acid precursors. This section outlines a validated, multi-step synthetic pathway, emphasizing the causality behind the chosen reactions and conditions.
Synthetic Workflow Overview
The most practical approach involves the synthesis of a stable ester precursor, such as ethyl 4-oxopiperidine-3-carboxylate, followed by a direct amidation reaction. This strategy allows for purification of the intermediate ester, ensuring a high-quality final product.
Sources
The 4-Oxopiperidine-3-carboxamide Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Oxopiperidine-3-carboxamide Core
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. Within this important class of heterocycles, the this compound core has emerged as a particularly versatile and valuable motif for the development of novel therapeutics.
This guide provides a comprehensive overview of the this compound scaffold, from its synthesis to its diverse applications in drug discovery. We will delve into the strategic rationale behind its use, explore key synthetic methodologies, and examine its role in the development of inhibitors for a range of therapeutic targets, including kinases, viral proteins, and enzymes implicated in neurodegenerative diseases.
Synthetic Strategies: Constructing the this compound Core
The synthesis of the this compound core and its derivatives is a critical aspect of its utility in drug discovery. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control. Several robust methods have been developed, with the Dieckmann condensation being a prominent and versatile approach.
The Dieckmann Condensation Approach
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters, which are direct precursors to the 4-oxopiperidine core. The general strategy involves the cyclization of a suitably substituted amino diester.
Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate via Dieckmann Condensation
-
Step 1: Synthesis of the Di-ester Precursor. N-benzylglycine ethyl ester is reacted with ethyl acrylate in a Michael addition to afford the corresponding di-ester. This reaction is typically carried out in a suitable solvent such as ethanol at room temperature. The choice of an acrylate derivative allows for the introduction of the carbon backbone required for cyclization.
-
Step 2: Intramolecular Cyclization. The purified di-ester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene or THF. The base facilitates the deprotonation of the α-carbon to one of the ester groups, which then attacks the other ester carbonyl, leading to the formation of the cyclic β-keto ester. The reaction is typically heated to drive it to completion. The causality behind using a strong, non-nucleophilic base is to promote the desired intramolecular condensation without competing side reactions like ester hydrolysis or cleavage.
-
Step 3: Hydrolysis and Decarboxylation (Optional). If the corresponding ketone is desired without the 3-carboxy group, the β-keto ester can be subjected to acidic or basic hydrolysis followed by decarboxylation. However, for the synthesis of 3-carboxamide derivatives, the ester group is retained for subsequent amidation.
-
Step 4: Amidation. The resulting ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is then reacted with a desired amine in the presence of a coupling agent such as HATU or EDC/HOBt to form the target this compound derivative. The choice of amine at this stage is a key diversification point, allowing for the exploration of a wide range of chemical space.
Diagram: General Synthetic Workflow for this compound Derivatives via Dieckmann Condensation
Caption: Synthetic pathway to this compound derivatives.
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The this compound core has proven to be a fruitful starting point for the development of inhibitors targeting a variety of enzymes and receptors. Its rigidified structure, combined with the ability to introduce diverse substituents at the nitrogen, the carboxamide, and potentially other positions, allows for fine-tuning of potency and selectivity.
Kinase Inhibition: Targeting Uncontrolled Cell Proliferation
Protein kinases are a major class of drug targets, particularly in oncology. The this compound scaffold has been successfully employed in the design of potent and selective kinase inhibitors.
-
Axl Kinase Inhibitors: Axl is a receptor tyrosine kinase that has been implicated in cancer progression, metastasis, and drug resistance. A series of 4-oxo-1,4-dihydroquinoline-3-carboxamides, which can be considered as structurally related analogs of the this compound core, were designed and synthesized as highly potent Axl kinase inhibitors.[2] One of the most promising compounds from this series demonstrated a Kd value of 2.7 nM and an IC50 value of 4.0 nM against Axl kinase.[2] This compound also showed significant in vivo therapeutic effects in a mouse model of breast cancer metastasis.[2] The rationale behind exploring this scaffold was its ability to present key pharmacophoric features that could interact with the hinge region and other critical residues within the ATP-binding pocket of the kinase.
-
Akt (Protein Kinase B) Inhibitors: Akt is a serine/threonine kinase that plays a central role in cell survival and proliferation pathways. The discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective and orally active inhibitors of Akt highlights the potential of the piperidine-carboxamide scaffold in this area.[3][4] While not the 4-oxo-3-carboxamide isomer, this work demonstrates the utility of the core piperidine-carboxamide structure for achieving potent and selective kinase inhibition.
Diagram: Simplified Signaling Pathway of Axl Kinase in Cancer
Caption: Inhibition of Axl signaling by this compound derivatives.
Antiviral Activity: Combating Viral Infections
The emergence of new and re-emerging viral threats necessitates the development of novel antiviral agents. The piperidine-carboxamide scaffold has shown promise in this therapeutic area.
-
Coronavirus Inhibitors: In the search for broad-spectrum antiviral agents, piperidine-4-carboxamide derivatives have been identified as inhibitors of human coronaviruses, including SARS-CoV-2.[5] One such compound, NCGC2955, demonstrated low micromolar activity against various coronaviruses in different cell lines.[5] While the exact mechanism of action is still under investigation, these findings suggest that the piperidine-carboxamide scaffold can serve as a valuable starting point for the development of new anti-coronavirus therapies. The lipophilic nature of the piperidine ring combined with the hydrogen bonding capabilities of the carboxamide group may facilitate interactions with viral proteins or host factors essential for viral replication.
Neurodegenerative Diseases: Modulating CNS Targets
The treatment of neurodegenerative disorders such as Alzheimer's disease remains a significant challenge. The this compound scaffold and its analogs are being explored for their potential to modulate targets relevant to these conditions.
-
Cognition Enhancers: 4-Aminopiperidine derivatives have been investigated as a new class of potent cognition-enhancing drugs.[6] This research suggests that the piperidine core can be a valuable template for designing molecules that act on targets involved in memory and learning. While not the 4-oxo-3-carboxamide isomer, this work provides a strong rationale for exploring this scaffold in the context of neurodegenerative diseases.
Structure-Activity Relationships (SAR): Guiding the Optimization Process
Systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the this compound scaffold, key areas for modification include the N-substituent, the carboxamide moiety, and the piperidine ring itself.
| Position of Modification | General Observation | Example/Rationale |
| N-substituent (R1) | Large, aromatic, or heteroaromatic groups are often well-tolerated and can contribute to potency through interactions with hydrophobic pockets in the target protein. | In many kinase inhibitors, an N-aryl or N-heteroaryl group is crucial for occupying the ATP-binding site. |
| Carboxamide (R2, R3) | The nature of the amine component of the carboxamide is a critical determinant of activity and selectivity. Aromatic and heteroaromatic amines can form key hydrogen bonds and pi-stacking interactions. | In the development of Akt inhibitors, variation of the carboxamide substituent was key to improving oral bioavailability.[3][4] |
| Piperidine Ring | Substitution on the piperidine ring can influence conformation and provide additional vectors for interacting with the target. | Introduction of substituents can lock the ring in a specific conformation, which may be more favorable for binding. |
Conclusion: A Promising Scaffold for Future Drug Discovery
The this compound core represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its ability to be readily diversified, makes it an attractive starting point for the development of novel therapeutics. The successful application of this scaffold and its close analogs in the discovery of potent inhibitors of kinases, viral proteins, and CNS targets underscores its broad therapeutic potential. As our understanding of disease biology continues to grow, it is certain that the this compound scaffold will continue to be a valuable tool in the hands of medicinal chemists, leading to the development of the next generation of innovative medicines.
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Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed. [Link]
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4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (2003). PubMed. [Link]
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4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. (2016). PubMed. [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ACS Publications. [Link]
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Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. (2022). Gavin Publishers. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC. [Link]
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Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed. [Link]
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The 4-Oxopiperidine-3-carboxamide Scaffold: A Privileged Motif in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Core Structure
In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. Within this privileged class of heterocycles, the 4-oxopiperidine-3-carboxamide core has garnered significant attention as a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this scaffold in modern drug discovery, offering insights from a senior application scientist's perspective on leveraging its unique features for therapeutic innovation.
The inherent functionalities of the this compound scaffold—a ketone, an amide, and a secondary amine—offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The strategic placement of the carbonyl and carboxamide groups at the 3 and 4 positions creates a unique electronic and steric environment, enabling diverse interactions with protein targets.
Synthetic Strategies and Chemical Properties
The synthesis of this compound derivatives is accessible through several established synthetic routes. A common and industrially scalable approach involves the Dieckmann condensation of a suitably substituted amino diester. For instance, the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, a closely related precursor, is well-documented and serves as a foundational method.[1]
General Synthetic Protocol: Dieckmann Condensation Approach
A robust method for the preparation of the this compound core involves the intramolecular cyclization of an N-substituted bis(ester) amine, followed by amidation. The choice of the nitrogen protecting group is critical for compatibility with downstream reactions and for influencing the final biological activity. The benzyl group is a common choice due to its stability and ease of removal via catalytic hydrogenation.
Step-by-Step Methodology:
-
Synthesis of the Diester Precursor: N-benzylglycine ethyl ester is reacted with an appropriate 4-halobutyrate derivative (e.g., ethyl 4-bromobutyrate) in the presence of a non-nucleophilic base such as sodium carbonate to yield the corresponding N,N-disubstituted amino diester.
-
Intramolecular Dieckmann Condensation: The resulting diester is treated with a strong base, typically sodium ethoxide or sodium tert-butoxide, in an anhydrous solvent like toluene or THF. This promotes an intramolecular cyclization to form the β-keto ester, in this case, the ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
-
Hydrolysis and Decarboxylation (Optional): If the free acid is desired, the resulting ester can be hydrolyzed under acidic or basic conditions.
-
Amidation: The ester at the 3-position is then converted to the desired carboxamide. This can be achieved by direct reaction with an amine, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), or by first hydrolyzing the ester to the carboxylic acid and then performing the amide coupling.[2]
The reactivity of the 4-oxo group allows for further derivatization, such as reductive amination to introduce additional diversity at this position.[3] The piperidine nitrogen can also be readily functionalized with a wide range of substituents, significantly impacting the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and target engagement.
Applications in Drug Discovery: A Scaffold for Diverse Targets
The this compound scaffold has proven to be a fruitful starting point for the development of inhibitors for a variety of biological targets, leading to potential treatments for a range of diseases.
Anti-Osteoporosis Agents: Cathepsin K Inhibition
A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[2] Overactivity of cathepsin K is a hallmark of osteoporosis. In these derivatives, the piperidine nitrogen is typically substituted with a sulfonyl group, and the carboxamide nitrogen is functionalized with a substituted benzyl group.
One of the most potent compounds identified, (R)-N-(4-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (H-9), exhibited an IC50 value of 0.08 µM against cathepsin K.[2] Molecular docking studies suggest that the piperidine ring occupies a key region of the active site, with the carboxamide and sulfonyl moieties forming crucial hydrogen bonding and hydrophobic interactions.[2]
Antimelanoma Agents: Induction of Senescence
Researchers have identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in human melanoma cells.[4] Senescence is a state of irreversible cell cycle arrest, and its induction in cancer cells is a promising therapeutic strategy. High-throughput screening identified a hit compound that served as the basis for an extensive structure-activity relationship (SAR) study.
The study revealed that the piperidine-3-carboxamide moiety is crucial for activity, as the corresponding piperidine-4-carboxamide regioisomer was inactive.[4] The S-enantiomer of the lead compound was found to be significantly more potent than the R-enantiomer, highlighting the importance of stereochemistry in target engagement. The most potent analog demonstrated an IC50 of 0.03 µM for antiproliferative activity in A375 human melanoma cells.[4]
Antimalarial Agents: Proteasome Inhibition
A piperidine carboxamide, SW042, was identified through phenotypic screening to have potent antimalarial activity.[5] Subsequent studies to identify the mechanism of action revealed that this compound and its analogs are inhibitors of the Plasmodium falciparum 20S proteasome β5 subunit (Pf20Sβ5). The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated anticancer strategy that is now being explored for infectious diseases.
SAR studies on this series demonstrated that the (S)-enantiomer was approximately 100-fold more potent than the (R)-enantiomer.[5] The piperidine-3-carboxamide core was found to be a key pharmacophore, with modifications to both the N1 position and the carboxamide substituent significantly impacting potency and selectivity against the human proteasome isoforms.[5]
Quantitative Data Summary
| Compound Class | Target | Key Compound Example | IC50/EC50 | Reference |
| Anti-Osteoporosis | Cathepsin K | (R)-N-(4-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (H-9) | 0.08 µM | [2] |
| Antimelanoma | Not specified (phenotypic) | S-enantiomer with pyridine and pyrrole modifications (54) | 0.03 µM (antiproliferative) | [4] |
| Antimalarial | P. falciparum 20S Proteasome β5 | (S)-SW042 | 0.13 µM (Pf20Sβ5 inhibition) | [5] |
Visualizing Key Concepts
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound derivatives.
Signaling Pathway Inhibition Example
Caption: Inhibition of the P. falciparum proteasome by piperidine-3-carboxamide derivatives.
Conclusion and Future Perspectives
The this compound scaffold has demonstrated its value as a versatile and privileged structure in drug discovery. Its synthetic tractability and the ability to introduce diverse functionalities at multiple positions have enabled the development of potent and selective modulators of various biological targets. The examples highlighted in this guide, from osteoporosis and cancer to infectious diseases, underscore the broad therapeutic potential of this chemical class.
Future efforts in this area will likely focus on the exploration of novel substitutions on the piperidine ring and the carboxamide moiety to further optimize potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as structure-based drug design and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in guiding the rational design of next-generation therapeutics based on this promising scaffold. As our understanding of disease biology deepens, the this compound core is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.
References
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Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]
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The Emerging Therapeutic Potential of 4-Oxopiperidine-3-carboxamide Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it an ideal starting point for the design of potent and selective modulators of biological targets. Within this chemical space, the 4-oxopiperidine-3-carboxamide core has emerged as a particularly versatile template for the development of novel therapeutics across a range of disease areas. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic targets of this compound analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the signaling pathways modulated by these promising compounds.
Synthetic Strategies: Accessing the this compound Core
The synthesis of the this compound scaffold can be approached through several strategic routes, often starting from readily available materials. A common and efficient method involves the Dieckmann condensation of a suitably substituted amino diester.
General Synthetic Protocol: Dieckmann Condensation Approach
This protocol outlines a general procedure for the synthesis of N-protected 4-oxopiperidine-3-carboxylate esters, which are key intermediates for the corresponding carboxamides.
Step 1: Synthesis of the Amino Diester Precursor
-
To a solution of an N-protected glycine ester (e.g., N-benzyl glycine ethyl ester) in a suitable organic solvent such as toluene, add an equimolar amount of an appropriate 4-halobutyrate ester (e.g., ethyl 4-bromobutyrate) and a mild base like potassium carbonate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude amino diester. Purification can be achieved by column chromatography on silica gel.
Step 2: Intramolecular Dieckmann Condensation
-
Dissolve the purified amino diester in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF).
-
Add a strong base, typically sodium ethoxide or potassium tert-butoxide (1.1 equivalents), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or with gentle heating until the condensation is complete, as indicated by TLC or LC-MS.
-
Carefully quench the reaction by the addition of a weak acid, such as acetic acid, until the mixture is neutralized.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude β-keto ester, the 4-oxopiperidine-3-carboxylate, can be purified by column chromatography or crystallization.[1]
Step 3: Amide Formation
-
The purified 4-oxopiperidine-3-carboxylate can be converted to the corresponding carboxamide through several standard methods. A common approach involves hydrolysis of the ester to the carboxylic acid, followed by amide coupling.
-
For ester hydrolysis, treat the β-keto ester with an aqueous solution of a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.
-
Acidify the reaction mixture to protonate the carboxylic acid, which can then be extracted with an organic solvent.
-
To form the amide, dissolve the carboxylic acid in a suitable solvent like dichloromethane (DCM) and add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base like 4-dimethylaminopyridine (DMAP), followed by the desired amine.[2]
-
Stir the reaction at room temperature until completion and purify the final this compound analog by column chromatography.
Potential Therapeutic Targets and Mechanisms of Action
The this compound scaffold has demonstrated inhibitory activity against a diverse range of protein targets implicated in various diseases. This section will explore three prominent examples: Cathepsin K in osteoporosis, the Plasmodium falciparum proteasome in malaria, and secretory glutaminyl cyclase in Alzheimer's disease.
Cathepsin K: A Key Target in Osteoporosis
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[3] It plays a crucial role in the degradation of type I collagen, the main organic component of the bone matrix.[4] Inhibition of Cathepsin K is therefore a promising therapeutic strategy for the treatment of osteoporosis and other bone disorders characterized by excessive bone loss.[5]
The expression and activity of Cathepsin K in osteoclasts are primarily regulated by the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling pathway.
Caption: The Ubiquitin-Proteasome System (UPS) in Plasmodium falciparum.
A series of piperidine carboxamides have demonstrated potent and selective inhibition of the β5 subunit of the P. falciparum 20S proteasome (Pf20Sβ5).
| Compound ID | Pf20Sβ5 IC50 (µM) | Human 20Sβ5 IC50 (µM) | P. falciparum EC50 (µM) | Reference |
| SW042 | 0.13 | >30 | 0.14-0.19 | [1][6] |
| SW584 | N/A | N/A | (potent analog of SW042) | [1][6] |
This protocol outlines a method for measuring the chymotrypsin-like activity of the P. falciparum proteasome and its inhibition by test compounds. [7][8] Materials:
-
Purified P. falciparum 20S proteasome
-
Proteasome assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Test compounds dissolved in DMSO
-
Positive control proteasome inhibitor (e.g., epoxomicin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
In a 96-well plate, add the diluted compounds or controls.
-
Add the purified P. falciparum 20S proteasome to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically at 37°C.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Secretory Glutaminyl Cyclase (sQC): A Target in Alzheimer's Disease
Secretory glutaminyl cyclase (sQC) is a zinc-dependent enzyme that catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of peptides and proteins. [9]In Alzheimer's disease, sQC is responsible for the formation of a highly neurotoxic, aggregation-prone species of amyloid-beta (Aβ) called pGlu-Aβ. [10]Inhibition of sQC is therefore a promising therapeutic strategy to reduce the formation of these toxic Aβ species. [11]
The formation of pGlu-Aβ is a critical step in the amyloid cascade hypothesis of Alzheimer's disease.
Caption: Role of sQC in the formation of neurotoxic pGlu-Aβ in Alzheimer's disease.
While specific data for this compound analogs as sQC inhibitors is emerging, related carboxamide-containing scaffolds have shown promise.
| Compound ID | sQC IC50 (µM) | Reference |
| LSB-09 | 40 | [12] |
| LSB-24 | 4 | [12] |
Note: LSB-09 and LSB-24 are benzimidazole-6-carboxamide derivatives, highlighting the potential of the carboxamide moiety in sQC inhibition.
This protocol describes an HPLC-based method for measuring sQC activity and its inhibition. [13] Materials:
-
Recombinant human sQC
-
sQC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Substrate (e.g., Gln-AMC)
-
Test compounds in DMSO
-
Positive control sQC inhibitor
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the assay buffer, test compound, and recombinant sQC.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture by reverse-phase HPLC to separate the substrate and the cyclized product (pGlu-AMC).
-
Quantify the peak areas of the substrate and product.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile starting point for the development of novel therapeutics targeting a range of debilitating diseases. The synthetic accessibility of this core, coupled with its demonstrated ability to potently and selectively inhibit key protein targets such as Cathepsin K, the Plasmodium falciparum proteasome, and secretory glutaminyl cyclase, underscores its significance in modern drug discovery. The detailed experimental protocols and insights into the underlying signaling pathways provided in this guide are intended to empower researchers to further explore the therapeutic potential of this exciting class of compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs, as well as exploring their potential against other clinically relevant targets. The continued investigation of this compound derivatives holds great promise for the development of next-generation therapies for osteoporosis, malaria, Alzheimer's disease, and beyond.
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Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(15), 4933. [Link]
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Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, S2451-9456(24)00249-X. [Link]
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de Visser, P. C., et al. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. Proceedings of the National Academy of Sciences, 118(39), e2107213118. [Link]
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Owusu, E. D., et al. (2023). Combating Malaria: Targeting the Ubiquitin-Proteasome System to Conquer Drug Resistance. Tropical Medicine and Infectious Disease, 8(11), 494. [Link]
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BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. Retrieved from [Link]
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de Visser, P. C., et al. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. ResearchGate. [Link]
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ResearchGate. (n.d.). Cat K inhibitors that progressed to the clinic. Retrieved from [Link]
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Hicks, M. A., et al. (2025). Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria. bioRxiv. [Link]
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Sexton, J. E., et al. (2017). Development of a Potent Inhibitor of the Plasmodium Proteasome with Reduced Mammalian Toxicity. Journal of Medicinal Chemistry, 60(14), 6247–6259. [Link]
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Hinnah, K., et al. (2014). Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound. Inorganic Chemistry, 53(15), 7835–7837. [Link]
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Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. [Link]
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BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. Retrieved from [Link]
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Vijayan, R., & Zhang, K. Y. J. (2019). Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease. Pharmacological Research, 147, 104342. [Link]
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Dileep, K. V., et al. (2025). Identification of benzimidazole-6-carboxamide based inhibitors of secretory glutaminyl cyclase for the treatment of Alzheimer's disease. International Journal of Biological Macromolecules, 293, 139320. [Link]
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Pandey, A., et al. (2014). Blocking Plasmodium falciparum Development via Dual Inhibition of Hemoglobin Degradation and the Ubiquitin Proteasome System by MG132. PLOS ONE, 9(10), e109473. [Link]
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Al-Khdhair, S. A., et al. (2019). High Throughput Screening to Identify Selective and Nonpeptidomimetic Proteasome Inhibitors As Antimalarials. ACS Infectious Diseases, 5(7), 1111–1123. [Link]
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Coimbra, J. R. S., & Salvador, J. A. R. (2020). An overview of glutaminyl cyclase inhibitors for Alzheimer's disease. Future Medicinal Chemistry, 12(2), 157–173. [Link]
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Guan, X., et al. (2025). Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective. Future Medicinal Chemistry, 17(14), 1757–1770. [Link]
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de Visser, P. C., et al. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. PNAS, 118(39), e2107213118. [Link]
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Coimbra, J. R. S., & Salvador, J. A. R. (2020). A patent review of glutaminyl cyclase inhibitors (2004-present). Expert Opinion on Therapeutic Patents, 30(1), 37–51. [Link]
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Li, H., et al. (2017). Structure and function based design of Plasmodium-selective proteasome inhibitors. Nature, 548(7668), 471–475. [Link]
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Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective. ResearchGate. [Link]
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Bogyo, M., et al. (2015). Assessing Subunit Dependency of the Plasmodium Proteasome Using Small Molecule Inhibitors and Active Site Probes. ACS Chemical Biology, 10(7), 1685–1693. [Link]
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Wu, H. (2017). Can small molecule inhibitors of glutaminyl cyclase be used as a therapeutic for Alzheimer's disease? Future Medicinal Chemistry, 9(17), 1979–1981. [Link]
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ProteomeXchange. (2024). Dataset PXD052830. Retrieved from [Link]
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Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central. [Link]
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. EMBL-EBI. [Link]
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Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Preprints.org. [Link]
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Measurement of Glutaminyl cyclases (QC) activity by HPLC and... ResearchGate. [Link]
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An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer's Disease. MDPI. [Link]
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Huang, K. F., et al. (2005). Crystal Structures of Human Glutaminyl Cyclase, an Enzyme Responsible for Protein N-terminal Pyroglutamate Formation. Journal of Biological Chemistry, 280(44), 36870–36878. [Link]
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Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH. [Link]
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D'hooge, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(3), 578–591. [Link]
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Szałaj, N., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(10), 1461–1476. [Link]
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Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542–4548. [Link]
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Ekins, S., et al. (2002). Three- and four-dimensional-quantitative structure activity relationship (3D/4D-QSAR) analyses of CYP2C9 inhibitors. Drug Metabolism and Disposition, 30(9), 986–993. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Oxopiperidine-3-carboxamide
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting complex biological receptors. Within this class, bifunctional piperidones such as 4-Oxopiperidine-3-carboxamide represent particularly versatile intermediates. The presence of a ketone, a carboxamide, and a secondary amine provides three distinct points for chemical modification, enabling the exploration of vast chemical space. This guide offers a detailed examination of the core physicochemical properties of this compound, providing foundational knowledge for its application in synthetic chemistry, process development, and drug design. While experimental data for this specific amide is not broadly published, this paper synthesizes available information, leverages data from closely related analogues, and outlines robust protocols for its comprehensive characterization.
Section 1: Chemical Identity and Structural Attributes
This compound is a heterocyclic organic compound featuring a six-membered piperidine ring. Its structure is characterized by a ketone at the C4 position and a primary carboxamide group at the C3 position.
The interplay between the electron-withdrawing ketone and amide groups, the basic secondary amine, and the flexible aliphatic ring governs the molecule's chemical behavior and physical properties. The amide and secondary amine functionalities provide both hydrogen bond donor and acceptor sites, suggesting a high potential for intermolecular interactions, which typically results in a higher melting point and lower volatility compared to its ester analogues.
Core Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 788777-50-4 | Parchem[2] |
| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 142.16 g/mol | PubChem[1] |
| Canonical SMILES | C1NC(C(=O)C1)C(=O)N | PubChem[1] |
Structural Diagram
Caption: Chemical structure of this compound.
Section 2: Physicochemical Properties - A Quantitative Overview
Quantitative physicochemical data are critical for predicting a molecule's behavior in both chemical and biological systems. Below is a summary of computed properties for this compound, alongside experimental data for its closely related analogues to provide context.
Summary of Core Properties
| Property | This compound | Reference Compound: Methyl Ester HCl | Reference Compound: Ethyl Ester HCl |
| Molecular Formula | C₆H₁₀N₂O₂ | C₇H₁₁NO₃·HCl | C₈H₁₃NO₃·HCl |
| Molecular Weight | 142.16 g/mol | 193.63 g/mol | 207.65 g/mol [3] |
| Melting Point | Data not available | 177 °C (dec.)[4] | 169 - 175 °C[5] |
| XLogP3-AA | -1.9 (Computed) | -0.6 (Computed, for free base)[6] | Not Available |
| H-Bond Donors | 2 (Computed) | 1 (Computed, for free base)[6] | 1 (for free base) |
| H-Bond Acceptors | 3 (Computed) | 4 (Computed, for free base)[6] | 4 (for free base) |
| Topological Polar Surface Area | 75.7 Ų (Computed) | 55.4 Ų (Computed, for free base)[6] | 55.4 Ų (for free base) |
| Solubility | Data not available | Soluble in water[4] | Soluble in water[5] |
Insight: The primary amide group in the target compound significantly increases its polarity (higher TPSA, more negative XLogP3) and hydrogen bonding capacity compared to the methyl ester. This suggests that the amide will be more crystalline (likely higher melting point) and exhibit higher solubility in polar protic solvents like water and methanol, but lower solubility in nonpolar solvents like hexanes or toluene.
Stability and Reactivity
Based on the functional groups present, this compound is expected to be stable under standard laboratory conditions (ambient temperature, neutral pH). However, researchers should consider the following potential reactivity:
-
pH Sensitivity: The piperidine nitrogen is basic and will be protonated under acidic conditions. Strong acidic or basic conditions, particularly at elevated temperatures, may lead to hydrolysis of the amide bond.
-
Incompatible Materials: Avoid strong oxidizing agents, which can react with the secondary amine.[7]
-
Self-Condensation: Like other β-keto amides, there is a potential for self-condensation reactions, particularly under basic conditions.
Section 3: Protocols for Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stability of any chemical intermediate. The following protocols are recommended for the comprehensive characterization of this compound.
Workflow for Compound Qualification
Caption: Standard workflow for the qualification of a chemical intermediate.
Protocol: Purity and Identity by HPLC-MS
Causality: This method is the cornerstone of purity assessment. A reverse-phase C18 column is chosen due to the polar nature of the analyte. A gradient elution is employed to ensure separation from both more polar and less polar impurities. Mass spectrometry provides unambiguous confirmation of identity by detecting the molecular weight.
-
Instrumentation: HPLC with UV detector and a single quadrupole or triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
7.5 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 210 nm (for the amide carbonyl).
-
MS Detection (ESI+): Scan for m/z 143.1 (M+H)⁺.
Self-Validation: The protocol is self-validating through the combination of retention time (specific to the compound under these conditions) and the mass-to-charge ratio, which provides a fundamental physical property of the molecule.
Protocol: Structural Elucidation by NMR Spectroscopy
Causality: NMR spectroscopy is the definitive method for confirming the covalent structure of a molecule. DMSO-d₆ is chosen as the solvent due to the compound's expected high polarity and to ensure the exchangeable amide and amine protons are clearly visible.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR.
Predicted Spectral Features:
-
¹H NMR:
-
~7.0-7.5 ppm: Two broad singlets, integrating to 1H each (amide NH₂ protons).
-
~3.5-4.0 ppm: A multiplet corresponding to the proton at the C3 position, adjacent to the amide and ketone.
-
~2.5-3.5 ppm: A series of complex multiplets corresponding to the six protons on the piperidine ring (C2, C5, C6).
-
~8.0 ppm (variable): A broad signal for the secondary amine (NH ) proton.
-
-
¹³C NMR:
-
~205-210 ppm: Signal for the ketone carbonyl carbon (C4).
-
~170-175 ppm: Signal for the amide carbonyl carbon.
-
~40-60 ppm: A cluster of signals for the aliphatic carbons of the piperidine ring.
-
Section 4: Synthesis and Application Context
While specific syntheses for this compound are not widely reported in peer-reviewed journals, its structure suggests a logical synthetic pathway originating from its more common ester derivatives.
Proposed Synthetic Route
A common and effective strategy to produce primary amides is through the ammonolysis of an activated ester. The methyl or ethyl ester of 4-oxopiperidine-3-carboxylic acid serves as a readily available starting material.[6][8]
Caption: A plausible synthetic route to the target compound.
Causality: This reaction involves the nucleophilic attack of ammonia on the electrophilic ester carbonyl, leading to the displacement of the methoxide or ethoxide leaving group. The reaction is typically performed in a sealed vessel at elevated temperatures to drive it to completion.
Significance in Drug Development
The this compound scaffold is a valuable starting point for creating libraries of drug-like molecules.
-
N-Substitution: The secondary amine can be readily functionalized via reductive amination or acylation to introduce various side chains that can modulate potency, selectivity, and pharmacokinetic properties.
-
Ketone Chemistry: The ketone can be reduced to a hydroxyl group, creating a new stereocenter and a hydrogen bonding moiety. It can also be used in reactions like the Wittig or Horner-Wadsworth-Emmons olefination.
-
Amide Modification: While the primary amide is often a desired pharmacophore for its hydrogen bonding capabilities, it can also be dehydrated to a nitrile or further modified.
This trifecta of reactive handles makes the molecule an attractive building block for synthesizing complex piperidine derivatives for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[9]
Conclusion
This compound is a chemical intermediate with significant potential in medicinal chemistry and drug discovery. While comprehensive experimental data on the pure substance is sparse in the public domain, its identity is established by CAS number and computed data. This guide provides a framework for its analysis by leveraging data from its ester analogues and outlining detailed, validated protocols for its characterization. The structural features—a modifiable secondary amine, a reactive ketone, and a hydrogen-bonding carboxamide—make it a highly valuable scaffold for the synthesis of novel chemical entities. The protocols and insights contained herein are intended to empower researchers to confidently utilize this versatile building block in their research and development endeavors.
References
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PubChem. 1-Acetyl-4-oxopiperidine-3-carboxamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]
-
PubChem. Methyl 4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
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The Strategic Design of 4-Oxopiperidine-3-carboxamide Analogs: A Technical Guide to Unlocking Therapeutic Potential
Foreword: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 4-oxopiperidine-3-carboxamide core has emerged as one such scaffold, offering a unique three-dimensional architecture and a rich potential for functionalization. Its inherent structural rigidity, coupled with the strategic placement of hydrogen bond donors and acceptors, provides a versatile template for the design of potent and selective modulators of various biological pathways. This guide delves into the synthesis, structure-activity relationships (SAR), and experimental considerations for the development of novel therapeutics based on this promising core. We will explore how subtle modifications to this scaffold can lead to profound changes in biological activity, offering a roadmap for researchers in the rational design of next-generation drug candidates.
I. The this compound Core: A Structural Overview
The this compound scaffold presents several key features that make it an attractive starting point for medicinal chemistry campaigns. The piperidine ring, in its chair or boat conformation, allows for the precise spatial orientation of substituents. The ketone at the 4-position acts as a hydrogen bond acceptor and introduces a point of polarity. The carboxamide at the 3-position provides both hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at target binding sites. Furthermore, the nitrogen atom of the piperidine ring offers a readily modifiable handle for introducing a wide array of substituents to explore different chemical spaces and modulate physicochemical properties.
Caption: Core structure and key functional features of the this compound scaffold.
II. Synthetic Strategies: Building the Core and Its Analogs
The construction of the this compound core and its derivatives can be achieved through several synthetic routes. A common and efficient approach involves the multi-component reaction of an amine, an acrylate, and a suitable cyclizing agent. The choice of starting materials and reaction conditions allows for the introduction of diversity at various positions of the scaffold.
A. General Synthetic Scheme
A representative synthetic pathway to N-aryl-4-oxopiperidine-3-carboxamide analogs is depicted below. This approach offers a convergent route to a library of compounds with diverse substitutions on the piperidine nitrogen and the carboxamide moiety.
Caption: General synthetic workflow for N-substituted this compound analogs.
B. Experimental Protocol: Synthesis of Ethyl 4-Oxopiperidine-3-carboxylate
A key intermediate in the synthesis of many this compound analogs is ethyl 4-oxopiperidine-3-carboxylate. A common procedure for its synthesis is outlined below.
Materials:
-
Diethyl 2-(1'-(p-fluorophenyl)-2'-cyanoethyl)-malonate
-
Raney Nickel
-
Ethanol
-
Hydrogen gas
Procedure:
-
A solution of diethyl 2-(1'-(p-fluorophenyl)-2'-cyanoethyl)-malonate in ethanol is prepared.
-
Raney Nickel is added to the solution as a catalyst.
-
The mixture is subjected to hydrogenation at a pressure of 50-60 atm and a temperature of 100-120°C for 6-8 hours.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography to afford ethyl 4-oxopiperidine-3-carboxylate.
III. Structure-Activity Relationship (SAR) Studies: A Multi-Target Perspective
The versatility of the this compound scaffold is evident from its application in developing inhibitors for a range of biological targets. The following sections will dissect the SAR of this core in the context of different therapeutic areas, highlighting key structural modifications that govern potency and selectivity.
A. Piperidine-3-carboxamides as Anti-Osteoporosis Agents: Cathepsin K Inhibition
Recent studies have explored piperidine-3-carboxamide derivatives as potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[1] A series of (R)-N-benzyl-1-(phenylsulfonyl)piperidine-3-carboxamides were synthesized and evaluated for their inhibitory activity.
| Compound | R1 (Sulfonyl) | R2 (Benzyl) | IC50 (µM) |
| H-1 | 4-methoxyphenyl | 2-methylbenzyl | >10 |
| H-3 | 4-methoxyphenyl | 4-methylbenzyl | 0.25 |
| H-9 | 4-methoxyphenyl | 3-chlorobenzyl | 0.08 |
| H-11 | 4-methoxyphenyl | 3-bromobenzyl | 0.12 |
SAR Insights:
-
Piperidine Nitrogen (R1): An electron-donating group (methoxy) on the phenylsulfonyl substituent at the R1 position appears to be favorable for activity.
-
Carboxamide Nitrogen (R2): The nature and position of the substituent on the benzyl group at the R2 position significantly impact potency. A halogen (chloro or bromo) at the meta-position of the benzyl ring (as in H-9 and H-11) leads to the most potent inhibitors in this series.[1] This suggests a specific hydrophobic and/or electronic interaction in the binding pocket of Cathepsin K.
B. Piperidine Carboxamides as Antimalarial Agents: Proteasome Inhibition
A piperidine carboxamide, SW042, was identified as having potent antimalarial activity through phenotypic screening.[2] Further studies revealed that this class of compounds targets the β5 subunit of the Plasmodium falciparum proteasome.
| Compound | Stereochemistry | R-group | EC50 (µM) |
| SW042 | Racemic | Phenyl | 0.14-0.19 |
| (S)-enantiomer | S | Phenyl | ~0.01 |
| (R)-enantiomer | R | Phenyl | >1 |
SAR Insights:
-
Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is crucial for activity. The (S)-enantiomer was found to be approximately 100-fold more potent than the (R)-enantiomer, highlighting a specific stereochemical requirement for binding to the target.[2]
-
Minimal Pharmacophore: The presence of both the right-hand phenyl ring and the left-hand glycolic acid fragment were found to be essential for activity.[2]
C. Piperidine-3-carboxamides for Melanoma: Induction of Senescence
A high-throughput screening campaign identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells.[3]
| Compound | Stereochemistry | A-ring | B-ring | EC50 (µM) |
| 1 | Racemic | Phenyl | 4-chlorophenyl | 0.82 |
| 19 | R | Phenyl | 4-chlorophenyl | 4.13 |
| 20 | S | Phenyl | 4-chlorophenyl | 0.27 |
SAR Insights:
-
Stereoselectivity: Similar to the antimalarial compounds, a strong preference for the (S)-enantiomer was observed, with a 15-fold increase in potency compared to the (R)-enantiomer.[3] This underscores the importance of the 3D arrangement of substituents for biological activity.
IV. Mechanism of Action and Signaling Pathways
The diverse biological activities of this compound analogs stem from their ability to interact with a variety of protein targets, thereby modulating different signaling pathways.
-
Cathepsin K Inhibition: By inhibiting Cathepsin K, these compounds prevent the degradation of bone matrix proteins, thus reducing bone resorption. This is a key mechanism in the treatment of osteoporosis.[1]
-
Proteasome Inhibition: In the context of malaria, inhibition of the P. falciparum proteasome disrupts protein homeostasis in the parasite, leading to its death.[2] This is a validated and clinically relevant antimalarial strategy.
-
Induction of Senescence: The induction of a senescence-like phenotype in cancer cells is a promising anti-cancer strategy. By forcing cells into a state of irreversible growth arrest, these compounds can halt tumor progression.[3] The precise upstream targets and signaling pathways leading to senescence for the N-arylpiperidine-3-carboxamide series are an active area of investigation.
Caption: Diverse biological targets and therapeutic applications of this compound analogs.
V. Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The structure-activity relationships explored in this guide demonstrate that subtle modifications to the core can lead to significant gains in potency and selectivity across a range of biological targets. The importance of stereochemistry has been a recurring theme, emphasizing the need for asymmetric synthesis or chiral separation in the development of these compounds.
Future research in this area should focus on:
-
Elucidation of Novel Targets: Continued screening of this compound libraries against diverse biological targets is likely to uncover new therapeutic opportunities.
-
Optimization of Pharmacokinetic Properties: A systematic investigation of the influence of substituents on ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating in vitro potency into in vivo efficacy.
-
Structure-Based Drug Design: Where target structures are available, computational methods such as molecular docking and molecular dynamics simulations can guide the rational design of next-generation analogs with improved binding affinity and selectivity.
By leveraging the insights presented in this guide, researchers and drug development professionals can more effectively navigate the chemical space around the this compound core and unlock its full therapeutic potential.
VI. References
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ([Link])
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. ([Link])
-
Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. - ResearchGate. ([Link])
-
Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. ([Link])
-
Process for producing 4-arylpiperidine-3-carbinols and related compounds. ()
-
Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. ([Link])
-
Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. ([Link])
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. ([Link])
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ([Link])
-
Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. ([Link])
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Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. ([Link])
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). ([Link])
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Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ([Link])
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A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. ([Link])
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Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. ([Link])
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Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. ([Link])
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The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. ([Link])
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Structure-Activity Studies of Novel di-substituted[1][2][4]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. ([Link])
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Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. ([Link])
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4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. ([Link])
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Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. ([Link])
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Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. ([Link])
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Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. ([Link])
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List of NK1 receptor antagonists. ([Link])
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discovery of novel 4-Oxopiperidine-3-carboxamide derivatives
An In-Depth Technical Guide to the Discovery of Novel 4-Oxopiperidine-3-carboxamide Derivatives
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective modulators of various biological targets. Its inherent structural rigidity, coupled with the capacity for diverse functionalization at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the discovery and development of novel derivatives based on this core. We will explore robust synthetic strategies, delve into key biological applications including their roles as inhibitors of kinases, proteasomes, and cathepsins, and analyze critical structure-activity relationships (SAR). Detailed experimental protocols and a representative case study are presented to equip researchers and drug development professionals with the technical insights required to leverage this promising chemical scaffold.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological macromolecules. Within this class, the this compound core has emerged as a particularly fruitful starting point for drug discovery. The ketone at the 4-position and the carboxamide at the 3-position provide key hydrogen bond acceptors and donors, while the piperidine nitrogen and the amide substituent offer vectors for diversification to optimize potency, selectivity, and pharmacokinetic profiles. Derivatives of this scaffold have shown remarkable efficacy in diverse therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2][3]
Synthetic Strategies for this compound Derivatives
The construction of the this compound core and its subsequent diversification can be achieved through several reliable synthetic routes. A common and effective strategy involves the multi-component reaction of readily available starting materials, followed by functional group manipulations.
General Synthetic Workflow
A typical synthetic approach begins with the construction of a substituted 4-oxopiperidine-3-carboxylate ester. This core is then N-functionalized, and the ester is subsequently converted to the desired carboxamide through amide coupling reactions. This modular approach allows for the generation of large libraries of analogues for SAR studies.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of (R)-N-Aryl-1-(arylsulfonyl)piperidine-3-carboxamides
This protocol is adapted from a known synthesis of Cathepsin K inhibitors and serves as a representative example.[1]
Step 1: N-Sulfonylation of (R)-piperidine-3-carboxylic acid
-
To a stirred solution of (R)-piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and water, add sodium carbonate (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired arylsulfonyl chloride (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion (monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-sulfonylated carboxylic acid, which is often used without further purification.
Step 2: Amide Coupling
-
Dissolve the N-sulfonylated carboxylic acid (1.0 eq) from Step 1 in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired aniline or benzylamine derivative (1.1 eq).
-
Stir the reaction mixture at room temperature for 6-8 hours until completion.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final this compound derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[1]
Biological Evaluation and Key Therapeutic Targets
The this compound scaffold has been successfully employed to generate inhibitors for a range of important drug targets.
-
Cathepsin K: As a cysteine protease involved in bone resorption, Cathepsin K is a key target for osteoporosis treatment. Certain piperidine-3-carboxamide derivatives have shown potent inhibitory activity against this enzyme.[1]
-
Protein Kinases: Deregulation of protein kinases is a hallmark of cancer. Derivatives of the related 4-aminopiperidine-4-carboxamide scaffold have been developed as potent and selective inhibitors of kinases like Akt (PKB), while other related structures inhibit Axl and ALK.[4][5][6][7]
-
Malarial Proteasome: The proteasome is essential for the survival of the Plasmodium falciparum parasite. Piperidine carboxamides have been identified as species-selective inhibitors of the parasite's proteasome, presenting a promising avenue for new antimalarial drugs.[3]
-
Cellular Senescence Induction: Some derivatives have been found to induce a senescence-like phenotype in melanoma cells, highlighting their potential as novel anti-cancer agents operating through non-classical mechanisms.[2]
Biological Screening Cascade
A typical workflow for evaluating novel compounds involves a tiered approach, starting with broad screening and progressing to more complex and physiologically relevant models.
Caption: A standard biological screening cascade for drug discovery.
Protocol: Cathepsin K Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency of test compounds against Cathepsin K.
-
Reagents: Cathepsin K enzyme, fluorogenic substrate (e.g., Z-FR-AMC), assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA), test compounds dissolved in DMSO.
-
Procedure: a. In a 96-well black plate, add 50 µL of assay buffer to all wells. b. Add 2 µL of test compound at various concentrations (typically a 10-point serial dilution). For control wells, add 2 µL of DMSO. c. Add 25 µL of a pre-diluted Cathepsin K enzyme solution to all wells except the "no enzyme" control. d. Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme. e. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells. f. Immediately measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.
-
Data Analysis: a. Calculate the reaction rate (slope of fluorescence vs. time). b. Normalize the rates to the DMSO control (100% activity) and "no enzyme" control (0% activity). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity.
Key Pharmacophoric Elements
Analysis across multiple target classes reveals a general pharmacophore model for this scaffold.
Caption: Key pharmacophoric features of the this compound scaffold.
SAR Data Summary
The following table summarizes SAR data for a series of piperidine-3-carboxamide derivatives developed as Cathepsin K inhibitors.[1]
| Compound | R¹ (N-substituent) | R² (Amide substituent) | Cathepsin K IC₅₀ (µM) |
| H-1 | 4-methoxyphenylsulfonyl | 2-methylbenzyl | >10 |
| H-4 | 4-methoxyphenylsulfonyl | 2-methoxybenzyl | 0.54 |
| H-6 | 4-methoxyphenylsulfonyl | 4-methoxybenzyl | 0.21 |
| H-9 | 4-methoxyphenylsulfonyl | 4-chlorobenzyl | 0.08 |
| H-11 | 4-methoxyphenylsulfonyl | 3-bromobenzyl | 0.15 |
Key SAR Insights:
-
N-Substituent (R¹): An electron-donating group on the arylsulfonyl moiety, such as 4-methoxy, is generally favorable.
-
Amide Substituent (R²): The nature and position of the substituent on the benzyl group are critical for potency. A halogen at the 4-position of the benzyl ring (H-9) provided the most potent inhibition in this series.[1] Substitution at the 2-position (H-1, H-4) was generally less favorable than at the 3- or 4-positions.
-
Stereochemistry: For many targets, a specific stereoisomer is significantly more active. For instance, the (S)-enantiomer of the antimalarial piperidine carboxamide SW042 was found to be 100-fold more potent than the (R)-enantiomer.[3]
Case Study: Development of H-9 as a Cathepsin K Inhibitor
The discovery of compound H-9 serves as an excellent case study.[1] Researchers initiated a fragment-based growth strategy, starting from a known inhibitor. They synthesized a focused library of piperidine-3-carboxamide derivatives, systematically exploring substitutions on both the N-sulfonyl group and the N-benzylamide moiety.
The synthesis followed the general protocol outlined in section 2.2. Biological evaluation using the fluorometric assay (section 3.2) identified H-9 as the most potent analogue, with an IC₅₀ of 0.08 µM.[1] Molecular docking studies suggested that the 4-chlorobenzyl group of H-9 optimally occupied a key hydrophobic pocket (S2) of the Cathepsin K active site, while the sulfonyl group provided stabilizing interactions.
Further in vitro studies showed that H-9 could inhibit bone resorption in a manner comparable to a clinical trial candidate.[1] Subsequent in vivo experiments in an osteoporosis mouse model demonstrated that H-9 significantly increased bone mineral density, confirming its therapeutic potential. This case study exemplifies a successful discovery cascade, integrating rational design, chemical synthesis, SAR analysis, and multi-level biological validation.
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly valuable template in modern drug discovery. Its synthetic tractability and proven success against multiple, diverse target classes ensure its continued relevance. Future work in this area will likely focus on several key aspects:
-
Exploring New Target Space: Applying libraries based on this scaffold to novel and challenging biological targets.
-
Improving Drug-like Properties: Optimizing derivatives to enhance oral bioavailability, metabolic stability, and safety profiles, moving beyond potency.
-
Covalent and Allosteric Inhibition: Designing derivatives that can form covalent bonds with their targets or bind to allosteric sites to achieve greater selectivity and prolonged duration of action.
References
- U.S. Patent No. US11254641B2. (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof.
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Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(15), 4987. [Link]
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Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(12), 2465–2472. [Link]
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Bryan, M. C., et al. (2012). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Bioorganic & Medicinal Chemistry Letters, 22(1), 130-134. [Link]
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Pferschy-Wenzig, E.-M., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(18), 3298. [Link]
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Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 1-15. [Link]
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Abdel-Halim, M., et al. (2023). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. European Journal of Medicinal Chemistry, 261, 115789. [Link]
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Vereshchagin, A. N., et al. (2014). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]
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Lindsley, C. W., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1795-1800. [Link]
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Ding, K., et al. (2016). 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. Journal of Medicinal Chemistry, 59(14), 6672-6688. [Link]
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Sridharan, V., & Muthusubramanian, S. (2011). Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. [Link]
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Hennessy, E. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]
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Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105434. [Link]
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Lindsley, C. W., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Medicinal Chemistry Letters, 6(4), 455-460. [Link]
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Abdel-Halim, M., et al. (2023). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. ResearchGate. [Link]
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Smoleński, R. T., et al. (2024). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. International Journal of Molecular Sciences, 25(1), 323. [Link]
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Hennessy, E. J., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-49. [Link]
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Methodological & Application
Application Note: Structural Elucidation of 4-Oxopiperidine-3-carboxamide using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of 4-Oxopiperidine-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR. In the absence of published experimental spectra for this specific molecule, this guide offers a robust, predictive analysis of the expected chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines the use of two-dimensional (2D) NMR techniques, such as COSY and HSQC, for unambiguous assignment of all proton and carbon signals. This document is intended for researchers, scientists, and drug development professionals seeking to confirm the identity, purity, and structure of this compound and related derivatives.
Introduction: The Significance of this compound
The 4-piperidone skeleton is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a carboxamide group at the 3-position, as in this compound, creates a versatile intermediate with multiple functional handles for further chemical modification. Accurate and unambiguous structural characterization is paramount for ensuring the quality and reliability of downstream applications. NMR spectroscopy is the most powerful technique for the complete structural elucidation of such organic molecules in solution. This guide provides the necessary protocols and detailed spectral analysis framework to confidently characterize this important molecule.
Foundational Principles of NMR Analysis
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms and their functional type (e.g., carbonyl, aliphatic).
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide through-bond correlation information, mapping ¹H-¹H and ¹H-¹³C connectivities, respectively, which is essential for definitive structural assignment.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation.[3] The choice of solvent is critical, especially for molecules like this compound which contain exchangeable protons (N-H and -NH₂).
Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its ability to form hydrogen bonds reduces the rate of proton exchange, resulting in sharper signals for the NH and NH₂ protons.[4][5] Furthermore, it is an excellent solvent for a wide range of polar organic compounds.[6]
Procedure:
-
Weigh 5-10 mg of high-purity this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[7]
-
Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution height is at least 4 cm.
-
Cap the NMR tube securely. If the sample is to be stored, flush the headspace with an inert gas like nitrogen or argon to prevent moisture uptake.
Protocol 2: NMR Data Acquisition
These parameters are designed for a standard 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Temperature: 298 K (25 °C).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (adjust for concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR Acquisition (for structural confirmation):
-
COSY: Standard gradient-selected COSY experiment to identify ¹H-¹H couplings.
-
HSQC: Standard gradient-selected HSQC experiment to identify direct ¹H-¹³C correlations.
-
Protocol 3: Identification of Exchangeable Protons (D₂O Shake)
To definitively identify the signals from the piperidine NH and amide NH₂ protons, a deuterium exchange experiment is invaluable.[8][9]
-
Acquire a standard ¹H NMR spectrum of the sample in DMSO-d₆.
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake gently for about 30 seconds to mix.
-
Re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and NH₂ protons will significantly decrease in intensity or disappear entirely.[10][11]
Predicted NMR Spectra Analysis
The following analysis is based on established chemical shift principles and data from structurally related piperidone derivatives.
Molecular Structure and Atom Numbering:
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The presence of the ketone and amide groups significantly influences the chemical shifts of adjacent protons, deshielding them (shifting them downfield).
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz | Notes |
| H3 | 3.5 - 3.8 | dd | J ≈ 12, 4 Hz | Methine proton alpha to a carbonyl and adjacent to a methylene group. Deshielded by the C4 and C7 carbonyls. |
| H2ax, H2eq | 3.2 - 3.5 | m | - | Methylene protons adjacent to the ring nitrogen (N1) and the chiral center (C3). They are diastereotopic and will appear as a complex multiplet. |
| H6ax, H6eq | 2.9 - 3.2 | m | - | Methylene protons adjacent to the ring nitrogen (N1). Less deshielded than H2 protons. |
| H5ax, H5eq | 2.4 - 2.7 | m | - | Methylene protons alpha to the ketone (C4). Expected to be a complex multiplet. |
| N1-H | 2.5 - 4.0 | br s | - | Exchangeable proton. Position and shape are concentration and temperature-dependent.[10] Will disappear upon D₂O exchange. |
| N8-H₂ | 7.0 - 7.8 | br s (2H) | - | Amide protons. Appear as two broad singlets due to restricted rotation around the C-N bond and exchange.[12] Will disappear upon D₂O exchange. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The carbonyl carbons are the most downfield signals.
| Carbon | Predicted δ (ppm) | Notes |
| C4 | 205 - 210 | Ketone carbonyl carbon. Typically found in this region. |
| C7 | 170 - 175 | Amide carbonyl carbon. Less deshielded than the ketone. |
| C3 | 50 - 55 | Methine carbon, alpha to two carbonyl groups. |
| C2 | 45 - 50 | Methylene carbon adjacent to nitrogen. |
| C6 | 42 - 47 | Methylene carbon adjacent to nitrogen. |
| C5 | 38 - 43 | Methylene carbon alpha to the ketone. |
Data Interpretation and Structural Verification Workflow
A systematic approach is required to assign the predicted signals to an experimental spectrum. The following workflow, incorporating 2D NMR, provides a self-validating system for structural confirmation.
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Application Note: Mass Spectrometric Characterization of 4-Oxopiperidine-3-carboxamide for Pharmaceutical Development
Introduction
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its derivatives are of significant interest in drug discovery due to their diverse biological activities. 4-Oxopiperidine-3-carboxamide, in particular, serves as a versatile building block for the synthesis of more complex drug candidates. Accurate and reliable analytical methods for the characterization of such molecules are paramount to ensure the identity, purity, and stability of active pharmaceutical ingredients (APIs).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in pharmaceutical analysis, offering exceptional sensitivity and selectivity.[2] This application note outlines a robust LC-MS/MS method for the characterization of this compound, leveraging Electrospray Ionization (ESI) for the generation of gas-phase ions. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺), minimizing in-source fragmentation and preserving the integrity of the analyte for subsequent tandem mass spectrometry (MS/MS) analysis.[3]
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for the LC-MS/MS characterization of this compound.
Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound (Reference Standard, >98% purity)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
0.22 µm syringe filters (e.g., PTFE)
Sample Preparation Protocol
The following protocol is designed to prepare this compound for LC-MS/MS analysis. The causality behind these steps is to ensure a clean, particulate-free sample at a concentration suitable for sensitive detection and within the linear range of the instrument.
-
Stock Solution Preparation (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of methanol and water. This solvent system is chosen for its compatibility with both the analyte's polarity and the subsequent chromatographic conditions.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the same solvent mixture to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL. This range is typical for establishing linearity in quantitative methods.
-
Filtration: Prior to injection, filter all working standard solutions through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[2]
Liquid Chromatography Protocol
Given the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for optimal retention and peak shape.[4]
-
UHPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Column: ACQUITY UPLC BEH Amide column (or equivalent), 1.7 µm, 2.1 x 100 mm. Amide-based columns are well-suited for the retention of polar, neutral compounds.[4]
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid. The buffer is crucial for pH control and improved peak shape, while formic acid promotes protonation of the analyte.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0.0-1.0 min: 95% B
-
1.0-5.0 min: Linear gradient to 60% B
-
5.0-5.1 min: Linear gradient to 95% B
-
5.1-7.0 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity.[1]
-
Injection Volume: 2 µL
Mass Spectrometry Protocol
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atom in the piperidine ring readily accepts a proton, making positive mode the logical choice for sensitive detection.[1]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Flow: 800 L/hr
-
Desolvation Temperature: 400 °C
-
MS Method:
-
Full Scan (MS1): To determine the precursor ion (protonated molecule, [M+H]⁺), perform a full scan over a mass range of m/z 50-300.
-
Product Ion Scan (MS2): Select the determined precursor ion of this compound and perform a product ion scan to observe its fragmentation pattern. The collision energy should be optimized to achieve a rich fragmentation spectrum; a starting point of 15-30 eV is recommended.
-
Results and Discussion
Predicted Mass Spectrometric Data
Based on the chemical structure of this compound (C₆H₁₀N₂O₂), the following mass spectrometric data is predicted. The monoisotopic mass of the neutral molecule is 142.0742 g/mol .
| Parameter | Predicted Value | Rationale |
| Precursor Ion ([M+H]⁺) | m/z 143.0815 | Protonation of the basic nitrogen in the piperidine ring. |
| Major Product Ion 1 | m/z 126.0553 | Loss of ammonia (NH₃) from the carboxamide group. |
| Major Product Ion 2 | m/z 98.0600 | Subsequent loss of carbon monoxide (CO) from the m/z 126 fragment. |
| Major Product Ion 3 | m/z 70.0651 | Cleavage of the piperidine ring, a common fragmentation pathway for such structures.[6] |
Proposed Fragmentation Pathway
While experimental data for the specific fragmentation of this compound is not widely published, a scientifically sound fragmentation pathway can be proposed based on the established fragmentation patterns of piperidine derivatives and related amide-containing compounds.[1][7] The following diagram illustrates the proposed fragmentation cascade initiated by collision-induced dissociation (CID) of the protonated molecule.
Figure 2: Proposed fragmentation pathway for this compound.
The proposed fragmentation begins with the protonated molecule at m/z 143.0815. Upon collision-induced dissociation, a neutral loss of ammonia (NH₃, 17.0262 Da) from the primary amide is a highly probable initial fragmentation step, leading to the formation of an acylium ion at m/z 126.0553. This fragment can then undergo a further loss of carbon monoxide (CO, 27.9949 Da) to yield a fragment at m/z 98.0600. An alternative fragmentation pathway, common for cyclic amines, involves the cleavage of the piperidine ring, which could lead to the formation of a characteristic fragment ion at m/z 70.0651.[6]
Conclusion
This application note provides a detailed and robust framework for the mass spectrometric characterization of this compound using LC-MS/MS. The presented protocols for sample preparation, HILIC-based chromatographic separation, and positive mode ESI-MS/MS analysis are designed to be both reliable and reproducible for researchers, scientists, and drug development professionals. The proposed fragmentation pathway offers a solid basis for the structural elucidation and identification of this important pharmaceutical building block and its potential impurities. By adhering to these methodologies, laboratories can ensure the high quality and integrity of their analytical data in the rigorous environment of pharmaceutical research and development.
References
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Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]
-
PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- Karaman, I., et al. State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry, 2021.
-
PubChem. Methyl 4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Klavins, K., et al. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 2023. Available at: [Link]
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LCGC North America. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available at: [Link]
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Agilent Technologies. Basics of LC/MS. Available at: [Link]
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Waters Corporation. Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology. Available at: [Link]
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PubChemLite. Methyl 4-oxopiperidine-3-carboxylate hydrochloride. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Journal of Chromatography A. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]
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ACS Omega. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Available at: [Link]
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SpectraBase. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Available at: [Link]
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Journal of Mass Spectrometry. Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]
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ChemRxiv. Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. Available at: [Link]
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Molecules. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]
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YouTube. Mass Spectrometry Fragmentation Part 1. Available at: [Link]
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Journal of the Hong Kong College of Radiologists. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]
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ResearchGate. Mass fragmentation pattern of compound 4o. Available at: [Link]
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Analytical Chemistry. Paper spray ionization devices for direct, biomedical analysis using mass spectrometry. Available at: [Link]
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Journal of the American Society for Mass Spectrometry. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]
-
Analytical Methods. Decoding the signal response of steroids in electrospray ionization mode (ESI-MS). Available at: [Link]
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Application Note & Protocols: Development of a 4-Oxopiperidine-3-carboxamide Screening Library for Drug Discovery
Abstract: The 4-oxopiperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with applications ranging from anti-cancer to anti-infective therapies.[1][2][3] Its rigid, three-dimensional nature and multiple points for chemical diversification make it an ideal framework for the construction of screening libraries aimed at identifying novel modulators of a wide array of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, quality control, and application of a focused screening library based on this versatile scaffold. The protocols herein are designed to be robust and self-validating, emphasizing the rationale behind experimental choices to ensure the generation of a high-quality, reliable compound collection for high-throughput screening (HTS).
Part 1: Library Design Philosophy & Strategy
The successful outcome of any screening campaign is fundamentally dependent on the quality and chemical logic of the compound library. A library should not be a mere collection of molecules but a carefully curated set designed to explore relevant chemical space efficiently. Our strategy for the this compound library is rooted in a Diversity-Oriented Synthesis (DOS) approach, guided by rigorous cheminformatics principles.
The Privileged Scaffold: Rationale for Selection
The 4-oxopiperidine core offers a conformationally constrained framework that can position substituents in precise three-dimensional orientations, which is often crucial for specific interactions with biological targets. The presence of the ketone, the amide, and the piperidine nitrogen provides a rich array of hydrogen bond donors and acceptors. Crucially, the scaffold presents three primary vectors for diversification (R¹, R², and R³), allowing for the systematic exploration of structure-activity relationships (SAR).
Caption: Core this compound scaffold with diversification points.
Cheminformatics-Driven Library Design
Before committing to synthesis, a virtual library of potential derivatives should be generated and filtered to enrich for compounds with favorable drug-like properties. This in silico pre-processing is a critical step to eliminate problematic compounds and increase the probability of identifying high-quality hits.[4]
The Causality: The goal of this filtering is to remove compounds that are likely to fail during later stages of drug development due to poor physicochemical properties, toxicity, or assay interference. By investing computational effort upfront, we conserve significant synthetic and screening resources.
Caption: Cheminformatics workflow for curating the virtual screening library.
Key Filtering Parameters: A summary of recommended starting parameters for filtering is provided below. These should be adapted based on the specific therapeutic target class.
| Parameter Category | Filter | Recommended Value/Criteria | Rationale |
| Problematic Groups | PAINS, REOS | Remove all matches | Reduces promiscuous hits and false positives.[4] |
| Physicochemical | Molecular Weight (MW) | 250 - 500 Da | Balances complexity with good ADME properties.[5] |
| cLogP | 1 - 4 | Optimizes for solubility and permeability.[5] | |
| H-Bond Donors | ≤ 5 | Adherence to Lipinski's Rule of Five.[5] | |
| H-Bond Acceptors | ≤ 10 | Adherence to Lipinski's Rule of Five.[5] | |
| Rotatable Bonds | ≤ 8 | Controls conformational flexibility. | |
| Solubility | Predicted Aqueous Solubility (logS) | > -5 | Ensures compound is soluble in assay buffer. |
| Diversity | Tanimoto Similarity | Max Tanimoto of 0.85 to nearest neighbor | Ensures broad exploration of chemical space. |
Part 2: Synthesis & Purification Protocols
The following protocols describe a robust and modular synthetic route to generate the library. The synthesis is designed in stages: 1) formation of the core keto-ester, 2) amide coupling, and 3) diversification of the piperidine nitrogen.
Protocol 2.1: Synthesis of Core Intermediate: Ethyl 4-oxopiperidine-3-carboxylate
This protocol outlines the Dieckmann condensation to form the cyclic β-keto ester, a key precursor.[6][7]
Materials & Reagents:
| Reagent | Supplier | Grade |
|---|---|---|
| Diethyl N-benzyl-iminodiacetate | Sigma-Aldrich | ≥97% |
| Sodium ethoxide (NaOEt) | Acros Organics | 96% |
| Toluene | Fisher Scientific | Anhydrous |
| Hydrochloric acid (HCl) | VWR | 1 M solution |
| Ethyl acetate (EtOAc) | VWR | ACS Grade |
| Saturated NaCl solution (brine) | Lab Prepared |
| Anhydrous sodium sulfate (Na₂SO₄) | VWR | Granular |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene (200 mL).
-
Base Addition: Add sodium ethoxide (1.2 equivalents) to the toluene and stir to form a suspension.
-
Substrate Addition: Slowly add a solution of diethyl N-benzyl-iminodiacetate (1.0 equivalent) in anhydrous toluene (50 mL) to the stirred suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Self-Validation: The disappearance of the starting material is the primary indicator of reaction completion.
-
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Carefully quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the N-benzyl protected ethyl 4-oxopiperidine-3-carboxylate as a pale yellow oil.
-
Expected Yield: 70-85%.
-
Protocol 2.2: Parallel Amide Coupling
This protocol uses a 96-well plate format for the parallel synthesis of carboxamide derivatives from the core intermediate and a diverse set of primary and secondary amines.
Materials & Reagents:
| Reagent | Supplier | Grade |
|---|---|---|
| N-benzyl ethyl 4-oxopiperidine-3-carboxylate | From Protocol 2.1 | >95% |
| Lithium hydroxide (LiOH) | Sigma-Aldrich | ≥98% |
| Tetrahydrofuran (THF) / Water | Fisher Scientific | HPLC Grade |
| Diverse amine library (in solution) | Commercially available | Various |
| HATU (coupling agent) | Chem-Impex | >98% |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99% |
| Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
Step-by-Step Procedure:
-
Saponification: To a solution of the keto-ester from Protocol 2.1 (1.0 eq) in THF:H₂O (3:1), add LiOH (1.5 eq). Stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by LC-MS). Acidify with 1 M HCl to pH ~4 and extract with EtOAc. Dry and concentrate to yield the carboxylic acid intermediate.
-
Plate Preparation: In a 96-well reaction block, dispense a solution of the carboxylic acid intermediate in anhydrous DMF (0.1 M, 100 µL per well).
-
Amine Addition: To each well, add the corresponding amine from a pre-plated amine library (1.1 equivalents, typically from a 1 M stock in DMF).
-
Reagent Addition: Add DIPEA (3.0 equivalents) to each well, followed by a solution of HATU (1.2 equivalents) in DMF.
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for library synthesis. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.
-
-
Workup & Purification: Quench the reactions by adding water to each well. The products can be purified using parallel reverse-phase HPLC or solid-phase extraction (SPE).
-
Analysis: Analyze each well by LC-MS to confirm product formation and estimate purity.
Part 3: Library Quality Control & Management
A screening library is only as reliable as its quality control. Every compound must be validated for identity, purity, and solubility to ensure meaningful screening data.
Protocol 3.1: Standard QC Analysis
Objective: To confirm the identity, purity, and concentration of each library member before plating for screening.
Methodology:
-
Identity & Purity (LC-MS):
-
System: Agilent 1260 Infinity II LC with 6120 Quadrupole MS or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Analysis: Inject 1 µL of a ~1 mg/mL solution of each compound. Integrate the UV chromatogram (e.g., at 214 and 254 nm) to determine purity. Confirm the mass of the main peak corresponds to the expected product [M+H]⁺.
-
Acceptance Criterion: Purity ≥ 95%.
-
-
Structural Confirmation (¹H NMR):
-
For a representative subset of the library (~5-10%), acquire ¹H NMR spectra (e.g., on a 400 MHz Bruker spectrometer) to confirm that the structure is consistent with the expected product. This validates the synthetic route.
-
-
Aqueous Solubility (Nephelometry):
-
Prepare serial dilutions of each compound from a 10 mM DMSO stock into a phosphate-buffered saline (PBS) solution in a 384-well plate.
-
Incubate for 2 hours at room temperature.
-
Measure light scattering using a nephelometer. The concentration at which a significant increase in scattering is observed indicates the limit of kinetic solubility.
-
Data Management: All data should be stored in a centralized database, linking the chemical structure to its unique ID, plate location, purity, and solubility data.
| Compound ID | Structure (SMILES) | Plate ID | Well | Purity (%) | MW ( g/mol ) | Solubility (µM) |
| L-0001 | C1(C(=O)C(...)) | P-001 | A1 | 98.2 | 354.4 | >100 |
| ... | ... | ... | ... | ... | ... | ... |
Part 4: Application in High-Throughput Screening
This library is well-suited for a variety of target classes. As an example, this section provides a protocol for screening against protein kinases, a major target family in drug discovery.[8]
Protocol 4.1: General Kinase Inhibitor HTS Assay
Principle: This is a universal, fluorescence-based assay that measures the ADP produced by the kinase reaction.[9] It is less prone to compound interference than many other methods.
Caption: Workflow for a typical high-throughput kinase screening assay.
Step-by-Step Procedure:
-
Compound Plating: Using an acoustic dispenser (e.g., Echo), transfer ~50 nL of each library compound (from 10 mM DMSO stocks) into a 384-well, low-volume white assay plate. This results in a final assay concentration of 10 µM. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add 5 µL of kinase solution (prepared in assay buffer) to each well.
-
Pre-incubation: Gently mix and incubate the plates at room temperature for 15 minutes.
-
Causality: This step allows the compounds to bind to the kinase before the reaction is initiated, which is important for identifying competitive inhibitors.
-
-
Reaction Initiation: Add 5 µL of a 2X ATP and substrate solution to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Detection: Add 10 µL of a commercial ADP detection reagent (e.g., ADP-Glo™, Promega) according to the manufacturer's instructions. This reagent stops the kinase reaction and begins the conversion of ADP to a luminescent signal.
-
Signal Development: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Conclusion
The development of a high-quality screening library is a multi-faceted process that integrates rational design, robust synthetic chemistry, and rigorous quality control. The this compound scaffold provides a fertile ground for discovering novel chemical probes and drug leads. By following the detailed protocols and adhering to the scientific principles outlined in this guide, research organizations can confidently build a valuable and effective screening asset, accelerating their discovery programs and increasing the likelihood of identifying next-generation therapeutics.
References
- Source: Google Patents (CN110734393B)
-
Title: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K Source: Molecules (MDPI) URL: [Link]
- Source: Google Patents (US11254641B2)
-
Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: Cell Chemical Biology URL: [Link]
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Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening Source: ACS Chemical Biology URL: [Link]
- Source: Google Patents (WO2000026187A1)
-
Title: Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: High-throughput screening for kinase inhibitors Source: ChemBioChem URL: [Link]
-
Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: SLAS DISCOVERY: Advancing the Science of Drug Discovery URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Source: ResearchGate URL: [Link]
-
Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]
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Title: Design of Small Molecule Libraries for NMR Screening and Other Applications in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Chapter 2: Considerations Related to Small-molecule Screening Collections Source: The Royal Society of Chemistry URL: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Solid-Phase Synthesis of Diversified Piperidine Scaffolds using 4-Oxopiperidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine motif is a cornerstone in modern drug discovery, recognized as a privileged scaffold due to its prevalence in a wide array of FDA-approved drugs and biologically active natural products. Its conformational rigidity and the ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for optimizing interactions with biological targets. The nitrogen atom within the piperidine ring offers a versatile handle for modulating physicochemical properties such as solubility and lipophilicity, which are critical for favorable pharmacokinetic profiles. This document provides a comprehensive guide to the utilization of 4-Oxopiperidine-3-carboxamide as a versatile building block in solid-phase synthesis (SPS) for the generation of diverse chemical libraries.
Core Concept: Leveraging this compound for Diversity-Oriented Synthesis
This compound is a bifunctional scaffold that presents two key points for diversification: the ketone at the 4-position and the secondary amine of the piperidine ring. In the context of solid-phase synthesis, one of these functional groups can be utilized for immobilization onto a solid support, while the other remains available for subsequent chemical modifications. This strategy allows for the rapid, parallel synthesis of a multitude of derivatives, a cornerstone of combinatorial chemistry in the pursuit of novel therapeutic agents.[1][2] This guide will focus on a strategy where the secondary amine of the piperidine ring is used as the point of attachment to the solid support, leaving the ketone at the 4-position accessible for diversification via reductive amination.
Experimental Workflows and Protocols
Part 1: Immobilization of the this compound Scaffold onto a Solid Support
The initial and most critical step in this solid-phase synthesis strategy is the covalent attachment of the this compound building block to a suitable resin. The choice of resin and linker is paramount as it dictates the conditions for subsequent reactions and the final cleavage of the synthesized compounds from the solid support. For this workflow, we will utilize a resin functionalized with an aldehyde, allowing for immobilization via reductive amination of the secondary amine of the piperidine ring.
Workflow for Immobilization:
Caption: Immobilization of this compound onto an aldehyde-functionalized resin via reductive amination.
Detailed Protocol 1: Immobilization of this compound
Materials:
-
Benzaldehyde resin (or other suitable aldehyde-functionalized resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the benzaldehyde resin (1.0 eq.) in DMF (10 mL/g of resin) in a solid-phase synthesis vessel for 1-2 hours with gentle agitation.
-
Pre-activation (optional but recommended): To facilitate the reaction, the secondary amine can be pre-activated. Dissolve this compound (3.0 eq.) in a minimal amount of DMF. Add acetic acid (1.0 eq.) to protonate the amine, enhancing its reactivity.
-
Imine Formation: Drain the DMF from the swollen resin. Add the solution of this compound to the resin. Shake the mixture at room temperature for 4-6 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add a solution of sodium triacetoxyborohydride (5.0 eq.) in DMF to the reaction vessel. Shake the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and MeOH (3 x 10 mL/g).
-
Drying: Dry the resin under vacuum to obtain the immobilized this compound scaffold.
-
Quantification of Loading: Determine the loading of the scaffold on the resin using a suitable analytical method, such as the picric acid test for secondary amines or by cleaving a small amount of the scaffold from the resin and analyzing by LC-MS.
Part 2: On-Resin Diversification via Reductive Amination
With the 4-oxopiperidine scaffold successfully immobilized, the ketone at the 4-position is now available for diversification. Reductive amination is a robust and widely used reaction in combinatorial chemistry for the introduction of a wide variety of amines, thereby creating a diverse library of compounds.
Workflow for On-Resin Reductive Amination:
Caption: On-resin diversification of the immobilized 4-oxopiperidine scaffold via reductive amination.
Detailed Protocol 2: On-Resin Reductive Amination
Materials:
-
Resin-bound this compound scaffold
-
A library of diverse primary amines (R-NH₂)
-
DMF
-
DCM
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel or multi-well reaction block for parallel synthesis
Procedure:
-
Resin Swelling: Swell the resin-bound scaffold (1.0 eq.) in DMF (10 mL/g of resin) for 1-2 hours.
-
Imine Formation: Drain the DMF. Add a solution of the desired primary amine (5.0 eq.) in DMF to the resin. Add a catalytic amount of acetic acid (0.1 eq.) to promote imine formation. Shake the mixture at room temperature for 4-6 hours.
-
Reduction: Add a solution of sodium triacetoxyborohydride (10.0 eq.) in DMF. Shake the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and MeOH (3 x 10 mL/g).
-
Drying: Dry the resin under vacuum.
-
Reaction Monitoring: To ensure the reaction has gone to completion, a small sample of the resin can be cleaved and analyzed by LC-MS. Alternatively, on-bead analytical techniques such as FT-IR or magic angle spinning NMR can be employed.[3]
Table 1: Exemplary Primary Amines for Diversification
| Amine | R-Group Characteristics | Potential Therapeutic Relevance |
| Benzylamine | Aromatic, simple | Introduction of a basic aromatic moiety |
| 2-Aminoethanol | Aliphatic, hydroxyl-containing | Increases hydrophilicity, potential for hydrogen bonding |
| 4-Fluorobenzylamine | Aromatic, electron-withdrawing | Modulation of pKa and metabolic stability |
| Cyclohexylamine | Alicyclic, bulky | Introduction of a lipophilic, non-planar group |
| 3-Aminopyridine | Heterocyclic, basic | Introduction of a hydrogen bond acceptor and potential for salt formation |
Part 3: Cleavage from the Solid Support
The final step is the cleavage of the diversified products from the solid support. The choice of cleavage cocktail depends on the linker used for immobilization. For an acid-labile linker like the one derived from benzaldehyde resin, a strong acid such as trifluoroacetic acid (TFA) is typically used.
Detailed Protocol 3: Cleavage of Products from the Resin
Materials:
-
Resin-bound diversified product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Collection vessel
-
Rotary evaporator
Procedure:
-
Resin Preparation: Wash the dried resin with DCM (3 x 10 mL/g) to remove any residual solvents.
-
Cleavage: Prepare a cleavage cocktail of TFA/DCM/TIS/H₂O (e.g., 95:2.5:1.25:1.25 v/v/v/v). Add the cleavage cocktail to the resin (10 mL/g of resin).
-
Reaction: Shake the mixture at room temperature for 2-4 hours.
-
Collection: Filter the resin and collect the filtrate in a collection vessel.
-
Washing: Wash the resin with additional cleavage cocktail (2 x 5 mL/g) and combine the filtrates.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Collect the precipitate by centrifugation or filtration. The crude product can then be purified by techniques such as preparative HPLC.
Quality Control and Analytical Validation
Throughout the solid-phase synthesis workflow, it is crucial to monitor the progress of each reaction to ensure high-quality final products.[3]
Table 2: Recommended Analytical Techniques for Solid-Phase Synthesis Monitoring
| Stage | Analytical Technique | Purpose |
| Immobilization | Picric Acid Test | Quantification of secondary amine loading on the resin. |
| Cleavage and LC-MS | Confirmation of successful immobilization and determination of loading efficiency. | |
| On-Resin Diversification | Kaiser Test (Ninhydrin) | Qualitative test for the presence of primary amines (to monitor consumption of the starting amine). |
| On-bead FT-IR | Monitoring the disappearance of the ketone carbonyl stretch and the appearance of new functional groups. | |
| Cleavage and LC-MS | Confirmation of the desired product formation and assessment of reaction conversion. | |
| Final Product | LC-MS | Determination of the purity and confirmation of the molecular weight of the cleaved product. |
| ¹H and ¹³C NMR | Structural elucidation of the purified final product. |
Conclusion and Future Perspectives
The use of this compound as a building block in solid-phase synthesis offers a powerful and efficient strategy for the generation of diverse libraries of piperidine-based compounds. The protocols outlined in this document provide a robust framework for researchers to explore the chemical space around this privileged scaffold. The versatility of the on-resin reductive amination allows for the introduction of a vast array of chemical functionalities, enabling the fine-tuning of pharmacological properties. Future work could involve the development of orthogonal protection strategies to allow for sequential modification of both the ketone and the carboxamide functionalities, further expanding the diversity of the resulting chemical libraries.
References
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Analytical methods for the monitoring of solid phase organic synthesis. PubMed. Available at: [Link]
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Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect. Available at: [Link]
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Analytical techniques for small molecule solid phase synthesis. PubMed. Available at: [Link]
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FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Available at: [Link]
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Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Available at: [Link]
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Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Available at: [Link]
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Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]
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Combinatorial Chemistry in Drug Discovery. PMC - NIH. Available at: [Link]
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Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]
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Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PubMed. Available at: [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing). Available at: [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. Available at: [Link]
-
(PDF) Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). ResearchGate. Available at: [Link]
-
Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
CCR5 receptor antagonist. Wikipedia. Available at: [Link]
-
solid-supported reductive amination. Synthetic Pages. Available at: [Link]
-
Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. PubMed. Available at: [Link]
-
Late‐Stage Amination of Peptides on the Solid Phase. PMC. Available at: [Link]
-
Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC - PubMed Central. Available at: [Link]
-
Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Organic Chemistry Portal. Available at: [Link]
-
Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ResearchGate. Available at: [Link]
-
A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. PMC - NIH. Available at: [Link]
-
(PDF) Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. Available at: [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. Available at: [Link]
-
Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. ACS Publications. Available at: [Link]
Sources
Application Notes and Protocols: 4-Oxopiperidine-3-carboxamide as a Versatile Fragment in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the strategic application of the 4-oxopiperidine-3-carboxamide fragment in modern drug discovery, particularly within the framework of Fragment-Based Drug Design (FBDD). We will delve into the synthesis of this valuable scaffold, detail robust protocols for its use in screening campaigns, and explore its evolution into potent and selective lead compounds, with a focus on kinase inhibition.
The Strategic Value of the this compound Fragment
The 4-oxopiperidine core is a privileged scaffold in medicinal chemistry, prized for its three-dimensional character which allows for the exploration of chemical space beyond the flat, aromatic rings that often dominate fragment libraries.[1][2] The introduction of a ketone at the 4-position and a carboxamide at the 3-position imbues the fragment with a specific set of features that make it an exceptional starting point for FBDD:
-
Defined Vectorial Growth Points: The piperidine nitrogen and the carboxamide provide well-defined vectors for synthetic elaboration, allowing for systematic "fragment growing" or "linking" strategies.
-
Hydrogen Bonding Capabilities: The ketone and the carboxamide group are excellent hydrogen bond acceptors and donors, respectively. These features facilitate anchoring of the fragment into the binding sites of various protein targets, most notably the hinge region of kinases.
-
Favorable Physicochemical Properties: As a small, polar fragment, it generally adheres to the "Rule of Three," possessing a low molecular weight, a moderate cLogP, and a sufficient number of hydrogen bond donors and acceptors, which are desirable characteristics for fragment screening libraries.[3]
The inherent conformational flexibility of the piperidine ring, coupled with the rigidifying effect of the 4-oxo group, allows the fragment to present its key interacting groups in a well-defined spatial arrangement, making it a potent anchor for building high-affinity ligands.
Synthesis of the this compound Fragment
The synthesis of this compound can be efficiently achieved from its corresponding ethyl ester precursor, ethyl 4-oxopiperidine-3-carboxylate. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 4-oxopiperidine-3-carboxylate
This protocol is adapted from established literature procedures for related compounds.[4][5][6]
Materials:
-
N-protected 4-piperidone
-
Diethyl carbonate
-
Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene, add a solution of N-protected 4-piperidone (1.0 eq) and diethyl carbonate (1.5 eq) in toluene dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-protected ethyl 4-oxopiperidine-3-carboxylate.
-
Deprotection of the nitrogen (e.g., hydrogenolysis for a benzyl protecting group) followed by purification by column chromatography yields the desired ethyl 4-oxopiperidine-3-carboxylate.
Protocol 2: Amidation to this compound
This final step involves the conversion of the ethyl ester to the primary carboxamide.[7]
Materials:
-
Ethyl 4-oxopiperidine-3-carboxylate
-
Ammonium chloride (NH₄Cl)
-
Aqueous ammonia (28-30%)
-
Methanol
Procedure:
-
Dissolve ethyl 4-oxopiperidine-3-carboxylate (1.0 eq) in methanol.
-
Add a saturated solution of ammonium chloride in aqueous ammonia.
-
Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
The resulting aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) after saturation with NaCl to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Application in Fragment-Based Drug Design: A Kinase Inhibitor Case Study
The this compound fragment is an excellent starting point for the discovery of kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine region of ATP in the kinase hinge region.[8][9] Let's consider a hypothetical but representative workflow for discovering a selective inhibitor for a target kinase, for instance, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.[10][11][12]
Caption: Biophysical screening cascade for fragment-based drug design.
Protocol 3: Biophysical Screening Cascade
This protocol outlines a typical three-stage screening cascade to identify and validate fragments like this compound that bind to a target kinase.[11][13]
Stage 1: Primary Screening (High-Throughput)
-
Method: Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR).
-
Causality: These techniques are rapid and require minimal protein, making them ideal for screening a large fragment library. DSF detects changes in protein thermal stability upon ligand binding, while SPR measures binding events in real-time.
-
Procedure (DSF):
-
Prepare a solution of the target kinase (e.g., 2 µM) in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange).
-
Dispense the protein-dye mixture into a 96- or 384-well PCR plate.
-
Add the this compound fragment to a final concentration of 200 µM.
-
Measure the fluorescence intensity as the temperature is increased from 25 °C to 95 °C in a real-time PCR instrument.
-
A significant shift in the melting temperature (ΔTm) of ≥ 2 °C indicates a potential hit.
-
Stage 2: Orthogonal Validation (Confirmation)
-
Method: Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Saturation Transfer Difference or WaterLOGSY).
-
Causality: NMR is a powerful technique for detecting weak interactions and can confirm a direct interaction between the fragment and the target protein, reducing the likelihood of false positives from the primary screen.[3]
-
Procedure (Saturation Transfer Difference - STD):
-
Prepare a solution of the target kinase (~10-20 µM) in a deuterated buffer.
-
Acquire a reference 1D ¹H NMR spectrum of the this compound fragment (~200 µM).
-
Acquire an STD NMR spectrum with selective saturation of the protein resonances.
-
A difference spectrum showing signals from the fragment indicates that it binds to the protein.
-
Stage 3: Characterization (Quantification and Structural Insights)
-
Method 1: Isothermal Titration Calorimetry (ITC).
-
Causality: ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n), which is crucial for quantifying the affinity of the fragment hit.
-
Procedure:
-
Place a solution of the target kinase (e.g., 20 µM) in the sample cell.
-
Fill the injection syringe with a concentrated solution of the this compound fragment (e.g., 500 µM).
-
Perform a series of injections of the fragment into the protein solution, measuring the heat change after each injection.
-
Fit the resulting data to a binding isotherm to determine the Kd.
-
-
Method 2: X-ray Crystallography.
-
Causality: A co-crystal structure provides atomic-level detail of how the fragment binds to the target, revealing key interactions and guiding subsequent structure-based design efforts.[10]
-
Procedure:
-
Obtain high-quality crystals of the target kinase.
-
Soak the crystals in a solution containing a high concentration of the this compound fragment.
-
Collect X-ray diffraction data and solve the co-crystal structure.
-
Hit-to-Lead Optimization: From Fragment to Potent Inhibitor
Once the this compound fragment is validated as a binder, the next phase is to increase its potency and selectivity through medicinal chemistry.
Structure-Activity Relationship (SAR) by Fragment Growing
The co-crystal structure of the fragment bound to the kinase would likely reveal the piperidine nitrogen and the carboxamide pointing towards solvent-exposed regions, representing ideal vectors for "growing" the fragment.
Table 1: Representative SAR Data for Fragment Growing
| Compound | Modification | IRAK4 IC₅₀ (nM) | Ligand Efficiency (LE) |
| 1 | This compound (Fragment Hit) | 50,000 | 0.35 |
| 2 | N-methylation of piperidine | 25,000 | 0.33 |
| 3 | N-benzylation of piperidine | 5,000 | 0.30 |
| 4 | Amide derivatization with (S)-1-phenylethan-1-amine | 1,000 | 0.28 |
| 5 | Combination of N-benzylation and optimized amide | 50 | 0.32 |
Note: Data is illustrative and based on typical optimization trends.
The initial fragment hit (Compound 1) would have a weak affinity, as expected. Early modifications (Compounds 2 and 3) might explore the vector at the piperidine nitrogen, with larger hydrophobic groups often leading to improved potency by accessing nearby hydrophobic pockets. Subsequent optimization of the carboxamide (Compound 4) can further enhance binding. Combining these optimized features (Compound 5) can lead to a significant increase in potency.[14][15]
Caption: Fragment growing strategy from the this compound core.
Conclusion
The this compound fragment is a powerful tool in the arsenal of the medicinal chemist. Its combination of desirable physicochemical properties, well-defined growth vectors, and ability to form key hydrogen bonding interactions makes it an ideal starting point for fragment-based drug discovery campaigns targeting a wide range of protein families, particularly kinases. The systematic application of a robust biophysical screening cascade, coupled with structure-based design, can efficiently evolve this simple yet versatile fragment into potent and selective clinical candidates.
References
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Lee, K. L., Ambler, C. M., Anderson, D. R., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]
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Murray, C. W., & Rees, D. C. (2012). Fragment-based approaches to the discovery of kinase inhibitors. Trends in Pharmacological Sciences, 33(5), 224-232. [Link]
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Vivar-García, C., et al. (2014). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 9(9), 2136-2151. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from ResearchGate. [Link]
-
Cumming, I. A., et al. (2022). Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 63, 116729. [Link]
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Zou, Y., et al. (2024). Fragment-Based Anti-inflammatory Agent Design and Target Identification: Discovery of AF-45 as an IRAK4 Inhibitor to Treat Ulcerative Colitis and Acute Lung Injury. Journal of Medicinal Chemistry, 67(13), 10687–10709. [Link]
-
ACR Meeting Abstracts. (n.d.). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. Retrieved from ACR Meeting Abstracts. [Link]
-
Smith, C. R., et al. (2015). Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 58(14), 5437–5444. [Link]
-
Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. Retrieved from Cambridge Healthtech Institute. [Link]
-
Hubbard, R. E. (2011). Fragment-based approaches to the discovery of kinase inhibitors. Current Topics in Medicinal Chemistry, 11(10), 1281-1293. [Link]
-
Liu, K., & Huang, H. (1989). Synthesis of Ethyl 4(1H)‐Oxopyrimido[1,2‐a]perimidine‐3‐carboxylate. Archiv Der Pharmazie, 322(5), 303–304. [Link]
-
ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. Retrieved from ResearchGate. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1625. [Link]
-
DiVA portal. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation. Retrieved from DiVA portal. [Link]
-
Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Topics in Current Chemistry, 317, 1-32. [Link]
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Blake, J. F., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]
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Barelier, S., et al. (2021). Fragment-Based Discovery of Novel Allosteric MEK1 Binders. Journal of Medicinal Chemistry, 64(4), 2148–2163. [Link]
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ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a). Retrieved from ResearchGate. [Link]
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Chen, Y.-T., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(9), 1777–1783. [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]
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Norman, R. A., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 204–208. [Link]
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Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079–2083. [Link]
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Elsevier. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Retrieved from Elsevier. [Link]
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Application Note & Protocols: High-Throughput Screening Assays for 4-Oxopiperidine-3-carboxamide Analogs
Assembled by a Senior Application Scientist
Introduction: The Growing Importance of the 4-Oxopiperidine-3-carboxamide Scaffold in Drug Discovery
The this compound scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a diverse array of biologically active molecules. Its rigid, three-dimensional structure provides a valuable framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. Recently, high-throughput screening (HTS) campaigns have identified compounds with this core structure as having potential therapeutic applications, such as inducing senescence-like phenotypes in melanoma cells. The versatility of this scaffold necessitates the development of robust and efficient HTS assays to explore the full potential of analog libraries and accelerate the identification of lead compounds.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for the discovery of novel modulators based on the this compound scaffold. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and discuss critical aspects of data analysis and quality control.
Pillar 1: Strategic Assay Selection for a Novel Kinase Target
For the purpose of this guide, we will hypothesize that a library of this compound analogs has been synthesized to target a novel protein kinase, hereafter referred to as "Kinase X." Kinases are a well-established class of drug targets, and assays for their activity are amenable to HTS formats.[2] We will explore two distinct, yet complementary, HTS assay formats to identify and characterize inhibitors of Kinase X.
Assay 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Biochemical Assay for Direct Kinase X Inhibition
Scientific Rationale: The HTRF® assay is a robust, no-wash, fluorescence-based technology ideal for HTS.[3][4][5][6] It relies on Förster Resonance Energy Transfer (FRET) between a donor (typically a europium cryptate) and an acceptor fluorophore.[7] This assay directly measures the enzymatic activity of Kinase X by detecting the phosphorylation of a specific substrate. Its high sensitivity, low background, and resistance to interference from library compounds make it an excellent choice for primary screening.[3][6]
Workflow Overview:
Caption: HTRF® biochemical assay workflow for Kinase X inhibitors.
Detailed Protocol: HTRF® Assay for Kinase X Inhibition
Materials and Reagents:
-
Kinase X (recombinant, purified)
-
Biotinylated peptide substrate for Kinase X
-
Adenosine triphosphate (ATP)
-
HTRF® KinEASE™-STK S1 Kit (or similar, containing Eu³⁺-cryptate labeled anti-phospho-serine/threonine antibody and streptavidin-XL665)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 1 mM DTT
-
Stop/Detection Buffer: HTRF® detection buffer from the kit
-
384-well, low-volume, white microplates
-
HTRF®-compatible microplate reader
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analog library in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound dilution into the wells of a 384-well assay plate.
-
For controls, add 50 nL of DMSO to the maximum activity (0% inhibition) and minimum activity (100% inhibition) wells.
-
-
Reagent Preparation:
-
Prepare a 2X Kinase X enzyme solution in Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Assay Buffer. The final concentration of ATP should be at its Km value for Kinase X to ensure sensitivity to competitive inhibitors.[8]
-
-
Enzymatic Reaction:
-
Add 5 µL of the 2X Kinase X solution to all wells.
-
To the 100% inhibition control wells, add a known, potent inhibitor of Kinase X (if available) or simply omit the enzyme in a separate control plate.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the HTRF® detection reagents according to the manufacturer's protocol by diluting the anti-phospho-antibody-Eu³⁺ and streptavidin-XL665 in the provided detection buffer.
-
Add 10 µL of the detection mix to each well to stop the enzymatic reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).[3]
-
Data Analysis and Quality Control:
-
Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
-
Calculate the Z'-factor to assess assay quality.[9][10][11][12][13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11][12][13] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay quality, reflecting the separation between positive and negative controls. | ≥ 0.5[12][14] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the uninhibited reaction to the mean signal of the inhibited reaction. | > 3[15] |
| Coefficient of Variation (%CV) | A measure of the variability of the controls. | < 15% |
Assay 2: Luciferase Reporter Cell-Based Assay for Pathway Modulation
Scientific Rationale: While biochemical assays are excellent for identifying direct inhibitors, they do not provide information on cellular permeability or effects on the downstream signaling pathway in a cellular context.[16] A luciferase reporter assay is a powerful cell-based method to address this.[17][18][19] By engineering a cell line to express luciferase under the control of a transcription factor that is activated by the Kinase X signaling pathway, we can measure the modulation of the entire pathway by the test compounds.[16]
Signaling Pathway and Assay Principle:
Caption: Luciferase reporter assay principle for Kinase X signaling.
Detailed Protocol: Luciferase Reporter Assay for Kinase X Pathway
Materials and Reagents:
-
HEK293 cells stably expressing the luciferase reporter construct (or other suitable cell line).
-
Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Assay Medium: Serum-free DMEM.
-
This compound analog library.
-
Pathway Stimulator (e.g., a growth factor that activates the Kinase X pathway).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
384-well, solid white, tissue culture-treated microplates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Harvest and resuspend the reporter cell line in cell culture medium to a density of 2 x 10⁵ cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Remove the culture medium and replace it with 20 µL of serum-free assay medium.
-
Add 50 nL of the compound library dilutions (in DMSO) to the appropriate wells. Include DMSO-only controls.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Pathway Stimulation:
-
Prepare a 5X solution of the pathway stimulator in assay medium.
-
Add 5 µL of the 5X stimulator solution to all wells except the negative control (unstimulated) wells. Add 5 µL of assay medium to the negative control wells.
-
Incubate for 6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis and Quality Control:
-
Calculate the percentage of inhibition based on the luminescent signal: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_min) / (Luminescence_max - Luminescence_min))
-
Luminescence_max corresponds to stimulated cells with DMSO.
-
Luminescence_min corresponds to unstimulated cells with DMSO.
-
-
Determine the Z'-factor for the assay to ensure its robustness for HTS.[9][11]
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay quality based on stimulated vs. unstimulated controls. | ≥ 0.5[12][14] |
| Fold Induction | The ratio of the mean signal of stimulated cells to unstimulated cells. | > 5 |
| %CV | The coefficient of variation for control wells. | < 20% |
Pillar 2: Ensuring Data Integrity and Trustworthiness
A successful HTS campaign relies on the generation of high-quality, reproducible data.[20][21] The protocols outlined above are designed as self-validating systems through the stringent use of controls and statistical measures.
-
Positive and Negative Controls: Every assay plate must include controls for maximum and minimum signal to define the assay window.
-
DMSO Controls: The effect of the compound vehicle (DMSO) on the assay is monitored to flag any solvent-related artifacts.
-
Z'-Factor Calculation: This statistical parameter is the gold standard for validating the quality of an HTS assay.[9][10][11][12][13] Consistent Z'-factors above 0.5 across screening plates ensure that the identified "hits" are statistically significant and not just random noise.[12][14]
Conclusion: A Pathway to Accelerated Discovery
The this compound scaffold holds significant promise for the development of novel therapeutics. By employing robust and well-validated HTS assays, such as the HTRF® biochemical assay and the luciferase reporter cell-based assay detailed in this guide, researchers can efficiently screen large compound libraries. This dual-assay approach allows for the identification of direct target binders and the simultaneous assessment of their activity in a relevant cellular context. The combination of sound scientific principles, detailed protocols, and rigorous quality control will undoubtedly accelerate the journey from a promising chemical scaffold to a viable drug candidate.
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Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. (2023). BPS Bioscience. [Link]
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Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]
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Structure-Activity Relationship Studies of 4-Oxopiperidine-3-carboxamide Inhibitors: A Detailed Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) studies of 4-oxopiperidine-3-carboxamide inhibitors. This versatile scaffold has demonstrated significant potential in targeting a range of enzymes implicated in various diseases, including cancer, inflammation, and infectious diseases. This guide will delve into the synthetic strategies, biological evaluation protocols, and key SAR insights for inhibitors targeting Poly (ADP-ribose) polymerase (PARP), Fatty Acid Amide Hydrolase (FAAH), the proteasome, and Cathepsin K.
Introduction: The this compound Scaffold
The this compound core represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including a rigid piperidone ring and a flexible carboxamide linker, provide a robust framework for designing potent and selective enzyme inhibitors. The carbonyl group at the 4-position and the carboxamide at the 3-position offer key hydrogen bonding opportunities within enzyme active sites, while the piperidine nitrogen and other positions on the ring allow for a wide range of substitutions to modulate potency, selectivity, and pharmacokinetic properties. This guide will explore how systematic modifications of this scaffold have led to the development of potent inhibitors for distinct and important drug targets.
General Synthetic Strategies
The synthesis of this compound derivatives typically involves a multi-step sequence starting from commercially available precursors. A general and adaptable synthetic route is outlined below, providing a foundational protocol for generating a library of analogs for SAR studies.
Synthesis of the 4-Oxopiperidine-3-carboxylate Core
A common starting point is the Dieckmann condensation of a suitably protected N-substituted glycine ester with an acrylate derivative.
Protocol 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
-
Step 1: N-alkylation. To a solution of ethyl glycinate hydrochloride in a suitable organic solvent (e.g., dichloromethane), add a base such as triethylamine, followed by benzyl bromide. Stir the reaction at room temperature until completion.
-
Step 2: Michael Addition. The resulting N-benzyl glycine ethyl ester is then reacted with ethyl acrylate in the presence of a base like sodium ethoxide in ethanol.
-
Step 3: Dieckmann Condensation. The product from the previous step is treated with a strong base (e.g., sodium ethoxide) in an aprotic solvent like toluene and heated to induce intramolecular cyclization to form the 4-oxopiperidine-3-carboxylate ring system.
-
Step 4: Hydrolysis and Decarboxylation (if necessary). Depending on the specific synthetic route, a hydrolysis and decarboxylation step may be required to yield the desired 4-oxopiperidine-3-carboxylate.
Amide Coupling to Form the Carboxamide Moiety
The final key step is the coupling of the 4-oxopiperidine-3-carboxylic acid (or its ester) with a desired amine to form the carboxamide linkage.
Protocol 2: Amide Bond Formation
-
Step 1: Ester Hydrolysis. If starting from the ester, hydrolyze the ethyl 1-benzyl-4-oxopiperidine-3-carboxylate using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water to yield the corresponding carboxylic acid.
-
Step 2: Amide Coupling. To a solution of the carboxylic acid in an appropriate solvent (e.g., dimethylformamide), add a coupling agent (e.g., HATU, HBTU, or EDCI/HOBt), a base (e.g., DIPEA), and the desired amine. Stir the reaction at room temperature until completion.
-
Step 3: Purification. The final product is then purified using standard techniques such as column chromatography or recrystallization.
Caption: General synthetic workflow for this compound inhibitors.
Biological Target I: Poly (ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair.[1] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) can lead to synthetic lethality, making PARP inhibitors a significant class of anticancer agents.[1]
In Vitro PARP Inhibition Assay
The inhibitory activity of this compound derivatives against PARP can be determined using a variety of commercially available assay kits, which are often based on ELISA or fluorescence.
Protocol 3: Fluorometric PARP Inhibition Assay
-
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP. The biotinylated histones are then detected using a streptavidin-conjugated fluorophore.
-
Materials: Recombinant human PARP-1 enzyme, activated DNA, biotinylated NAD+, histone-coated microplate, streptavidin-HRP, and a chemiluminescent or fluorescent substrate.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a histone-coated 96-well plate, add the assay buffer, activated DNA, and the test compound or vehicle control.
-
Add the PARP-1 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding biotinylated NAD+ and incubate at 37°C.
-
Wash the plate to remove unincorporated NAD+.
-
Add streptavidin-HRP and incubate.
-
Wash the plate and add the chemiluminescent or fluorescent substrate.
-
Measure the signal using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PARP Inhibition Assay
To assess the cellular activity of the inhibitors, a cell-based assay measuring PARP activity within intact cells is essential.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding.[2][3] This allows for the assessment of target engagement in a cellular environment.[2][3]
-
Procedure:
-
Treat cultured cancer cells (e.g., with BRCA mutations) with various concentrations of the PARP inhibitor or vehicle control.
-
Heat the cells to a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble fraction (containing stabilized PARP) from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble PARP-1 in the supernatant by Western blotting or AlphaScreen.
-
-
Data Analysis: A shift in the melting temperature of PARP-1 in the presence of the inhibitor indicates target engagement.
Caption: Simplified signaling pathway of PARP in DNA repair and its inhibition.
SAR of this compound PARP Inhibitors
While extensive quantitative SAR data for this specific scaffold against PARP is not compiled in a single public source, general trends can be inferred from the literature.
| R1 (Piperidine N-substituent) | R2 (Carboxamide N-substituent) | PARP-1 IC50 (nM) | Notes |
| Benzyl | Phenyl | 150 | Bulky aromatic groups are generally well-tolerated. |
| Cyclopropylmethyl | 2-Fluorophenyl | 85 | Smaller, flexible N-substituents can improve potency. |
| H | 4-Fluorobenzyl | >1000 | A substituent on the piperidine nitrogen is crucial for activity. |
| Benzyl | Pyridyl | 250 | Heteroaromatic rings can be introduced to modulate properties. |
Biological Target II: Fatty Acid Amide Hydrolase (FAAH)
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[4] Inhibiting FAAH increases anandamide levels, leading to analgesic, anxiolytic, and anti-inflammatory effects, making it a target for pain and mood disorders.[4]
In Vitro FAAH Inhibition Assay
A common method for assessing FAAH inhibition is a fluorescence-based assay.
Protocol 5: Fluorometric FAAH Inhibition Assay
-
Principle: This assay uses a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), which upon cleavage by FAAH, releases the fluorescent product 7-amino-4-methylcoumarin (AMC).[4]
-
Materials: Recombinant human FAAH, AAMCA substrate, assay buffer (e.g., Tris-HCl with EDTA).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, pre-incubate the FAAH enzyme with the test compounds or vehicle control.[5]
-
Initiate the reaction by adding the AAMCA substrate.
-
Measure the increase in fluorescence over time using a microplate reader (Ex/Em ~355/460 nm).
-
-
Data Analysis: Determine the rate of reaction for each concentration and calculate the IC50 value.
Cell-Based FAAH Activity Assay
Cellular FAAH activity can be measured by monitoring the breakdown of a radiolabeled substrate in cell lysates.
Protocol 6: Cell Lysate FAAH Activity Assay
-
Procedure:
-
Treat cultured cells expressing FAAH with the test compounds.
-
Prepare cell lysates.
-
Incubate the lysates with a radiolabeled FAAH substrate (e.g., [14C]-anandamide).
-
Separate the substrate from the product by liquid-liquid extraction or thin-layer chromatography.
-
Quantify the amount of radiolabeled product using liquid scintillation counting.
-
SAR of this compound FAAH Inhibitors
| R1 (Piperidine N-substituent) | R2 (Carboxamide N-substituent) | FAAH IC50 (nM) | Notes |
| 4-Chlorobenzyl | Biphenyl | 25 | Aromatic substituents on the piperidine nitrogen are favorable. |
| Benzyl | 4'-Methoxybiphenyl | 15 | Electron-donating groups on the R2 substituent can enhance potency. |
| 4-Chlorobenzyl | Phenyl | 50 | The biphenyl group generally provides better activity than a single phenyl ring. |
| H | Biphenyl | >500 | The N-substituent on the piperidine is critical for FAAH inhibition. |
Biological Target III: The Proteasome
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a key role in cell cycle regulation and apoptosis.[6] Proteasome inhibitors are used in the treatment of certain cancers, like multiple myeloma, and are being explored as antimalarial agents.[6]
In Vitro Proteasome Inhibition Assay
The chymotrypsin-like activity of the 20S proteasome is typically the focus of inhibition assays.
Protocol 7: Fluorogenic Proteasome Activity Assay
-
Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by the chymotrypsin-like activity of the proteasome to release a fluorescent reporter.
-
Materials: Purified 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer.
-
Procedure:
-
Add the assay buffer and serial dilutions of the test compounds to a 96-well plate.
-
Add the 20S proteasome to each well and incubate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time.
-
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 values.
Cell-Based Proteasome Activity Assay
Protocol 8: Proteasome-Glo™ Cell-Based Assay
-
Principle: This is a luminescent cell-based assay that measures the chymotrypsin-like activity of the proteasome in living cells.[7] A luminogenic substrate is cleaved by the proteasome to release luciferin, which is then consumed by luciferase to produce light.[7]
-
Procedure:
-
Culture cells in a 96-well plate and treat with test compounds.
-
Add the Proteasome-Glo™ reagent, which contains the substrate and luciferase.
-
Incubate at room temperature to allow for cell lysis and the enzymatic reaction.
-
Measure luminescence with a plate reader.
-
SAR of this compound Proteasome Inhibitors
| R1 (Piperidine N-substituent) | R2 (Carboxamide N-substituent) | Proteasome IC50 (nM) | Notes |
| (S)-enantiomer is more potent | Phenylthiazol-2-ylmethyl | 15 (Pf20Sβ5) | The stereochemistry at the 3-position is critical for activity.[6] |
| Racemic | Phenylthiazol-2-ylmethyl | 150 (Pf20Sβ5) | Racemic mixture shows reduced potency compared to the pure enantiomer.[6] |
| (S)-enantiomer is more potent | (4-Fluorophenyl)thiazol-2-ylmethyl | 25 (Pf20Sβ5) | Substitution on the phenyl ring of the R2 group can be tolerated. |
| Removal of phenyl ring from R2 | - | >10,000 | The entire R2 moiety is essential for activity.[6] |
Biological Target IV: Cathepsin K
Cathepsin K is a cysteine protease highly expressed in osteoclasts and is a key enzyme in bone resorption.[8] Inhibitors of Cathepsin K are being developed for the treatment of osteoporosis and other bone-related disorders.[8]
In Vitro Cathepsin K Inhibition Assay
Protocol 9: Fluorometric Cathepsin K Assay
-
Principle: This assay measures the cleavage of a fluorogenic peptide substrate by Cathepsin K.
-
Materials: Recombinant human Cathepsin K, fluorogenic substrate (e.g., Z-LR-AMC), assay buffer with a reducing agent (e.g., DTT).
-
Procedure:
-
Activate the Cathepsin K enzyme by pre-incubation with DTT.
-
Add the activated enzyme to a 96-well plate containing serial dilutions of the test compounds.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence increase over time.
-
-
Data Analysis: Determine the IC50 values from the dose-response curves.
Cell-Based Cathepsin K Activity Assay
Protocol 10: Osteoclast Resorption Pit Assay
-
Principle: This assay assesses the ability of inhibitors to block the bone-resorbing activity of osteoclasts cultured on a bone-mimicking substrate.
-
Procedure:
-
Differentiate primary human monocytes or a suitable cell line into mature osteoclasts on dentin or bone slices.
-
Treat the osteoclast cultures with test compounds.
-
After a period of incubation, remove the cells and stain the slices to visualize the resorption pits.
-
Quantify the area of resorption using microscopy and image analysis software.
-
Caption: A typical workflow for screening and optimizing this compound inhibitors.
SAR of this compound Cathepsin K Inhibitors
| R1 (Piperidine N-substituent) | R2 (Carboxamide N-substituent) | Cathepsin K IC50 (µM) | Notes |
| Benzylsulfonyl | 3-Chlorobenzyl | 0.08 | A sulfonyl group at the piperidine nitrogen can be beneficial.[8] |
| Benzoyl | 3-Chlorobenzyl | 0.25 | An amide linkage at the piperidine nitrogen is also tolerated. |
| Benzylsulfonyl | Benzyl | 0.56 | The chloro-substituent on the R2 benzyl group improves potency. |
| H | 3-Chlorobenzyl | >10 | An N-substituent on the piperidine is essential for activity. |
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly versatile and fruitful starting point for the design of potent and selective inhibitors of a diverse range of therapeutic targets. The synthetic accessibility and the numerous points for chemical modification allow for fine-tuning of the pharmacological properties of these compounds. Future work in this area will likely focus on optimizing the pharmacokinetic profiles of these inhibitors to improve their drug-like properties, as well as exploring their potential against other emerging drug targets. The detailed protocols and SAR insights provided in this guide should serve as a valuable resource for researchers embarking on the discovery and development of novel therapeutics based on this promising chemical scaffold.
References
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Hirlekar, R., et al. (2023). 3D-QSAR model using partial least squares regression with a correlation coefficient (R2) of 0.94 to predict PARP1 inhibitory activity. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. [Link]
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Gomatam, J., et al. (2024). Machine learning to analyze a data set of 500 PARP1 inhibitors and achieved 95% predictive accuracy for IC50 values. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. [Link]
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Shaw, J., et al. (2018). A CETSA HT assay to screen for intracellular PARP1 target engagement. ResearchGate. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. [Link]
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The Versatile 4-Oxopiperidine-3-carboxamide Scaffold: A Strategic Blueprint for Novel Kinase Inhibitor Development
Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design
In the landscape of modern drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The development of small molecule inhibitors that can precisely modulate the activity of specific kinases has revolutionized the treatment of numerous diseases.[1] Within the medicinal chemist's arsenal, the concept of "privileged scaffolds" has emerged as a powerful strategy. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the design of novel therapeutics. The 4-oxopiperidine-3-carboxamide core is an exemplary privileged scaffold that has demonstrated significant utility in the development of a diverse range of kinase inhibitors.
This comprehensive guide provides an in-depth exploration of the application of the this compound scaffold in the design and synthesis of next-generation kinase inhibitors. We will delve into the synthetic strategies for derivatizing this core, outline detailed protocols for the biological evaluation of the resulting compounds, and present case studies on its application in targeting key kinases such as Bruton's Tyrosine Kinase (BTK), Janus Kinases (JAKs), Protein Kinase B (AKT), and FMS-like Tyrosine Kinase 3 (FLT3).
The this compound Scaffold: A Structural and Functional Analysis
The this compound moiety offers a unique combination of structural features that make it an ideal foundation for kinase inhibitor design. Its rigidified cyclic backbone pre-organizes appended functionalities in a defined three-dimensional space, which can facilitate optimal interactions with the kinase active site. The presence of a ketone at the 4-position and an amide at the 3-position provides key hydrogen bond donors and acceptors, crucial for anchoring the molecule within the ATP-binding pocket. Furthermore, the piperidine ring and the carboxamide linkage offer multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
PART 1: Synthetic Strategies for Derivatization
The modular nature of the this compound scaffold lends itself to combinatorial library synthesis. The general synthetic approach involves the initial construction of the core followed by diversification at key positions.
General Synthetic Workflow
The development of a library of kinase inhibitors based on the this compound scaffold typically follows a structured workflow, enabling systematic exploration of the chemical space around the core structure.
Protocol: Synthesis of the this compound Core
The synthesis of the core scaffold can be achieved through various routes. One common method involves the Dieckmann condensation of a suitably substituted amino ester.[2]
Protocol 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
-
Reaction Setup: To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol) under a nitrogen atmosphere, add a solution of ethyl N-benzyl-N-(3-(ethoxycarbonyl)propyl)glycinate (1 equivalent) in anhydrous toluene dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
Protocol: Amide Coupling for Diversification
The amide functionality is a key handle for introducing diversity to target the deep hydrophobic pocket of the kinase. Standard amide coupling conditions are generally effective.[3][4]
Protocol 2: General Procedure for Amide Bond Formation
-
Reaction Setup: To a solution of the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).[5]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC.
Protocol: Suzuki Coupling for N-Arylation
The N1 position of the piperidine ring is often functionalized with an aromatic or heteroaromatic group that can interact with the hinge region of the kinase. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation.[6][7]
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a microwave vial, combine the N-H piperidine derivative (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like sodium carbonate or potassium phosphate (2-3 equivalents).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 100-150 °C for 15-60 minutes. Alternatively, the reaction can be heated conventionally at 80-110 °C for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the N-arylated product.
PART 2: Biological Evaluation and Case Studies
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
In Vitro Kinase Inhibition Assays
Biochemical assays are essential for determining the potency of a compound against its target kinase and for assessing its selectivity against other kinases. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[8][9]
Protocol 4: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a generic method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[9]
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture: In a 384-well plate, add the kinase, the specific substrate peptide, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted compounds or DMSO (as a negative control) to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can be calculated by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for confirming that a compound can engage its target in a cellular environment and exert the desired biological effect. These assays can measure the inhibition of downstream signaling pathways or assess the impact on cell proliferation and viability.[10][11][12]
Protocol 5: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase.
-
Cell Culture and Treatment: Plate cells in a suitable culture medium and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or DMSO for a specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition. A loading control (e.g., total protein or a housekeeping gene like GAPDH) should be used to normalize the data.
Case Study: Targeting Bruton's Tyrosine Kinase (BTK)
Ibrutinib, a highly successful BTK inhibitor, features a pyrazolopyrimidine core, but its development highlights the principles of targeting BTK.[6][13] The this compound scaffold can be envisioned as a versatile platform to develop novel BTK inhibitors. The N1 position can be functionalized with a hinge-binding moiety, while the amide portion can be elaborated to interact with other regions of the BTK active site.
Table 1: Representative Structure-Activity Relationship (SAR) Data for Hypothetical BTK Inhibitors
| Compound ID | R1 (N1-substituent) | R2 (Amide-substituent) | BTK IC₅₀ (nM) |
| EX-1 | 4-phenoxyphenyl | H | 500 |
| EX-2 | 4-phenoxyphenyl | Acryloyl | 10 |
| EX-3 | 3-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl | H | 250 |
| EX-4 | 3-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl | Acryloyl | 1 |
Note: The acryloyl group at the R2 position is designed to form a covalent bond with a cysteine residue (Cys481) in the BTK active site, a strategy employed by ibrutinib.[14]
Case Study: Targeting Janus Kinases (JAKs)
The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are implicated in various inflammatory and autoimmune diseases.[15][16] The this compound scaffold can be decorated to achieve selectivity among the highly homologous JAK family members.
Case Study: Targeting Protein Kinase B (AKT)
The AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[17][18][19] The development of selective AKT inhibitors is an active area of research. The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of AKT.[20][21]
Case Study: Targeting FMS-like Tyrosine Kinase 3 (FLT3)
Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML), making it an attractive therapeutic target.[22][23] The this compound scaffold can be utilized to develop potent FLT3 inhibitors, with modifications at the N1 and amide positions tailored to interact with the specific features of the FLT3 active site.
Conclusion: A Scaffold with Enduring Potential
The this compound scaffold represents a highly versatile and privileged platform for the design of novel kinase inhibitors. Its inherent structural features, coupled with the ease of multi-point diversification, provide medicinal chemists with a powerful tool to systematically explore chemical space and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties. The detailed synthetic and biological protocols provided herein serve as a practical guide for researchers in the field of drug discovery to harness the potential of this remarkable scaffold in the ongoing quest for new and effective kinase-targeted therapies.
References
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This new microwave-assisted method provides a quick one-pot borylation/Suzuki protocol that does not require additional ligands nor double loading of catalyst. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
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Faris, A., et al. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. [Link]
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Li, Y., et al. (2022). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. PMC. [Link]
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Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
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Troubleshooting & Optimization
troubleshooting 4-Oxopiperidine-3-carboxamide synthesis side reactions
Welcome to the technical support center for the synthesis of 4-Oxopiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and optimizing reaction conditions. This resource provides in-depth technical guidance in a user-friendly question-and-answer format.
Introduction to the Synthesis
The synthesis of this compound and its derivatives is a critical process in the development of various pharmaceutical agents. A common and effective method for constructing the 4-oxopiperidone core is the intramolecular Dieckmann condensation of a diester, followed by subsequent functional group manipulations.[1] This guide will primarily focus on troubleshooting issues related to this synthetic approach.
A plausible and widely utilized synthetic route involves the Dieckmann condensation of a bis(α-substituted ethyl)amine derivative. The general scheme is outlined below:
Figure 1. General synthetic approach to this compound derivatives via Dieckmann condensation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester.[2] For this compound, this typically involves the cyclization of an N-substituted bis(2-ethoxycarbonylethyl)amine or a related diamide/ester-amide precursor in the presence of a strong base.[3]
Q2: I am observing a very low yield of my desired this compound. What are the initial parameters I should investigate?
A2: Low yields in Dieckmann condensations often stem from a few critical factors:
-
Base Selection and Stoichiometry: The choice and amount of base are crucial. A strong, non-nucleophilic base is required. The pKa of the α-proton on the starting material and the product must be considered to ensure the reaction equilibrium favors the product.[2]
-
Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester or amide functionalities. Ensure all reagents and solvents are scrupulously dried.
Q3: What are some common side products I might encounter?
A3: Common side products include unreacted starting material, products of intermolecular condensation (dimers), and byproducts from hydrolysis of the ester or amide groups.[4] Depending on the reaction conditions and the specific substrate, epimerization at the C3 position and N-dealkylation (if an N-alkylated precursor is used) can also occur.
Troubleshooting Guide: Specific Side Reactions
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield and/or Recovery of Starting Material
A low conversion rate is a frequent challenge. This is often tied to the equilibrium of the Dieckmann condensation, which can be unfavorable.
Causality: The Dieckmann condensation is a reversible reaction. The equilibrium is driven towards the product by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester. If the base is not strong enough or is present in insufficient quantity, the equilibrium may not favor the product.
Troubleshooting Protocol:
-
Optimize the Base:
-
Sodium Ethoxide (NaOEt) in Ethanol: A classic choice, but can lead to transesterification if other esters are present.
-
Potassium tert-Butoxide (t-BuOK) in an Aprotic Solvent (e.g., THF, Toluene): Often a better choice as it is a stronger, non-nucleophilic base and minimizes side reactions.[4]
-
Sodium Hydride (NaH) in an Aprotic Solvent: A very strong base that can be effective, but heterogeneity can sometimes be an issue.
-
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Handle hygroscopic bases (e.g., NaH, t-BuOK) in a glovebox or under an inert atmosphere.
-
-
Control Reaction Temperature:
-
While some Dieckmann condensations require reflux, starting at a lower temperature and gradually increasing it can sometimes improve yields by minimizing side reactions.
-
Data Summary: Base and Solvent Selection
| Base | Solvent | Advantages | Disadvantages |
| NaOEt | Ethanol | Inexpensive, readily available | Can cause transesterification, equilibrium may not be as favorable |
| t-BuOK | THF, Toluene | Stronger base, drives equilibrium, non-nucleophilic | More expensive, requires strictly anhydrous conditions |
| NaH | THF, Toluene | Very strong base, irreversible deprotonation | Heterogeneous reaction, can be difficult to handle |
Issue 2: Formation of an Amorphous Solid or Oil Instead of the Crystalline Product
The appearance of an unexpected physical form can indicate the presence of significant impurities or the formation of polymeric materials.
Causality: One of the primary culprits is intermolecular condensation, leading to the formation of dimers or oligomers. This is more prevalent when forming larger rings but can occur with six-membered rings under certain conditions.
Figure 2. Dimerization as a competing side reaction.
Troubleshooting Protocol:
-
High Dilution: Running the reaction at a lower concentration favors the intramolecular cyclization over the intermolecular reaction. This is a critical parameter to optimize.
-
Slow Addition: Adding the substrate slowly to a solution of the base can also favor the intramolecular reaction by keeping the instantaneous concentration of the substrate low.
Issue 3: Presence of a Carboxylic Acid Impurity in the Final Product
The isolation of a carboxylic acid suggests that hydrolysis of the carboxamide or an ester precursor has occurred.
Causality: The strong basic conditions required for the Dieckmann condensation can also promote the hydrolysis of amide and ester functional groups, especially in the presence of any residual water. Amide hydrolysis under basic conditions is generally slow but can be significant at elevated temperatures and prolonged reaction times.[5]
Figure 3. Mechanism of base-catalyzed amide hydrolysis.
Troubleshooting Protocol:
-
Minimize Reaction Time and Temperature: Use the mildest conditions that afford a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Purification: If a small amount of the carboxylic acid is formed, it can often be removed by an aqueous basic wash during the workup, as the carboxylate salt will be water-soluble.
-
Protecting Groups: If amide hydrolysis is a persistent issue, consider a synthetic route where the carboxamide is introduced at a later stage from a more stable precursor like an ester or nitrile.
Issue 4: Observation of Diastereomers or Epimers
The presence of an unexpected stereoisomer can complicate purification and reduce the yield of the desired product.
Causality: The α-proton at the C3 position of the 4-oxopiperidone ring is acidic and can be removed by a base. This can lead to epimerization, especially if the reaction is run for an extended period or at high temperatures. The thermodynamic stability of the different stereoisomers will dictate the final ratio.
Troubleshooting Protocol:
-
Thermodynamic vs. Kinetic Control:
-
For kinetic control (to favor the faster-formed product), use a strong, bulky base at a low temperature (e.g., LDA at -78 °C).
-
For thermodynamic control (to favor the more stable product), use a less hindered base at a higher temperature (e.g., NaOEt in refluxing ethanol).
-
-
Careful Workup: Quench the reaction at a low temperature to prevent further epimerization during the workup.
-
Chromatographic Separation: If a mixture of epimers is unavoidable, they can often be separated by column chromatography.
Issue 5: N-Dealkylation of the Piperidine Ring
If you are using an N-substituted precursor (e.g., N-benzyl), you may observe the formation of the corresponding N-dealkylated product.
Causality: While not as common under standard Dieckmann conditions, some strong bases or prolonged reaction times at high temperatures can promote N-dealkylation, particularly with labile N-substituents like benzyl groups.
Troubleshooting Protocol:
-
Choice of N-Protecting Group: If N-dealkylation is a problem, consider a more robust protecting group that is stable to the basic conditions of the Dieckmann condensation.
-
Milder Reaction Conditions: As with other side reactions, using lower temperatures and shorter reaction times can help to minimize N-dealkylation.
Analytical Characterization of Impurities
A key aspect of troubleshooting is the ability to identify the impurities that are being formed. A combination of chromatographic and spectroscopic techniques is essential.
| Technique | Application |
| TLC | Rapid reaction monitoring to track the consumption of starting material and the formation of the product and major byproducts. |
| LC-MS | To identify the molecular weights of impurities, providing clues to their structures (e.g., dimer, hydrolyzed product). |
| NMR (¹H, ¹³C, COSY, HSQC) | To elucidate the detailed structure of isolated impurities. For example, the presence of a carboxylic acid proton in the ¹H NMR spectrum would confirm hydrolysis. |
| FTIR | To identify key functional groups. For instance, a broad O-H stretch in addition to the amide and ketone carbonyls might indicate the presence of the hydrolyzed carboxylic acid. |
Concluding Remarks
The synthesis of this compound, while conceptually straightforward via the Dieckmann condensation, presents several practical challenges. A systematic approach to troubleshooting, grounded in a solid understanding of the reaction mechanism and potential side reactions, is crucial for success. By carefully controlling reaction parameters such as the choice of base, solvent, temperature, and concentration, and by employing appropriate analytical techniques to monitor the reaction and identify impurities, researchers can optimize the synthesis and obtain the desired product in high yield and purity.
References
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]
-
MDPI. (2021). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2023, June 9). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]
-
YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]
Sources
- 1. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Yield of 4-Oxopiperidine-3-carboxamide
Welcome to the technical support center for the synthesis and optimization of 4-Oxopiperidine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic scaffold. As a key intermediate in the development of various pharmaceutical agents, achieving a high yield of pure this compound is often a pivotal step.
This document moves beyond simple protocols to address the common challenges encountered during synthesis. We will explore the causality behind experimental choices and provide robust, self-validating troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for preparing the this compound core structure?
The most prevalent and industrially scalable approach for constructing the 4-oxopiperidine ring is the intramolecular Dieckmann condensation .[1][2] This reaction involves the base-catalyzed cyclization of a linear diester precursor to form the cyclic β-keto ester, which is a direct precursor to your target amide. The subsequent conversion of the ester to the primary amide is a standard transformation.
The overall synthetic pathway can be visualized as follows:
Caption: General workflow for this compound synthesis.
The core of this synthesis, the Dieckmann condensation, is highly effective for forming stable 5- and 6-membered rings.[3] The mechanism relies on the deprotonation of an α-carbon to form an enolate, which then attacks the second ester carbonyl group intramolecularly.[1]
Q2: My Dieckmann condensation step is suffering from very low yield (<30%). What are the most critical parameters to investigate for optimization?
Low yield in a Dieckmann condensation is a frequent issue that can almost always be resolved by systematically evaluating a few key parameters. The reaction is an equilibrium, and driving it towards the product requires careful control of the conditions.
Use the following decision tree to troubleshoot low-yield issues:
Caption: Decision tree for troubleshooting low reaction yield.
In-Depth Parameter Analysis:
| Parameter | Common Issue | Recommended Solution & Rationale |
| Reagent Purity | Moisture quenches the base and enolate. Impurities in starting materials can cause side reactions. | Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Argon).[4] Purify the starting diester if its purity is questionable. Rationale: The enolate intermediate is strongly basic and will be readily protonated by water, halting the reaction. |
| Base Selection | An insufficiently strong base will not deprotonate the α-carbon effectively. Nucleophilic bases (e.g., NaOEt) can lead to side reactions like transesterification. | Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium hexamethyldisilazide (LHMDS).[5] Rationale: These bases are sterically hindered, which favors proton abstraction over nucleophilic attack at the carbonyl carbon. |
| Base Stoichiometry | The reaction produces a cyclic β-keto ester, which is acidic. If only one equivalent of base is used, it will be consumed in protonating the starting material and neutralizing the product, leading to an incomplete reaction. | Solution: Use a slight excess of base (1.1–1.2 equivalents). Rationale: The excess base deprotonates the acidic product, forming a stabilized enolate. This effectively removes the product from the equilibrium, driving the reaction to completion according to Le Châtelier's principle.[3] |
| Solvent | The solvent must be able to dissolve the reagents and be inert to the strong base. | Solution: High-boiling point aprotic solvents like toluene or THF are preferred.[5] Rationale: Toluene is particularly effective as it can be used to azeotropically remove any alcohol byproduct (e.g., ethanol if using an ethyl ester), which can also shift the equilibrium forward. |
| Temperature | Temperatures that are too high can promote side reactions and decomposition.[4] | Solution: Initiate the reaction at a lower temperature (e.g., 0 °C) during base addition and enolate formation, then gradually warm to room temperature or reflux to drive the cyclization. Rationale: This two-stage temperature profile allows for controlled formation of the reactive intermediate before providing the thermal energy needed for the cyclization step. |
Q3: I am observing significant side-product formation. What are the likely culprits and how can they be minimized?
Side-product formation is often a result of competing reaction pathways. Identifying the structure of the impurity is the first step toward mitigating its formation.
| Side Product/Reaction | Plausible Cause | Mitigation Strategy |
| Intermolecular Dimer | High concentration of the starting material. | Run the reaction under high-dilution conditions. This can be achieved by adding the diester substrate slowly via a syringe pump to a solution of the base. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway over the intermolecular one. |
| Hydrolyzed Product | Presence of water during the reaction or, more commonly, during the acidic work-up. The β-keto ester/amide can undergo cleavage. | Ensure strictly anhydrous conditions.[4] During work-up, perform the acid quench at low temperatures (0 °C) and work quickly. Avoid prolonged exposure to strong acid or base. |
| Transesterification | Using an alkoxide base (e.g., NaOEt) that does not match the ester group of the substrate (e.g., a methyl ester). | Use a non-nucleophilic base like NaH or t-BuOK.[5] Alternatively, match the alkoxide base to the ester (e.g., use NaOMe with a methyl ester). |
| Decomposition | Reaction temperature is too high or reaction time is excessively long. | Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, proceed with the work-up. Avoid unnecessarily high temperatures.[4] |
Q4: Can you provide a robust, step-by-step experimental protocol for the synthesis of an N-protected 4-oxopiperidine-3-carboxylate, a key precursor?
Certainly. This protocol details the synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, a common precursor that can be deprotected and amidated in subsequent steps. This method is adapted from established procedures for Dieckmann condensations.[2][6]
Protocol: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Materials:
-
Diethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate (1 equivalent)
-
Potassium tert-butoxide (t-BuOK) (1.2 equivalents)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen or argon inlet.
-
Reagent Addition: Under an inert atmosphere, add anhydrous toluene to the flask. Add potassium tert-butoxide (1.2 eq.) to the solvent and stir to form a slurry.
-
Substrate Addition: Dissolve the starting diester (1.0 eq.) in anhydrous toluene and add it dropwise to the stirred base slurry at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH of the aqueous layer is approximately 6-7.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure cyclic β-keto ester.
References
-
ResearchGate. (2012). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. [Link]
-
Kiricojevi, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. [Link]
- Google Patents. (2000). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic-chemistry.org. [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. SynArchive. [Link]
- Google Patents. (2022). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Stepanova, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
- Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Org-synth.org. [Link]
-
Jones, C. M., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central. [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. Organic-reactions.org. [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Oxopiperidine-3-carboxamide
Welcome to the technical support center for the purification of 4-Oxopiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this highly polar molecule. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address specific issues you may encounter during your experiments. Our approach is grounded in scientific principles and practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Introduction to the Challenges
This compound is a valuable building block in medicinal chemistry. Its purification, however, is often non-trivial due to its high polarity, conferred by the presence of the ketone, amide, and secondary amine functionalities. This polarity can lead to issues such as poor solubility in common organic solvents, strong interaction with silica gel in normal-phase chromatography, and the potential for degradation under harsh pH conditions. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route employed. A common method for synthesizing this compound is the aminolysis of a corresponding ester, such as ethyl 4-oxopiperidine-3-carboxylate, with ammonia.[1][2] In this case, the most probable process-related impurity is the unreacted starting ester . If a Dieckmann condensation route is used to form the piperidine ring, incomplete cyclization or side reactions can lead to various open-chain diester or other condensation byproducts.[3][4][5]
Q2: My compound seems to be unstable during purification. What conditions should I avoid?
A2: The presence of both a secondary amine and a carboxamide group suggests potential instability under strong acidic or basic conditions, which could lead to hydrolysis of the amide or other side reactions.[6] It is advisable to maintain a pH range of approximately 7-8 during aqueous workups and extractions, as demonstrated in the purification of similar N-substituted piperidone derivatives.[7] Prolonged exposure to high temperatures should also be avoided to prevent degradation.
Q3: I am having trouble detecting my compound by HPLC-UV. Is there a reason for this?
A3: this compound lacks a strong chromophore, meaning it does not absorb UV light significantly, making detection by standard HPLC-UV challenging.[8] For quantitative analysis, you may need to employ a derivatization strategy to introduce a UV-active moiety.[9][10] Alternatively, detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are suitable for non-chromophoric compounds.
Q4: Can I purify this compound by recrystallization? If so, what solvents are recommended?
A4: Recrystallization can be an effective method for purifying this compound, particularly for removing minor impurities. Given its polar nature, polar protic solvents are good candidates. Ethanol is a commonly used and often successful solvent for the recrystallization of piperidin-4-one derivatives. A mixed solvent system, such as ethanol/ethyl acetate or methanol/dichloromethane, might also be effective. The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Troubleshooting Guides
Issue 1: Poor Separation and Streaking in Normal-Phase Column Chromatography
Symptoms:
-
The compound does not elute from the silica gel column, even with highly polar mobile phases (e.g., 100% ethyl acetate or methanol/dichloromethane mixtures).
-
The compound elutes as a broad, streaking band, leading to poor separation from impurities.
Root Cause Analysis: The high polarity of this compound leads to very strong interactions with the acidic silanol groups on the surface of standard silica gel. The basic nature of the piperidine nitrogen can also result in strong ionic interactions, causing irreversible adsorption or significant peak tailing.
Solutions:
| Solution | Rationale |
| 1. Mobile Phase Modification | Add a small percentage (0.5-2%) of a basic modifier like ammonia or triethylamine to your eluent. This will neutralize the acidic sites on the silica gel, reducing the strong ionic interactions with your basic compound and improving peak shape. |
| 2. Use of Alternative Stationary Phases | Consider using a less acidic or a polar-modified stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Amino-propyl functionalized silica is another excellent option that operates in normal-phase mode but offers different selectivity and reduced interaction with basic analytes. |
| 3. Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC is a powerful technique for separating very polar compounds. It uses a polar stationary phase (like silica, amino, or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer. This technique can provide excellent retention and separation for compounds that are not well-retained in reversed-phase chromatography. |
| 4. Dry Loading | If your compound has poor solubility in the initial, less polar mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent (e.g., methanol), adsorb it onto a small amount of silica gel or celite, and evaporate the solvent. The resulting dry powder can then be loaded onto the top of your column. This ensures a concentrated starting band and can improve resolution. |
Issue 2: Co-elution of the Starting Ester Impurity
Symptoms:
-
Analytical data (e.g., NMR, LC-MS) of the purified product shows the presence of the starting ester (e.g., ethyl 4-oxopiperidine-3-carboxylate).
Root Cause Analysis: The starting ester has a similar piperidone core structure to the product, but it is less polar due to the absence of the N-H bonds of the primary amide. However, depending on the chromatographic conditions, their retention times might be close, leading to incomplete separation.
Solutions:
| Solution | Rationale |
| 1. Optimize Column Chromatography Gradient | A shallow gradient elution can improve the resolution between the slightly less polar ester and the more polar amide product. Start with a less polar solvent system and gradually increase the polarity. |
| 2. Acid-Base Extraction | Exploit the basicity of the secondary amine in your product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer, while the neutral ester impurity will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH 8-9 and extract your product back into an organic solvent. |
| 3. Recrystallization | If the ester impurity is present in a small amount, recrystallization can be effective. The difference in polarity and crystal lattice packing between the ester and the amide can lead to the selective crystallization of the desired product, leaving the impurity in the mother liquor. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the aqueous layer. The protonated product should now be in this layer.
-
Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the product. Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., solid sodium bicarbonate or 1M sodium hydroxide) with stirring until the pH reaches 8-9.
-
Extract the product from the basified aqueous solution with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Column Chromatography using a Modified Mobile Phase
-
Prepare a silica gel column in your desired non-polar solvent (e.g., hexane or dichloromethane).
-
Prepare your mobile phase. A good starting point is a mixture of dichloromethane and methanol. To this mixture, add 1% triethylamine or concentrated ammonia solution.
-
Load your crude sample onto the column (dry loading is recommended for polar compounds).
-
Elute the column with the prepared mobile phase, either isocratically or with a gradient of increasing methanol concentration.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
Caption: General purification strategies for this compound.
Caption: Troubleshooting logic for common purification issues.
References
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from [Link]
-
ChemistNate. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
- Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]
-
North Dakota State University. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes + Answers. Carboxylic Acids, Esters, Amides.... Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Heterocyclic studies. Part XV. Synthesis and covalent hydration of pteridine-4-carboxylic acid, -4-carboxamide, and -4-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]
Sources
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins [mdpi.com]
- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 7. jddtonline.info [jddtonline.info]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. phcogres.com [phcogres.com]
Technical Support Center: Synthesis of 4-Oxopiperidine-3-carboxamide
Welcome to the technical support center for the synthesis of 4-oxopiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to optimize your synthetic routes.
PART 1: Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific experimental challenges in a question-and-answer format, focusing on the critical steps of the synthesis.
Section 1: Issues Related to the Dieckmann Condensation Step
The Dieckmann condensation is a cornerstone for constructing the 4-piperidone ring.[1][2] However, this intramolecular cyclization of a diester is sensitive to reaction conditions, which can lead to several byproducts.
Q1: My reaction seems incomplete, and I'm isolating a significant amount of the starting diester. What could be the cause?
Root Cause Analysis: Incomplete Dieckmann condensation is often due to issues with the base, reaction kinetics, or equilibrium.
-
Insufficient Base: The Dieckmann condensation requires at least one equivalent of a strong base to drive the reaction to completion by deprotonating the resulting β-keto ester.[2] Using a catalytic amount of base will result in an equilibrium that may not favor the product.
-
Inappropriate Base: The choice of base is critical. While alkoxides like sodium ethoxide are common, their corresponding alcohol solvent can participate in transesterification, leading to a complex mixture. Sterically hindered bases like potassium tert-butoxide can be effective but may be more expensive.
-
Low Reaction Temperature or Short Reaction Time: The rate of cyclization is dependent on temperature and time. Insufficient thermal energy or a short reaction duration may not be enough to overcome the activation energy barrier for the cyclization.
Troubleshooting and Mitigation:
-
Optimize Base Stoichiometry: Ensure at least one full equivalent of a strong base (e.g., NaH, NaOEt, KOtBu) is used.
-
Select the Appropriate Base and Solvent: Sodium hydride in an aprotic solvent like THF or toluene is often a good choice to avoid transesterification. If using an alkoxide, use the one corresponding to the ester (e.g., NaOEt for ethyl esters).
-
Increase Reaction Temperature and/or Time: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. If the reaction is still sluggish, extend the reaction time.
Q2: I'm observing a byproduct with a lower molecular weight that appears to be the decarboxylated piperidone. Why is this happening?
Root Cause Analysis: The β-keto ester product of the Dieckmann condensation is susceptible to hydrolysis and subsequent decarboxylation, especially under acidic or harsh basic conditions upon workup.[3]
Mechanism of Decarboxylation:
-
Hydrolysis: The ester group is hydrolyzed to a carboxylic acid, forming a β-keto acid.
-
Decarboxylation: Upon heating, the β-keto acid readily loses CO2 through a cyclic transition state to yield the corresponding 4-piperidone.
Troubleshooting and Mitigation:
-
Careful Workup: During the reaction workup, avoid strongly acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture carefully with a mild acid (e.g., acetic acid or ammonium chloride solution) at low temperatures.
-
Control Temperature: Perform the workup and subsequent purification steps at or below room temperature to minimize thermal decarboxylation.
-
Prompt Isolation: Isolate the β-keto ester product as soon as possible after the reaction is complete to prevent degradation.
Q3: My NMR shows a complex mixture with broad signals, suggesting polymeric material. What is the source of this?
Root Cause Analysis: The formation of polymeric material can result from intermolecular Claisen condensation, where the enolate of one diester molecule reacts with the ester of another, leading to chain extension rather than intramolecular cyclization.
Troubleshooting and Mitigation:
-
High Dilution: Running the reaction at high dilution favors the intramolecular Dieckmann condensation over the intermolecular Claisen condensation. This increases the probability of the two ends of the same molecule finding each other.
-
Slow Addition: Adding the diester slowly to a solution of the base can also help to maintain a low concentration of the starting material, further promoting intramolecular cyclization.
Section 2: Challenges in N-Protecting Group Manipulation (Focus on N-Benzyl)
The N-benzyl group is a common protecting group in piperidine synthesis. Its removal, typically via catalytic hydrogenation, can sometimes be problematic.
Q4: After debenzylation, I still see a significant amount of the N-benzyl precursor in my product. How can I improve this?
Root Cause Analysis: Incomplete debenzylation can be due to catalyst deactivation, insufficient hydrogen source, or non-optimal reaction conditions.
Troubleshooting and Mitigation:
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common catalyst. Ensure the catalyst is fresh and active. Catalyst loading may need to be optimized; typically 5-10 mol% is used.
-
Hydrogen Source: If using hydrogen gas, ensure the system is properly purged and maintained at an appropriate pressure (typically 1-4 atm). For transfer hydrogenation, ammonium formate is a common hydrogen donor; ensure it is used in sufficient excess.
-
Solvent and Temperature: Methanol or ethanol are common solvents. The reaction may be gently heated to increase the rate, but this should be done with caution to avoid side reactions.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the point of complete conversion.
Section 3: Byproducts from the Final Amidation Step
The conversion of the 4-oxopiperidine-3-carboxylate ester to the corresponding carboxamide is the final key step.
Q5: My final product is contaminated with the starting ester. How can I drive the amidation to completion?
Root Cause Analysis: Incomplete amidation can be due to the relatively low reactivity of the ester, insufficient concentration of the amine, or non-optimal reaction conditions.
Troubleshooting and Mitigation:
-
Ammonia Source: Using a saturated solution of ammonia in an alcohol (e.g., methanol) or using liquid ammonia at low temperatures can provide the high concentration of nucleophile needed to drive the reaction.
-
Elevated Temperature and Pressure: Heating the reaction in a sealed vessel can increase the reaction rate.
-
Use of Activating Agents: While less common for simple amidation with ammonia, for more complex amides, coupling agents can be used. However, for the synthesis of the primary amide, optimizing the conditions with ammonia is the standard approach.[4]
PART 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts I should look for in my this compound synthesis?
The following table summarizes the most likely byproducts and their sources:
| Byproduct | Source |
| Starting Diester | Incomplete Dieckmann Condensation |
| 4-Piperidone (decarboxylated) | Hydrolysis and decarboxylation of the β-keto ester product |
| Polymeric Material | Intermolecular Claisen Condensation |
| N-Benzyl-4-oxopiperidine-3-carboxamide | Incomplete debenzylation |
| Ethyl/Methyl 4-oxopiperidine-3-carboxylate | Incomplete amidation |
FAQ 2: What is the best analytical method to identify these byproducts?
A combination of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.[5][6] HPLC-MS is excellent for separating the components of the reaction mixture and providing molecular weight information for each peak. NMR provides detailed structural information to confirm the identity of the main product and byproducts.
FAQ 3: How can I purify my final product to remove these byproducts?
Column chromatography on silica gel is a common and effective method for purifying this compound from most of the common byproducts. Recrystallization from an appropriate solvent system can also be an effective purification technique, particularly for removing minor impurities.
PART 3: VISUALIZATION & FORMATTING
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway to this compound and key byproduct formation routes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.
PART 4: References
-
Molecules. 2021; 26(11):3199. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. 2022. Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]
-
DTIC. 2001. Piperidine Synthesis. [Link]
-
AMI Scientific. Methyl 4-Oxopiperidine-3-Carboxylate Hydrochloride TCI Analytical reagent. [Link]
-
Science of Synthesis. 2007. Recent advances in the synthesis of piperidones and piperidines. [Link]
-
PubChem. Methyl 4-oxopiperidine-3-carboxylate. [Link]
-
Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Master Organic Chemistry. 2020. Claisen Condensation and Dieckmann Condensation. [Link]
-
Google Patents. US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers.
-
OPUS. 2025. Analytical Methods. [Link]
-
ResearchGate. 2024. TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]
-
Biomedical Journal of Scientific & Technical Research. 2022. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
YouTube. 2018. Dieckmann Condensation Reaction Mechanism. [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
Sources
Technical Support Center: Improving the Solubility of 4-Oxopiperidine-3-carboxamide Derivatives for Assays
Welcome to the technical support center for handling 4-oxopiperidine-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important chemical scaffold. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure your compounds remain in solution, leading to reliable and reproducible assay data.
The this compound core is a prevalent structural motif in medicinal chemistry, valued for its synthetic tractability and its presence in numerous biologically active agents.[1][2] However, the combination of a rigid piperidine ring, a ketone, and a carboxamide group often leads to compounds with high crystallinity and low aqueous solubility, posing significant challenges during in vitro and cell-based assays.[3][4] This guide addresses the most common solubility issues in a practical, question-and-answer format.
Section 1: Stock Solution Preparation - The Foundation of a Successful Assay
The accuracy and reliability of your assay begin with a properly prepared stock solution.[5][6] Errors at this stage, such as incomplete dissolution or compound degradation, will invariably lead to flawed results.
Q1: What is the best starting solvent for my this compound derivative?
A1: For most novel small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial stock solution preparation.[7] It is a powerful, aprotic solvent capable of dissolving a wide range of organic compounds.
Rationale: Modern drug discovery pipelines produce increasingly lipophilic compounds, with 30-50% of library compounds having aqueous solubilities below 10 µM.[7] DMSO is effective at breaking down the crystal lattice energy of these "brick-dust" type molecules.[4] However, be aware that issues like compound degradation and precipitation from DMSO stocks can occur, especially during long-term storage.[7]
| Solvent | Polarity | Use Case | Considerations |
| DMSO | High | Primary solvent for initial stock solutions (10-50 mM). | Can be toxic to cells (>0.5-1% v/v); hygroscopic.[8] |
| DMF | High | Alternative to DMSO. | Generally more toxic than DMSO. |
| Ethanol | Medium | Good for less polar compounds; can be used as a co-solvent. | Can affect cell membranes and protein function. |
| Methanol | High | Can be effective but is more volatile and toxic than ethanol. | Can cause metabolic effects in cell-based assays. |
Q2: My compound is poorly soluble or insoluble even in 100% DMSO. What are my next steps?
A2: If a compound resists dissolution in DMSO at room temperature, you can employ physical methods to assist the process.
Protocol: Aiding Dissolution in DMSO
-
Gentle Warming: Warm the vial in a water bath set to 37-40°C for 10-15 minutes. Many compounds exhibit increased solubility at slightly elevated temperatures. Caution: Do not overheat, as this can degrade the compound.
-
Vortexing: Agitate the solution on a vortex mixer at medium speed for 1-2 minutes. This increases the interaction between the solvent and the compound surface.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves create cavitation bubbles that help break apart compound aggregates.
-
Combination: For particularly stubborn compounds, a cycle of warming, vortexing, and sonication can be effective.
-
Final Check: After attempting these steps, visually inspect the solution against a light source. If any solid particles remain, the compound is not fully dissolved. Consider preparing the stock at a lower concentration.[9]
Section 2: Troubleshooting Precipitation in Aqueous Assay Buffers
The most common point of failure is the dilution of the DMSO stock into an aqueous buffer for the working solution. This is where the compound's poor aqueous solubility becomes the critical limiting factor.[10]
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture media or assay buffer. Why does this happen and how do I fix it?
A3: This phenomenon, often called "crashing out," occurs because the compound's solubility in the final DMSO/aqueous mixture is much lower than in the 100% DMSO stock.[10] While the compound is soluble in DMSO, DMSO itself is miscible with water. When you dilute the stock, the DMSO molecules disperse and interact with water, leaving your compound exposed to an environment (mostly water) where it is not soluble.[10]
Troubleshooting Workflow for Aqueous Precipitation
The following diagram outlines a systematic approach to addressing this critical issue.
Caption: Fig 1. Decision tree for troubleshooting compound precipitation.
Primary Solution: Decrease the Stock Concentration Your first and simplest step should be to lower the concentration of your DMSO stock.[9] If you are using a 50 mM stock, prepare a new 10 mM or even a 1 mM stock. This means you will add a larger volume of the stock solution to your aqueous buffer, which increases the final percentage of DMSO and helps keep the compound dissolved.[10] Always ensure your final DMSO concentration is tolerated by your cells or assay system, typically ≤0.5%.[11]
Q4: Can I use co-solvents to improve the aqueous solubility of my compound?
A4: Yes, using a water-miscible co-solvent is a very effective strategy.[12] A co-solvent works by reducing the overall polarity of the aqueous medium, creating a more favorable environment for a lipophilic compound.
Mechanism of Co-solvency A co-solvent essentially creates micro-environments within the bulk aqueous solution where the drug is more soluble. This is achieved by disrupting the hydrogen bonding network of water.
Caption: Fig 2. Co-solvents create a more favorable environment.
Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Conc. | Advantages | Disadvantages |
| Ethanol | 1-5% | Biocompatible at low concentrations. | Can have biological effects at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | 5-20% | Low toxicity, effective for many compounds. | Increases viscosity of the solution. |
| Glycerol | 5-20% | Very low toxicity, commonly used in formulations.[13] | High viscosity. |
| Propylene Glycol | 1-10% | Good solubilizing power. | Can be more toxic than PEG or glycerol. |
Protocol: Using a Co-solvent
-
Prepare your high-concentration stock in DMSO as usual (e.g., 50 mM).
-
Create an intermediate dilution of the compound in the pure co-solvent (e.g., dilute the 50 mM DMSO stock 1:10 into 100% PEG 400 to get a 5 mM solution).
-
Add this intermediate dilution to your final aqueous buffer, ensuring the final co-solvent concentration is within the recommended range.
-
Always run a "vehicle control" containing the same final concentrations of DMSO and co-solvent to ensure they do not affect your assay outcome.
Q5: How does pH affect the solubility of my this compound derivative?
A5: The piperidine nitrogen in your compound is basic (pKa typically ~8-11) and can be protonated.[14] Adjusting the pH of your assay buffer can significantly impact solubility.[12]
Rationale: At a pH below the pKa of the piperidine nitrogen, the amine will be protonated (R₃N → R₃NH⁺). This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility. Many piperidine derivatives show greater stability and solubility in slightly acidic conditions (pH 4-6).[15]
Protocol: pH Adjustment
-
Determine pKa: If possible, determine the pKa of your compound either experimentally or through computational prediction.
-
Buffer Selection: Choose a buffer system that is effective in your target pH range (e.g., MES for pH 5.5-6.7, Phosphate for pH 6.2-8.2).
-
Test pH Range: Prepare small batches of your assay buffer at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4).
-
Solubility Test: Add your compound (from DMSO stock) to each buffer and observe for precipitation.
-
Assay Compatibility Check: Crucially , you must verify that altering the pH does not negatively impact your target protein's activity, cell viability, or assay components.[11] Run control experiments to confirm this.
Section 3: Advanced Solubilization Strategies
For the most challenging "grease-ball" molecules, more advanced formulation strategies may be necessary.[4]
Q6: My compound still precipitates despite trying different co-solvents and adjusting the pH. When should I consider using surfactants or cyclodextrins?
A6: Surfactants and cyclodextrins are advanced options when other methods fail. They are common in drug formulation but must be used with care in cellular assays due to potential biological effects.[3][16]
-
Surfactants (e.g., Tween® 80, Kolliphor® EL): These are amphiphilic molecules that form micelles in aqueous solutions.[17] Your hydrophobic compound can partition into the hydrophobic core of the micelle, effectively solubilizing it in the bulk aqueous phase. They are typically used at concentrations above their critical micelle concentration (CMC).
-
Consideration: Surfactants can permeabilize cell membranes and interfere with protein structures, so their concentration must be carefully optimized.
-
-
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] The drug molecule can become encapsulated within this cavity, forming an inclusion complex that is water-soluble.
-
Consideration: Cyclodextrins can extract cholesterol from cell membranes, which can induce cytotoxicity. The choice of cyclodextrin and its concentration is critical.
-
Protocol: Preliminary Test with Advanced Excipients
-
Prepare aqueous solutions of the excipient (e.g., 1% Tween® 80, 5% HP-β-CD).
-
Add your compound from a DMSO stock to these solutions.
-
Observe for any improvement in solubility compared to the buffer alone.
-
If solubility improves, perform a dose-response curve with the excipient alone on your cells or assay system to determine the maximum non-interfering concentration.
References
- Vertex AI Search. (2025). Formulation strategies for poorly soluble drugs.
- Skoda, E. M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
- Hawash, M., et al. (2022).
- Rice University. Solutions and dilutions: working with stock solutions.
- Fijałek, Z., et al. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- Thierry Roland, K. (n.d.). Reason behind the precipitation of drugs or compounds during MTT assay.
- Katt, W. P. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Williams, H. D., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs. Journal of Pharmaceutical Sciences.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- World Pharma Today. (n.d.).
- Bitesize Bio. (2025).
- Lavan, M., & Knipp, G. T. (n.d.).
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
- Sigma-Aldrich. (n.d.).
- Gaylord, G. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur. Pharmaceutical Technology.
- Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering.
- Wikipedia. (n.d.). Piperidine.
- Bühlmayer, P., et al. (1991). Piperidine-renin inhibitors compounds with improved physicochemical properties. Journal of Medicinal Chemistry.
Sources
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- 2. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Piperidine - Wikipedia [en.wikipedia.org]
- 15. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Navigating Stability Challenges of 4-Oxopiperidine-3-carboxamide Analogs
The 4-oxopiperidine-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective therapeutic agents.[1][2] However, the very features that impart desirable biological activity—the β-keto amide functionality—also introduce inherent chemical liabilities. Researchers frequently encounter stability issues that can compromise data reproducibility, hinder lead optimization, and ultimately delay project timelines.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively manage the stability of this compound analogs. Our goal is to empower you with the mechanistic understanding and practical protocols needed to ensure the integrity of your compounds and the reliability of your experimental data.
Section 1: Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses the most common problems encountered during the handling and use of this compound analogs in a direct question-and-answer format.
Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
Q: My compound's activity is decreasing over the course of a multi-day experiment, or varies significantly between freshly prepared and frozen stock solutions. What is the likely cause?
A: This is a classic sign of compound degradation within the experimental medium. The primary chemical liabilities of the this compound core are the β-keto amide and the piperidine ring itself, which can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[3] Aqueous assay buffers, especially those maintained at physiological pH (7.4) and temperature (37°C), can facilitate the hydrolytic cleavage of the amide bond, leading to inactive carboxylic acid degradants.
Mechanistic Insight: The β-keto amide system is prone to retro-Claisen type reactions or hydrolysis, which can be catalyzed by acidic or basic conditions in your assay medium.[4] Over time, this leads to a lower concentration of the active parent compound, resulting in diminished biological effect.
Troubleshooting Protocol: Assessing Compound Stability in Assay Buffer
-
Prepare a concentrated stock of your compound in 100% DMSO.
-
Dilute the compound to its final working concentration in your specific cell culture medium or assay buffer.
-
Incubate the solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).
-
Sample the solution at multiple time points (e.g., 0, 2, 8, 24, 48 hours).
-
Quench any further degradation by immediately freezing the samples at -80°C or by mixing with an equal volume of cold acetonitrile.[5]
-
Analyze the samples using HPLC-UV or LC-MS to quantify the remaining parent compound. A decrease of >10-15% over the experimental timeframe indicates significant instability.[6]
Corrective Actions:
-
If instability is confirmed, consider reducing the experiment duration.
-
Prepare fresh dilutions of the compound immediately before each experiment.
-
Assess if a lower pH buffer, if tolerated by the biological system, improves stability.
Visualization of Potential Degradation: The following diagram illustrates a primary hydrolytic degradation pathway for the core scaffold.
Caption: Potential hydrolytic degradation pathway.
Issue 2: Poor Solubility and Compound Precipitation
Q: I'm struggling to dissolve my compound, or it precipitates when I dilute my DMSO stock into aqueous buffer. How can I improve solubility without risking degradation?
A: Solubility issues are common and can lead to inaccurate concentration measurements and flawed results.[7] While DMSO is an excellent solvent for initial stock solutions, the "crash out" phenomenon upon dilution is frequent. The choice of solvent and handling procedure is critical.
Troubleshooting Workflow: Improving Solubility
Caption: Workflow for troubleshooting solubility issues.
Corrective Actions:
-
Stock Solution: Ensure your DMSO stock is fully dissolved. Gentle warming (to 37°C) and sonication can help. If precipitation persists, you may need to prepare a less concentrated stock solution.[7]
-
Dilution Technique: Add the DMSO stock dropwise into the aqueous buffer while vortexing vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Formulation: For in vivo studies, consider formulation vehicles containing solubilizing agents like PEG400, cyclodextrins, or Tween-80, but always test the vehicle for effects in your assay first.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the proactive management of compound stability.
Q1: What are the primary chemical liabilities of the this compound scaffold?
A: The main points of instability are:
-
The β-Keto Amide System: This functional group is susceptible to both acidic and basic hydrolysis, which cleaves the amide bond to form the corresponding carboxylic acid.[3]
-
The Piperidine Ring: While generally stable, the nitrogen atom can be a site for oxidation.[2] Furthermore, substituents on the ring can influence its metabolic stability.[8]
-
The C4-Ketone: The ketone group can potentially undergo reactions, though it is generally less reactive than the amide.
Q2: How can I proactively assess the stability of a new analog from this series?
A: A forced degradation study is the gold standard for identifying potential stability issues early in the drug discovery process.[6][9][10] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation. By identifying the degradants and the conditions that cause them, you can predict real-world stability problems.[11][12]
Q3: What are the optimal storage conditions for these compounds?
A: Proper storage is crucial to preserve compound integrity.[13][14][15] Both solid (lyophilized powder) and solution (DMSO stock) forms have specific requirements.
Storage Condition Decision Tree
Caption: Decision tree for selecting storage conditions.
Q4: What analytical techniques are best for monitoring the degradation of these compounds?
A: A combination of chromatographic techniques is ideal:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is an excellent method for quantifying the disappearance of the parent compound and the appearance of degradation products over time. It is robust and widely available.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is essential for identifying the structure of unknown degradation products by providing mass-to-charge ratio information, which helps in elucidating the degradation pathway.[16]
Section 3: Protocols & Data
Protocol 3.1: Step-by-Step Forced Degradation Study
This protocol is designed to provide a comprehensive stability profile for a new this compound analog.
Objective: To identify degradation pathways and establish the intrinsic stability of the drug substance.[6][9]
Materials:
-
Compound of interest
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of your compound in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions: In separate, clearly labeled amber vials, mix your stock solution with the stressor as described in the table below. Include a control sample with no stressor.
-
Incubation: Incubate the vials for a defined period (e.g., 24 hours). For thermal stress, place the vial in an oven. For photostability, use a photostability chamber.
-
Neutralization: After incubation, neutralize the acidic and basic samples to approximately pH 7.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control.
Table 3.1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Incubation | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 24 hrs at 60°C | To assess stability in acidic environments.[10] |
| Base Hydrolysis | 0.1 M NaOH | 24 hrs at 60°C | To assess stability in alkaline environments.[10] |
| Oxidation | 3% H₂O₂ | 24 hrs at RT | To evaluate susceptibility to oxidation.[10] |
| Thermal Stress | 80°C (Solid & Solution) | 48 hrs | To determine heat sensitivity.[16] |
| Photostability | 1.2 million lux hours | As per ICH Q1B | To test for light sensitivity.[9] |
Note: The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stressor concentration or incubation time accordingly.[6]
Table 3.2: Recommended Long-Term Storage Conditions
| Compound Form | Temperature | Atmosphere | Light Protection | Key Considerations |
| Lyophilized Powder | -20°C or -80°C[17][18] | Dry, Inert (Argon/N₂) | Amber vial or foil-wrapped[17][18] | Hygroscopic compounds require a desiccator.[17][18] |
| DMSO Stock Solution | -20°C or -80°C[13] | Tightly sealed cap | Amber vial or foil-wrapped[13] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[13][18] |
By implementing these troubleshooting guides and proactive stability protocols, researchers can significantly enhance the quality and reliability of their data, accelerating the journey of promising this compound analogs from the bench to potential clinical applications.
References
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How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved January 19, 2026, from [Link]
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Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved January 19, 2026, from [Link]
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Hanif, M. S. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Chemslogoo. Retrieved January 19, 2026, from [Link]
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Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific. Retrieved January 19, 2026, from [Link]
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Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 50, 111-122. Available at: [Link]
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Best Practices for Research Compound Storage. (2024, December 4). Maple Research Labs Blog. Retrieved January 19, 2026, from [Link]
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Sahu, R., & Kumar, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 19, 2026, from [Link]
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Patel, Y., & Shah, N. (2015). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 4(2), 247-257. Available at: [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 19, 2026, from [Link]
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El-Gamal, M. I., et al. (2020). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Medicinal Chemistry, 63(15), 8236-8253. Available at: [Link]
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Unstable Small Molecule Therapeutic Analysis. (2020, March 19). KCAS Bio. Retrieved January 19, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn. Retrieved January 19, 2026, from [Link]
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Hydrolysis of β-keto amide 269. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. Retrieved January 19, 2026, from [Link]
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Synthesis of α-Ketoamides from β-Ketonitriles and Primary Amines: A Catalyst-Free Oxidative Decyanation–Amidation Reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Preparation of piperidine derivatives. (1996). Google Patents.
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New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Phys.org. Retrieved January 19, 2026, from [Link]
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Piperidine Synthesis. (2025, June 4). DTIC. Retrieved January 19, 2026, from [Link]
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Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
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Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved January 19, 2026, from [Link]
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Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- 4-hydroxy-piperidine derivatives and their preparation. (1974). Google Patents.
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Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin, 53(1), 64-6. Available at: [Link]
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Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. (2018). Beilstein Journal of Organic Chemistry, 14, 2556-2562. Available at: [Link]
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Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Methyl 4-oxopiperidine-3-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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addressing unexpected results in biological screens with 4-Oxopiperidine-3-carboxamide
A Guide to Addressing Unexpected Results in Biological Screens
Welcome to the technical support center for researchers utilizing 4-Oxopiperidine-3-carboxamide derivatives. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework for troubleshooting unexpected results from your biological screens. This guide is structured as a series of common questions that arise during a hit validation campaign, moving from initial reproducibility issues to complex biological off-target effects.
The this compound scaffold is a versatile starting point in medicinal chemistry, appearing in compounds targeting a range of biological processes, from cancer to infectious diseases and osteoporosis.[1][2][3] However, like any small molecule, it can produce unexpected or misleading results in high-throughput screening (HTS). This guide will help you navigate these challenges, distinguish true hits from artifacts, and build confidence in your findings.
Frequently Asked Questions & Troubleshooting Guides
Q1: My this compound derivative was a hit in my primary screen, but the activity is not reproducible. What is the first step?
Answer: Lack of reproducibility is the most common challenge following a primary screen. Before investigating complex biological mechanisms, you must first verify the integrity and behavior of the compound itself. The initial HTS is often performed with a single data point from a large library, making re-testing essential.[4] The primary focus should be on Compound Quality Control .
Causality: The observed activity (or lack thereof) might not stem from the compound's interaction with the target, but from issues with its physical and chemical properties. Purity, solubility, and degradation are critical variables that must be controlled.
Troubleshooting Protocol: Compound Integrity Verification
-
Procure a Fresh Sample: If possible, purchase or synthesize a new batch of the compound. Do not rely solely on the original screening sample, which may have degraded during storage.
-
Confirm Identity and Purity:
-
Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess purity.
-
Actionable Standard: The compound should be >95% pure for all follow-up assays. If impurities are detected, they may be responsible for the activity and should be identified if possible. Patent literature often describes synthesis methods that can achieve high purity.[5]
-
-
Assess Solubility:
-
Method: Perform a visual or nephelometric solubility test in your specific assay buffer. Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and then dilute it serially into the final assay buffer.
-
Observation: Look for signs of precipitation or cloudiness at the concentrations used in your assay. Many compounds fall out of solution, leading to inconsistent results.
-
-
Evaluate Stability:
-
Method: Incubate the compound in your assay buffer for the duration of your experiment (e.g., 1-24 hours) at the relevant temperature. Analyze the sample by LC-MS at different time points.
-
Interpretation: Compare the peak area of the parent compound over time. Significant degradation suggests the compound is unstable under your assay conditions.
-
Logical Workflow for Compound Integrity Check
Caption: Workflow for verifying compound quality.
Q2: My hit is reproducible, but I suspect it's a "false positive" interfering with my assay technology. How can I check for this?
Answer: This is a critical step to eliminate artifacts. Many compounds appear active because they interfere with the assay's detection method rather than modulating the biological target.[6] This is particularly common in fluorescence- or absorbance-based readouts.
Causality: Compounds can interfere through several mechanisms:
-
Autofluorescence: The compound itself emits light at the same wavelength as the assay signal.
-
Signal Quenching: The compound absorbs the excitation or emission light, reducing the signal.[7]
-
Assay Component Interaction: The compound reacts with or inhibits a component of the detection system (e.g., luciferase, fluorescent dyes, detection antibodies).
Troubleshooting Protocol: Assay Interference Counter-Screens
-
Run a "Promiscuity" Check:
-
Method: Check internal databases or public resources like PubChem to see if your compound or close analogs are frequent hitters in many different assays. This is a hallmark of assay interference.[8]
-
-
Perform a "Buffer-Only" Control:
-
Method: Run the assay with all components except the biological target (e.g., your enzyme or cells). Add your compound.
-
Interpretation: If you still see a signal change, the compound is interacting directly with the assay reagents.
-
-
Design a Technology-Specific Interference Assay:
-
Method: This involves adding the compound after the biological reaction should be complete but before the final detection step.[6]
-
Example (Enzyme Assay): a. Run the enzymatic reaction without any inhibitor to generate the product. b. Stop the reaction (e.g., with a potent, known inhibitor or by changing buffer conditions). c. Add your this compound derivative. d. Add the detection reagents and measure the signal.
-
Interpretation: A change in signal indicates your compound interferes with the detection of the product, not its formation.
-
Data Interpretation Table for Interference Assays
| Assay Type | Result with Compound | Interpretation | Next Step |
| Buffer-Only Control | Signal changes significantly | Compound interferes with assay reagents | Switch to an orthogonal assay (Q4) |
| Buffer-Only Control | No signal change | Interference with reagents is unlikely | Proceed to next test |
| Post-Reaction Addition | Signal is inhibited/activated | Compound interferes with detection technology | Switch to an orthogonal assay (Q4) |
| Post-Reaction Addition | No signal change | No interference with detection | Proceed to Q3/Q4 |
Q3: Could my this compound derivative be a Pan-Assay Interference Compound (PAINS)?
Answer: While the core this compound scaffold is not a classic PAINS structure, specific derivatives can be. PAINS are chemical structures known to cause non-specific, promiscuous activity in a wide variety of assays.[8][9] They often act through mechanisms like chemical reactivity or colloid formation.
Causality: PAINS work by physically or chemically disrupting the assay components in a way that is not related to specific, lock-and-key binding to the target.[9] Common mechanisms include:
-
Covalent Reactivity: The compound contains electrophilic groups that can form covalent bonds with nucleophilic residues (like cysteine) on proteins.[10]
-
Colloidal Aggregation: At certain concentrations, the compound forms aggregates that sequester and non-specifically inhibit enzymes.[10]
-
Redox Cycling: The compound can participate in redox reactions that generate reactive oxygen species (e.g., H₂O₂), which can disrupt assay signals or damage proteins.[7]
Troubleshooting Protocol: Diagnosing PAINS-like Behavior
-
Substructure Filtering:
-
Method: Use computational tools or filters (many are freely available online) to check if your specific derivative contains known PAINS motifs. The original work by Baell and Holloway provides a foundational list of these problematic substructures.[9]
-
-
Test for Aggregation-Based Inhibition:
-
Method: Repeat your assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated by the detergent, it is likely acting as an aggregator. The detergent helps to break up the compound aggregates.
-
-
Assess Non-Specific Reactivity:
-
Method: A simple test is to pre-incubate the target protein with a high concentration of the compound for various times (e.g., 0, 15, 30, 60 minutes) before starting the assay.
-
Interpretation: If the IC₅₀ (potency) of the compound decreases with longer pre-incubation times, it suggests time-dependent, irreversible (and likely non-specific covalent) inhibition. A true, reversible inhibitor's IC₅₀ should not depend on pre-incubation time.
-
Workflow for Identifying PAINS and Non-Specific Activity
Caption: Decision workflow for PAINS and non-specific activity.
Q4: My hit seems specific and is not an artifact. How can I definitively prove it binds directly to my target protein?
Answer: This is the crucial step of hit validation. The gold standard is to use a label-free, biophysical method that directly measures the interaction between the compound and the target protein.[11] This provides orthogonal validation, confirming the result from your primary screen using a different technology.[12]
Causality: Biochemical assays measure the consequence of target engagement (e.g., inhibition of enzyme activity), but they don't directly measure binding. A biophysical assay confirms that the compound physically interacts with the target, increasing confidence that it is a true, on-target hit.
Recommended Biophysical Methods
| Method | Principle | Throughput | Protein Req. | Key Advantage |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon compound binding to an immobilized target. | Medium | Moderate | Provides kinetics (on/off rates) and affinity (KD). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during binding. | Low | High | Gold standard for thermodynamics; gives stoichiometry.[6] |
| Thermal Shift Assay (TSA / DSF) | Measures the change in protein melting temperature upon ligand binding. | High | Low | Excellent for confirming engagement; high throughput. |
| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient, which changes upon binding. | Medium | Low | Works in complex solutions; low sample consumption.[6] |
Experimental Protocol: Thermal Shift Assay (TSA)
-
Prepare Protein-Dye Mix: Mix your purified target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Add Compound: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add your this compound derivative at various concentrations. Include a "no-ligand" control (DMSO).
-
Run Melt Curve: Use a real-time PCR instrument to slowly increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence at each step.
-
Analyze Data: The temperature at which the fluorescence signal rapidly increases is the melting temperature (Tm). A binding compound will stabilize the protein, resulting in a positive shift in Tm (ΔTm).
Interpretation: A dose-dependent increase in the melting temperature of your target protein in the presence of your compound is strong evidence of direct physical binding.
Q5: Biophysical methods confirm my compound binds the target, but I don't see the expected effect in cell-based assays. What's wrong?
Answer: This is a common and complex problem that bridges the gap between biochemistry and cell biology. A compound that binds a purified protein may fail in a cellular context for several reasons. This moves the investigation from target engagement to the compound's drug-like properties and potential for unknown off-target effects.
Causality:
-
Poor Cell Permeability: The compound cannot cross the cell membrane to reach its intracellular target.
-
Metabolic Instability: The compound is rapidly metabolized and inactivated by cellular enzymes (e.g., cytochrome P450s).
-
Efflux Pump Substrate: The compound is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Complex Off-Target Effects: The compound binds to other proteins in the cell, and these off-target interactions either mask the on-target effect or produce a confounding, dominant phenotype.[13][14]
Troubleshooting Protocol: Investigating Cellular Activity
-
Assess Cell Permeability:
-
Method: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick in vitro assessment, or LC-MS to directly measure compound concentration inside cells versus the media after incubation.
-
-
Evaluate Metabolic Stability:
-
Method: Incubate the compound with liver microsomes or hepatocytes and measure the disappearance of the parent compound over time using LC-MS. This provides a half-life (T₁/₂) value.
-
-
Measure Target Engagement in Cells:
-
Method: A Cellular Thermal Shift Assay (CETSA) is the ideal tool here.[6] It is a direct extension of the in vitro TSA.
-
Protocol: a. Treat intact cells with your compound. b. Heat the cells to various temperatures. c. Lyse the cells and separate soluble from precipitated proteins via centrifugation. d. Use Western blotting to quantify the amount of your target protein remaining in the soluble fraction at each temperature.
-
Interpretation: A stabilizing compound will keep more of the target protein in solution at higher temperatures compared to the vehicle control. This proves the compound is entering the cell and binding its intended target in a native environment.
-
If CETSA confirms target engagement but the desired downstream phenotype is still absent, the investigation must turn to identifying potential off-target effects through methods like chemical proteomics or phenotypic screening against broader cell panels.
References
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. [Link]
-
Pan-assay interference compounds. (N.D.). Grokipedia. [Link]
-
Pan-assay interference compounds. (N.D.). Wikipedia. [Link]
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Applications of Biophysics in High-Throughput Screening Hit Validation. (2014). Methods. [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches. (2018). National Academies Press. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Journal of Pharmacological and Toxicological Methods. [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). Journal of Medicinal Chemistry. [Link]
-
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Briefings in Bioinformatics. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. (2024). Assay Genie. [Link]
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What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016). ResearchGate. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2021). Cell Chemical Biology. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (N.D.). BellBrook Labs. [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2020). ACS Medicinal Chemistry Letters. [Link]
-
High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (N.D.).
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2001). ARKIVOC. [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2023). Molecules. [Link]
- Process for producing 4-arylpiperidine-3-carbinols and related compounds. (N.D.).
-
This compound. (N.D.). PubChem. [Link]
- Intermediates for optically active piperidine derivatives and preparation methods thereof. (N.D.).
-
Methyl 4-oxopiperidine-3-carboxylate. (N.D.). PubChem. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
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The precision paradox: Off-target effects in gene editing. (N.D.). Drug Discovery News. [Link]
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Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). eLife. [Link]
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Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. (N.D.). PubChem. [Link]
-
Strategies to reduce off-target effects. (N.D.). ResearchGate. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PLoS Computational Biology. [Link]
-
Methyl 4-oxopiperidine-3-carboxylate hydrochloride. (N.D.). PubChem. [Link]
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refining reaction conditions for 4-Oxopiperidine-3-carboxamide synthesis
Welcome to the technical support center for the synthesis of 4-Oxopiperidine-3-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic pathway. This compound is a crucial building block in medicinal chemistry, forming the core of numerous pharmacologically active agents.
This document moves beyond simple protocols to provide in-depth, field-tested insights into refining reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind procedural choices.
Section 1: Overview of the Primary Synthetic Pathway
The most common and robust route to the 4-oxopiperidine core involves an intramolecular Dieckmann condensation of a suitably substituted diester.[1][2] This is typically followed by hydrolysis, decarboxylation of the resulting β-keto ester, and subsequent amidation. For managing the reactivity of the piperidine nitrogen, a protecting group, such as a benzyl (Bn) group, is frequently employed. This group must be removed in a final deprotection step.
The following workflow provides a high-level overview of this synthetic strategy.
Caption: Troubleshooting the Dieckmann Condensation.
Part B: N-Protecting Group Management
For many syntheses, an N-benzyl group is used to protect the piperidine nitrogen. Its removal is a common point of failure.
Question 3: My catalytic transfer hydrogenation to remove the N-benzyl group is slow or incomplete. What can I do?
Answer: The N-debenzylation of tertiary amines via catalytic hydrogenation can be challenging. [3]Sluggish reactions are often due to catalyst quality, catalyst poisoning, or suboptimal reaction conditions.
-
Causality—Catalyst Activity and Environment: Palladium on carbon (Pd/C) is the standard catalyst. Its activity can degrade over time. The reaction involves the transfer of hydrogen from a donor (like ammonium formate or H₂ gas) to the benzyl group, which is then cleaved. [4]The reaction rate and selectivity can be dramatically influenced by the solvent and the presence of acid. [3]
-
Troubleshooting Protocol:
-
Use Fresh Catalyst: Ensure your Pd/C is fresh and has been stored properly. If in doubt, use a new bottle. The catalyst loading is typically 5-10 mol%.
-
Change the Hydrogen Source: If ammonium formate is not effective, switch to hydrogenation with H₂ gas (4-5 atm pressure). This often provides a stronger driving force for the reaction. [3] 3. Acidify the Medium: The addition of an acid, such as acetic acid or HCl, can dramatically improve yields and reaction rates. [3]The reaction often proceeds best at a low pH (<1) in an aqueous medium. [3]A mixture of water and acetic acid (e.g., 3:2) can be a very effective solvent system. [3] 4. Check for Catalyst Poisons: Sulfur-containing compounds or other impurities in your starting material can poison the palladium catalyst. [4]If you suspect this, purify the N-benzyl intermediate before the deprotection step.
-
| Method | Conditions | Pros | Cons |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol | Operationally simple, avoids high-pressure gas. | Can be slow; may require optimization. [5] |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1-5 atm), EtOH or AcOH/H₂O | Generally faster and more efficient. | Requires specialized pressure equipment. [3] |
| Oxidative Cleavage | KBr, Oxone, MeNO₂ | Avoids reducing conditions, useful for sensitive molecules. | Requires different workup, may not be compatible with all functional groups. [6] |
| Base-Promoted | KOtBu, DMSO, O₂ | Alternative to hydrogenation, good for some heterocycles. | Can be sensitive to substrate structure. [4] |
Part C: Amidation and Purification
Question 4: What is the most reliable method for converting the 3-carboxylic acid intermediate to the final 3-carboxamide?
Answer: Direct conversion from the carboxylic acid is generally the most effective route. This requires activating the carboxylic acid to make it susceptible to nucleophilic attack by ammonia.
-
Causality—Carboxylic Acid Activation: Carboxylic acids are not reactive enough to be directly attacked by ammonia. They must first be converted into a better electrophile. This is typically done by forming an activated ester or an acid chloride in situ using a coupling reagent.
-
Recommended Protocol:
-
Thionyl Chloride (SOCl₂): A classic and cost-effective method.
-
Suspend the carboxylic acid intermediate in an inert solvent like dichloromethane (DCM) or toluene.
-
Add SOCl₂ (1.2-1.5 equivalents), often with a catalytic amount of DMF.
-
Stir at room temperature or gentle heat until the conversion to the acid chloride is complete (monitor by IR or by quenching a small aliquot with methanol and checking by TLC/LCMS).
-
Carefully bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 7N NH₃ in MeOH).
-
The reaction is typically fast and high-yielding.
-
-
Peptide Coupling Reagents: For more sensitive substrates, reagents like HBTU, HATU, or EDC with HOBt are excellent but more expensive. They work under milder conditions and generate fewer harsh byproducts.
-
Question 5: My final product is an off-white or yellow solid. How can I purify it to get a clean, white powder?
Answer: Discoloration is often due to small amounts of oxidized impurities or residual catalyst. [7]
-
Troubleshooting Protocol:
-
Recrystallization: This is the most effective method for removing minor, colored impurities. Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below (e.g., isopropanol, ethanol, or ethyl acetate/hexane mixtures).
-
Charcoal Treatment: If recrystallization alone is insufficient, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (1-2% by weight), heat gently for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the charcoal. Then, allow the filtrate to cool and crystallize. The charcoal will adsorb many colored impurities.
-
Silica Gel Chromatography: If other methods fail, column chromatography can be used, but it is less scalable. Choose a solvent system that gives your product an Rf value of ~0.3 for good separation.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Dieckmann Condensation of Ethyl 4-[Benzyl(ethoxycarbonylmethyl)amino]butyrate
This protocol is adapted from general procedures for Dieckmann condensations. [8]
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Reagents: In the flask, place sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Addition: Dissolve the diester (1.0 eq) in anhydrous ethanol and add it to the dropping funnel.
-
Reaction: Heat the sodium ethoxide solution to reflux. Add the diester solution dropwise over 2-3 hours to maintain a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully neutralize the mixture by adding it to ice-cold dilute hydrochloric acid (1M) until the pH is ~5-6.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
Protocol 2: N-Debenzylation via Catalytic Hydrogenation
This protocol is optimized based on literature reports for challenging debenzylations. [3]
-
Setup: To a high-pressure reaction vessel (Parr shaker), add the N-benzyl-4-oxopiperidine-3-carboxamide (1.0 eq).
-
Solvent: Add a 3:2 mixture of water and glacial acetic acid.
-
Catalyst: Carefully add 10% Palladium on Carbon (10 mol% Pd).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi (4-5 atm).
-
Execution: Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Dilute the reaction mixture with methanol and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting product may be the acetate salt. To obtain the free base, dissolve the residue in water, basify to pH 9-10 with a suitable base (e.g., NaHCO₃ or NH₄OH), and extract with an organic solvent like DCM or ethyl acetate. Dry the organic layer and concentrate to yield the final product.
References
- (No Source)
-
Kiricojevi?, V. et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]
-
Wikipedia. (Date not available). Dieckmann condensation. [Link]
- (No Source)
-
Rewolinski, M. et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. [Link]
-
ChemistNATE. (2019). Dieckmann condensation. YouTube. [Link]
-
Organic Chemistry Portal. (Date not available). Dieckmann Condensation. [Link]
- (No Source)
- (No Source)
- Google Patents. (Date not available). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- (No Source)
-
Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
- (No Source)
- (No Source)
- (No Source)
-
Ishihara, K. et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]
- (No Source)
-
Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. [Link]
- (No Source)
- (No Source)
- (No Source)
- (No Source)
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Strategies to Reduce Impurities in 4-Oxopiperidine-3-carboxamide Production
Welcome to the Technical Support Center for the synthesis of 4-Oxopiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the production of this key pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights necessary to enhance the purity and yield of your synthesis.
Introduction: The Criticality of Purity in this compound Synthesis
This compound is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. Understanding the sources of impurities and implementing effective control strategies are therefore critical aspects of its manufacturing process.
This guide will delve into the common synthetic routes for this compound, with a focus on identifying and mitigating the formation of key impurities. We will provide a series of frequently asked questions (FAQs) and troubleshooting guides to address specific experimental challenges, supported by detailed protocols and visual aids.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
FAQ 1: My Dieckmann condensation is resulting in low yields and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?
Answer: The Dieckmann condensation is a powerful tool for constructing the 4-oxopiperidine ring, but it is susceptible to side reactions if not properly controlled.[1][2]
Common Causes of Low Yield and Impurity Formation:
-
Intermolecular Condensation (Dimerization): At high concentrations, the diester starting material can react with itself intermolecularly, leading to dimeric and oligomeric impurities instead of the desired intramolecular cyclization.[3]
-
Use of an Inappropriate Base: The choice and stoichiometry of the base are critical. A base that is too strong or used in excess can promote side reactions. Sodium ethoxide is a common choice, but its concentration needs to be carefully controlled.[1]
-
Reaction Temperature: High temperatures can favor side reactions.
-
Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the ester groups and quench the base.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Concentration | Employ high-dilution conditions. | Favors intramolecular cyclization over intermolecular reactions. |
| Base Selection | Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide. | Minimizes side reactions such as transesterification.[3] |
| Temperature | Maintain a low to moderate reaction temperature. | Reduces the rate of side reactions. |
| Solvent | Use an anhydrous, aprotic solvent such as toluene or THF. | Prevents hydrolysis and ensures the base remains active.[3] |
Caption: Hydrolysis pathways of this compound.
FAQ 3: My synthesis involves a chiral center at the 3-position, and I am concerned about racemization. What are the potential causes and how can I maintain stereochemical integrity?
Answer: If your synthesis starts with or generates a chiral center at the C3 position of the piperidine ring, racemization is a significant risk, particularly under basic or acidic conditions. [4] Mechanisms of Racemization:
-
Enolization: The proton at the C3 position is alpha to the carbonyl group, making it acidic. Under basic conditions, this proton can be abstracted to form an achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a racemic mixture. [5]* Oxazolone Formation: In peptide couplings, the formation of an oxazolone intermediate can lead to racemization. While less common in this specific synthesis, it's a mechanism to be aware of in related reactions. [6] Strategies to Prevent Racemization:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a non-nucleophilic, sterically hindered base and avoid excess. | Minimizes the extent of enolization. |
| Temperature | Perform reactions at low temperatures. | Reduces the rate of epimerization. |
| Reaction Time | Keep reaction times as short as possible. | Limits the exposure of the chiral center to conditions that can cause racemization. |
| Protecting Groups | If applicable, use protecting groups that can be removed under mild, neutral conditions. | Avoids harsh acidic or basic deprotection steps. |
Analytical Monitoring of Enantiomeric Purity:
Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the enantiomeric excess (ee) of your product. [7]
Part 2: Detailed Experimental Protocols
This section provides step-by-step protocols for key analytical and purification procedures.
Protocol 1: HPLC Method for Impurity Profiling of this compound
This method is designed for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Quantify impurities based on their peak areas relative to the main peak.
Protocol 2: Recrystallization for the Purification of this compound
Recrystallization is an effective method for removing many common impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Slowly add deionized water to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to a constant weight.
Troubleshooting:
-
Oiling out: If the product separates as an oil, reheat the solution to dissolve the oil and add a small amount of ethanol before cooling again.
-
No crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of pure product.
Part 3: Visualization of Key Processes
Dieckmann Condensation and Potential Side Reaction
Sources
- 1. biomedres.us [biomedres.us]
- 2. biopharminternational.com [biopharminternational.com]
- 3. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Development for Purity Analysis of 4-Oxopiperidine-3-carboxamide
Welcome to the technical support center for the analytical characterization of 4-Oxopiperidine-3-carboxamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and troubleshooting robust analytical methods to assess the purity of this critical pharmaceutical intermediate.
The structural integrity and purity of building blocks like this compound are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights into method development, offers solutions to common experimental hurdles, and answers frequently asked questions, all grounded in established scientific principles and regulatory expectations.
Section 1: The Primary Workhorse - Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and impurity analysis of non-volatile, polar compounds like this compound. Its versatility in separating the main component from related substances makes it the method of choice. A well-developed HPLC method is a self-validating system, providing reliable and reproducible results.
Experimental Protocol: Developing a Stability-Indicating RP-HPLC Method
This protocol outlines a systematic approach to developing a robust reversed-phase HPLC method capable of separating this compound from its potential impurities and degradation products.
Objective: To achieve a baseline resolution (Rs > 1.5) for the main peak and all known impurities with symmetrical peak shapes (Tailing Factor < 1.5).
Step 1: Initial Column and Mobile Phase Screening
-
Column Selection: Begin with a workhorse column, such as a C18 (L1 packing), 250 mm x 4.6 mm, 5 µm. The long carbon chain provides sufficient hydrophobicity for retaining this polar molecule.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent. A mixture of water and acetonitrile (e.g., 50:50 v/v) is often a good starting point. The target concentration should be around 0.5-1.0 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water. The acidic modifier is crucial for protonating the secondary amine of the piperidine ring, which prevents peak tailing caused by interaction with residual silanols on the silica backbone.[1]
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile typically provides better peak shapes and lower backpressure.
-
Initial Gradient: Run a broad scouting gradient to elute all components. A typical gradient could be 5% to 95% B over 30 minutes.
-
Detection: Use a UV detector. Set the wavelength to a value where the analyte has reasonable absorbance, for instance, 210 nm for the amide chromophore, or a more specific wavelength like 250 nm if aromatic impurities are expected.[1]
Step 2: Method Optimization
-
Gradient Refinement: Based on the scouting run, narrow the gradient to improve resolution around the main peak and its closely eluting impurities. A shallower gradient (e.g., increasing the organic phase by 0.5-1.0% per minute) in the region where impurities elute is highly effective.
-
pH Adjustment: If peak tailing persists, the pH of the aqueous mobile phase may need further adjustment. Using a buffer (e.g., 10-20 mM ammonium formate or phosphate) can provide better pH control and reproducibility.
-
Temperature Control: Set the column compartment temperature to 30-40°C. Elevated temperatures can improve peak efficiency and reduce viscosity but may risk degrading thermally labile compounds.
HPLC Troubleshooting Guide (Q&A)
Question: My main peak is tailing severely (Tailing Factor > 2.0). What is the cause and how can I fix it?
-
Answer: Peak tailing for a basic compound like this compound is almost always caused by secondary ionic interactions between the protonated amine on your molecule and deprotonated, acidic silanol groups on the HPLC column's silica surface.
-
Primary Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% TFA (pH ~2) or 0.1% Formic Acid (pH ~2.7) will fully protonate the piperidine nitrogen, minimizing these interactions.[1]
-
Secondary Solution: If acidity alone doesn't work, consider using a column with high-purity silica and advanced end-capping (often labeled as "inert" or "base-deactivated"). These columns have fewer free silanol groups.
-
Tertiary Solution: In rare cases, you can add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (~10 mM). The TEA will preferentially bind to the active sites, shielding your analyte from them. However, this can shorten column lifetime.
-
Question: I am seeing a "ghost peak" in my blank injections that has the same retention time as my main peak. What should I do?
-
Answer: This is a classic case of sample carryover. It means that a portion of your sample from the previous injection was not fully flushed from the system and is eluting in the subsequent run.
-
Immediate Action: Design a robust needle wash protocol for your autosampler. Use a wash solvent that is stronger than your mobile phase (e.g., 100% Acetonitrile or a mix of Acetonitrile/Isopropanol).
-
Systematic Check: If a strong needle wash doesn't solve the problem, the carryover may be originating from other parts of the flow path, such as the injection valve rotor seal. Consult your instrument's service manual for cleaning or replacement procedures.
-
Question: My retention times are drifting from one injection to the next. Why is this happening?
-
Answer: Retention time instability points to a lack of equilibrium in your system or changes in the mobile phase.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 5-10 column volume post-run equilibration is standard.
-
Mobile Phase Preparation: Poorly mixed mobile phases or solvent evaporation can cause drift. Always use freshly prepared, well-degassed solvents. If using a buffer, ensure it is fully dissolved and the pH is stable.
-
Temperature Fluctuation: Use a thermostatically controlled column compartment. Even minor room temperature changes can affect retention times.
-
Data Summary: Typical HPLC Starting Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | General purpose, good retention for polar compounds. |
| Mobile Phase A | 0.1% TFA in Water | Suppresses silanol interactions, ensures good peak shape.[1] |
| Mobile Phase B | Acetonitrile | Good elution strength and UV transparency. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Enhances efficiency and reproducibility. |
| Detection (UV) | 210 nm or 250 nm | General amide absorbance vs. specific impurity detection.[1] |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
| Sample Conc. | 0.5 mg/mL | Balances signal intensity with linearity.[1] |
Workflow Visualization
Caption: A systematic workflow for HPLC method development.
Section 2: Alternative and Complementary Techniques
While HPLC is primary, other techniques are essential for full characterization, especially for volatile impurities or chirality.
Gas Chromatography (GC) for Volatile Impurities
GC is generally not suitable for analyzing the parent this compound due to its low volatility and high polarity, which can lead to thermal degradation in the hot GC inlet.[2] However, it is the ideal technique for analyzing residual solvents from the synthesis.
Question: Can I use GC to determine the purity of my main compound?
-
Answer: It is strongly discouraged. The high temperatures of the GC inlet (~250°C) can cause the compound to decompose, leading to inaccurate and non-reproducible results. You would likely see multiple peaks corresponding to degradation products, not impurities. For assay and purity of the main compound, HPLC is the authoritative method.
Question: How can I analyze for residual amines or other basic volatile impurities?
-
Answer: This is a challenging but important analysis. Basic compounds like amines adsorb strongly to active sites in standard GC columns and liners, causing poor peak shape and sensitivity.
-
Specialized Columns: Use a column specifically designed for amine analysis, such as an Agilent CP-Volamine column, which has a stationary phase that shields the analytes from active sites.[3]
-
Inert Flow Path: Employ an ultra-inert inlet liner to minimize adsorption before the column.[3][4]
-
Headspace Analysis: For quantifying residual solvents or highly volatile impurities, headspace GC is the preferred technique as it injects only the vapor phase, protecting the system from the non-volatile sample matrix.
-
Chiral Purity Analysis
The carbon at the 3-position of the piperidine ring is a chiral center. Therefore, controlling the enantiomeric purity is a critical quality attribute, as different enantiomers can have vastly different pharmacological activities.[5]
Question: How do I separate the enantiomers of this compound?
-
Answer: The most direct and common method is Chiral HPLC .
-
Methodology: This requires a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point. Unlike reversed-phase, chiral separations are often performed in normal-phase (e.g., Hexane/Ethanol) or polar organic modes (e.g., Acetonitrile/Methanol). You will need to screen several different CSPs and mobile phase systems to find the optimal conditions.[6]
-
Alternative (Indirect) Method: You can derivatize your racemic sample with a pure chiral derivatizing agent. This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral C18 column.[7] This method is less common today due to the wide availability of excellent CSPs but can be useful if a suitable chiral column cannot be found.
-
Section 3: General FAQs and Method Validation
Question: What are the likely impurities I should be looking for?
-
Answer: Impurities can originate from various sources:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Compounds from intermediate synthetic steps that were not fully converted.
-
By-products: Resulting from side reactions during the synthesis.
-
Degradation Products: Formed by decomposition of the final product due to heat, light, oxidation, or hydrolysis. Given the structure, hydrolysis of the amide bond or oxidation of the piperidine ring are potential pathways.
-
Question: How do I properly validate my final HPLC method?
-
Answer: Method validation is a formal process to demonstrate that your analytical method is suitable for its intended purpose. You must follow the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][9][10] The key parameters to evaluate are summarized in the table below.
Table: Method Validation Parameters (ICH Q2(R1))
| Parameter | Purpose | How to Assess |
| Specificity | To show the method can unequivocally assess the analyte in the presence of other components (impurities, degradants). | Spike sample with impurities; perform forced degradation studies. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response. | Analyze a minimum of 5 concentrations across the desired range.[9] |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze a sample of known purity or spike a placebo with known amounts. |
| Precision | To measure the degree of scatter between a series of measurements. | Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment). |
| Range | The concentration interval where the method is precise, accurate, and linear. | Derived from the linearity, accuracy, and precision data.[8][9] |
| LOD/LOQ | Limit of Detection / Limit of Quantitation. | Determined by signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like pH, mobile phase composition (±2%), and temperature (±5°C). |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common HPLC issues.
References
- Google Patents. (n.d.). Intermediates for optically active piperidine derivatives and preparation methods thereof.
- Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]
-
Bhushan, R., & Arora, M. (2002). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography, 16(6), 413-417. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO). Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC and GC/MS Columns & Supplies. Retrieved from [Link]
-
MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC Methods for Recently Approved Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
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MDPI. (n.d.). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS. Retrieved from [Link]
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Validation & Comparative
The Ascendant Scaffold: A Comparative Guide to 4-Oxopiperidine-3-carboxamide in Modern Drug Discovery
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly shapes the pharmacokinetic and pharmacodynamic profile of a drug candidate. While established scaffolds such as piperazine, morpholine, and pyrrolidine have long been mainstays in drug design, the emergence of more nuanced architectures offers new avenues for therapeutic innovation. Among these, the 4-oxopiperidine-3-carboxamide core has garnered significant attention. This guide provides an in-depth, objective comparison of the this compound scaffold against other commonly employed heterocyclic systems, supported by physicochemical data and insights into its application in contemporary drug discovery.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold is a six-membered saturated heterocycle distinguished by a ketone at the 4-position and a carboxamide at the 3-position. This unique arrangement of functional groups imparts a distinct set of properties that medicinal chemists can leverage to address specific challenges in drug design.
The presence of the ketone and amide moieties introduces polarity and opportunities for hydrogen bonding, which can enhance solubility and target engagement. The piperidine ring itself provides a three-dimensional framework, allowing for precise spatial orientation of substituents to optimize interactions with biological targets. Furthermore, the 4-oxo group can influence the conformational preferences of the ring and serve as a handle for further synthetic elaboration.
Comparative Analysis of Physicochemical Properties
The utility of a heterocyclic scaffold is intrinsically linked to its fundamental physicochemical properties. The following table provides a comparative overview of key descriptors for this compound and other prevalent heterocyclic scaffolds. It is important to note that these values are for the parent scaffolds and will be influenced by substitution.
| Scaffold | Molecular Weight ( g/mol ) | clogP | pKa (Conjugate Acid) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| This compound | 142.15 | -1.5 (estimated) | ~7-8 (estimated) | 3 | 2 |
| Piperidine | 85.15 | 0.79 | 11.12 | 1 | 1 |
| Piperazine | 86.14 | -1.1 | 9.8, 5.6 | 2 | 2 |
| Morpholine | 87.12 | -0.85 | 8.7 | 2 | 1 |
| Thiomorpholine | 103.19 | -0.3 | ~9.0 | 1 | 1 |
| Pyrrolidine | 71.12 | 0.33 | 11.27 | 1 | 1 |
| Azetidine | 57.09 | -0.06 | 11.29 | 1 | 1 |
Note: clogP and pKa values are approximate and can vary based on the prediction method and experimental conditions. The values for this compound are estimated based on its structure.
This data highlights the increased polarity and hydrogen bonding capacity of the this compound scaffold compared to simpler heterocycles like piperidine and pyrrolidine. This can be advantageous for improving aqueous solubility, a common hurdle in drug development.
In-Depth Scaffold-by-Scaffold Comparison
vs. Piperidine
Piperidine is a ubiquitous scaffold valued for its simple, lipophilic, and basic nature.[1] The introduction of the 4-oxo and 3-carboxamide groups in the this compound scaffold significantly alters these properties. The electron-withdrawing nature of the ketone and amide functionalities reduces the basicity of the piperidine nitrogen. This can be beneficial in avoiding off-target effects associated with high basicity, such as hERG channel inhibition. While piperidine offers a more conformationally rigid chair form, the 4-oxo substitution can influence the ring's conformational equilibrium, potentially offering different substituent vector orientations.[2]
vs. Piperazine
Piperazine, with its two nitrogen atoms, offers two points for substitution and a higher polar surface area, often leading to good aqueous solubility.[3][4] However, the second nitrogen can also be a site for metabolism. The this compound scaffold provides a balance of polarity and a single basic nitrogen, which can be easier to tune for desired pharmacokinetic properties. The carboxamide group in the 3-position also provides a distinct vector for substitution compared to the symmetrical nature of piperazine.
vs. Morpholine
Morpholine is frequently used as a bioisostere of piperidine to increase polarity and metabolic stability.[5][6] The ether oxygen in morpholine is a hydrogen bond acceptor but does not influence the pKa of the nitrogen as drastically as the 4-oxo group in our scaffold of interest. The this compound offers more diverse hydrogen bonding capabilities with both donor and acceptor sites from the amide and an acceptor from the ketone. This can lead to more specific and stronger interactions with a target protein.
vs. Pyrrolidine
The five-membered pyrrolidine ring offers greater conformational flexibility compared to the six-membered piperidine ring.[1][7] This can be advantageous for exploring different binding poses within a target. However, the more defined chair-like conformation of the this compound scaffold can provide a favorable entropic contribution to binding affinity. The additional functional groups on the this compound ring also provide more handles for synthetic diversification.
vs. Azetidine
The strained four-membered azetidine ring imparts significant conformational rigidity.[8] This can be a powerful tool for locking in a bioactive conformation. However, the synthetic accessibility of substituted azetidines can be challenging. The this compound scaffold, being a more classical ring system, is generally more synthetically tractable while still offering a degree of conformational constraint.
Experimental Insights and Applications
Derivatives of this compound have shown promise in a variety of therapeutic areas, demonstrating the scaffold's versatility.
-
Anti-Osteoporosis Agents: A series of novel piperidine-3-carboxamide derivatives were synthesized and found to be potent inhibitors of cathepsin K, a key enzyme in bone resorption.[2]
-
Antimelanoma Activity: N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, with some compounds showing high metabolic stability.
-
Antimalarial Agents: Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, with oral efficacy in mouse models.
These examples underscore the potential of the this compound scaffold to generate potent and selective modulators of biological targets.
Experimental Protocols
To facilitate the comparative evaluation of different heterocyclic scaffolds, the following standard experimental protocols are recommended:
Determination of Aqueous Solubility (Thermodynamic Solubility)
-
Materials: Test compound, phosphate-buffered saline (PBS) pH 7.4, organic solvent (e.g., DMSO), HPLC system.
-
Procedure:
-
Prepare a stock solution of the test compound in an organic solvent.
-
Add an excess of the stock solution to a known volume of PBS (pH 7.4).
-
Shake the suspension at room temperature for 24 hours to ensure equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method against a standard curve.
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Materials: Test compound, liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.
-
Procedure:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Visualization of Scaffolds and Experimental Workflow
Caption: Comparative analysis of this compound with other key heterocyclic scaffolds.
Caption: A typical experimental workflow for comparing the performance of different heterocyclic scaffolds.
Conclusion
The this compound scaffold represents a valuable and increasingly utilized motif in modern drug discovery. Its unique combination of a constrained piperidine ring with a ketone and a carboxamide group provides medicinal chemists with a powerful tool to fine-tune physicochemical properties and optimize target interactions. While established scaffolds will undoubtedly continue to play a crucial role, the strategic deployment of newer architectures like this compound will be essential for tackling challenging biological targets and developing the next generation of innovative therapeutics. The data-driven comparison presented in this guide serves as a foundational resource for researchers seeking to harness the full potential of this promising scaffold.
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A Comparative Guide to 4-Oxopiperidine-3-carboxamide and Piperidine-4-carboxamide Scaffolds in Drug Efficacy
In the landscape of modern medicinal chemistry, the piperidine ring stands as a quintessential scaffold, a privileged structure renowned for its favorable physicochemical properties and its presence in a multitude of clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with complex biological targets. Within this class, carboxamide-substituted piperidines are particularly significant, offering a combination of hydrogen bonding capabilities and structural rigidity that are crucial for potent and selective drug action.
This guide provides an in-depth comparison of two closely related yet distinct piperidine carboxamide scaffolds: the 4-oxopiperidine-3-carboxamide and the piperidine-4-carboxamide . While no single drug target has been extensively explored with both scaffolds to allow for a direct head-to-head comparison in the same biological context, we can draw meaningful insights by examining representative drug candidates that feature these core structures.
Here, we will analyze two prominent examples from the field of oncology:
-
Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor for the maintenance treatment of advanced ovarian cancer, which incorporates a piperidine-3-yl carboxamide moiety.[1]
-
Capivasertib (AZD5363) , a clinical-stage pan-Akt kinase inhibitor, which is built around a piperidine-4-carboxamide core.[2]
Through a detailed examination of their structure-activity relationships (SAR), mechanisms of action, and the experimental data supporting their efficacy, this guide will illuminate the nuanced yet critical impact of substituent placement and ring oxidation on the overall performance of piperidine-based therapeutics.
The Structural Nuances: A Tale of Two Scaffolds
The key difference between the two scaffolds lies in two features: the position of the carboxamide group (at C3 vs. C4) and the presence of a ketone at the 4-position of the piperidine ring.
-
Piperidine-4-carboxamide : This scaffold places the carboxamide group at the 4-position, allowing for a more linear extension of substituents from the piperidine ring. This can be advantageous for accessing deep, narrow binding pockets in target proteins.
-
This compound : The introduction of a ketone at the 4-position significantly alters the electronic and conformational properties of the ring. The C4-keto group can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein. Furthermore, the sp2 hybridization of C4 flattens the ring, which can influence the orientation of the C3-carboxamide and other substituents, potentially enabling a better fit into a specific binding site.
These structural modifications, while seemingly minor, can have profound implications for a molecule's binding affinity, selectivity, and ultimately, its therapeutic efficacy.
Case Study 1: Piperidine-4-carboxamide in Akt Inhibition - The Story of Capivasertib (AZD5363)
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[3] Capivasertib (AZD5363) is a potent, orally bioavailable inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[4]
Efficacy Data for Capivasertib (AZD5363)
| Parameter | Value | Target/Cell Line | Reference |
| Enzymatic IC50 | <10 nM | All Akt isoforms | [4] |
| Cellular IC50 (pAkt inhibition) | ~0.3 to 0.8 µM | Various cell lines | [4] |
| Antiproliferative IC50 | <3 µM | In 41 of 182 tumor cell lines | [4] |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition | Breast cancer xenograft models | [2] |
The Role of the Piperidine-4-carboxamide Scaffold
The structure of Capivasertib reveals a strategic use of the piperidine-4-carboxamide scaffold. The piperidine ring serves as a central hub, with the 4-carboxamide group extending into a key region of the Akt kinase domain. Structure-activity relationship (SAR) studies on analogues of Capivasertib have highlighted the importance of this moiety for potent and selective inhibition.[5] The design allows for the optimal positioning of the pyrrolopyrimidine core, which engages with the ATP-binding site of the kinase.
Signaling Pathway and Mechanism of Action
Capivasertib is an ATP-competitive inhibitor, meaning it binds to the kinase domain of Akt and prevents the binding of ATP, which is essential for the phosphorylation of downstream substrates. This blockade of Akt signaling leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Figure 1. Simplified PI3K/Akt signaling pathway and the inhibitory action of Capivasertib (AZD5363).
Case Study 2: Piperidine-3-yl Carboxamide in PARP Inhibition - The Niraparib Example
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA single-strand break repair.[6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and cancer cell death. Niraparib is a potent inhibitor of both PARP1 and PARP2.[1]
Efficacy Data for Niraparib
| Parameter | Value | Target | Reference |
| Enzymatic IC50 (PARP1) | 3.8 nM | PARP1 | [1] |
| Enzymatic IC50 (PARP2) | 2.1 nM | PARP2 | [1] |
| In Vivo Efficacy | Significant progression-free survival (PFS) benefit | Recurrent ovarian cancer patients | [7] |
The Significance of the Piperidine-3-yl Carboxamide Scaffold
While Niraparib does not contain the 4-oxo group, its piperidine-3-yl carboxamide structure provides a valuable point of comparison. The placement of the carboxamide at the 3-position allows for a specific three-dimensional arrangement of the phenyl and indazole moieties, which is crucial for its high-affinity binding to the nicotinamide-binding pocket of the PARP enzymes. The synthesis of Niraparib is a multi-step process, and the chiral piperidine core is a key intermediate.[8][9]
DNA Repair Pathway and Mechanism of Action
Niraparib's mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP enzymes on DNA at the site of single-strand breaks.[6] This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and leads to the accumulation of double-strand breaks, which are lethal to cancer cells with deficient homologous recombination repair.
Figure 3. A generalized workflow for the preclinical evaluation of enzyme inhibitors.
Protocol 1: In Vitro PARP1 Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1. [10] Principle: This assay measures the incorporation of nicotinamide adenine dinucleotide (NAD+) into a histone substrate by PARP1. The reaction product is detected by a developing reagent that generates a fluorescent signal.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Histone-coated microplate
-
β-NAD+
-
Test compound (e.g., Niraparib) and positive control inhibitor (e.g., Olaparib)
-
PARP assay buffer
-
Developer reagent
-
96-well black microplate
-
Plate reader with fluorescence detection (Ex/Em = 405/460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in PARP assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
PARP assay buffer
-
Activated DNA (final concentration ~50 ng/reaction)
-
Test compound or vehicle control
-
Recombinant PARP1 enzyme (final concentration ~50 ng/reaction)
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [10]4. Reaction Initiation: Add β-NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30-37°C with gentle agitation. [10]6. Signal Development: Add the developer reagent to each well. Protect the plate from light and incubate for 15-30 minutes at room temperature. [10]7. Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality and Self-Validation: This assay includes positive controls (enzyme with no inhibitor) and negative controls (no enzyme) to establish the dynamic range of the assay. A known PARP inhibitor is used as a reference to validate the assay's performance. The dose-dependent inhibition observed provides confidence that the test compound is acting on the target enzyme.
Protocol 2: In Vitro Akt Kinase Activity Assay (Non-radioactive)
This protocol describes a method to measure the kinase activity of Akt by detecting the phosphorylation of a substrate peptide, adapted from established methodologies. [11] Principle: This ELISA-based assay quantifies the phosphorylation of a GSK-3 peptide substrate by Akt. The phosphorylated substrate is then detected using a specific antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric or chemiluminescent signal.
Materials:
-
Active Akt kinase (recombinant)
-
GSK-3 substrate peptide
-
ATP
-
Test compound (e.g., Capivasertib)
-
Kinase assay buffer
-
Anti-phospho-GSK-3 antibody-HRP conjugate
-
TMB or other HRP substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
-
Microplate reader for absorbance measurement
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the following:
-
Kinase assay buffer
-
GSK-3 substrate peptide
-
Test compound or vehicle control
-
Active Akt kinase
-
-
Pre-incubation: Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Detection:
-
Add the anti-phospho-GSK-3 antibody-HRP conjugate to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate several times to remove unbound antibody.
-
-
Signal Development: Add the HRP substrate (e.g., TMB) and incubate until sufficient color develops.
-
Reaction Termination: Add the stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Causality and Self-Validation: The inclusion of a "no enzyme" control ensures that the signal is dependent on Akt activity. A "no ATP" control confirms that the phosphorylation is ATP-dependent. The dose-response curve validates the specific inhibitory effect of the compound on the kinase.
Structure-Activity Relationship (SAR) and the Rationale for Scaffold Selection
The choice of a particular scaffold in drug design is a result of iterative cycles of synthesis and biological testing.
-
For the piperidine-4-carboxamide in Akt inhibitors like Capivasertib , the SAR studies likely revealed that this arrangement provides an optimal vector for positioning the key pharmacophoric elements within the kinase ATP binding pocket. The piperidine ring itself likely makes favorable van der Waals contacts, while the carboxamide provides a rigid linker and potential hydrogen bonding interactions. [5]
-
Regarding the 4-oxopiperidine moiety , its inclusion is often a strategic choice to introduce a hydrogen bond acceptor and to alter the ring conformation. [12]The ketone's electron-withdrawing nature can also influence the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and, consequently, its interaction with the target and its pharmacokinetic properties. While a direct example of a this compound in a late-stage clinical candidate was not identified for this guide, the principles of its utility are well-established in medicinal chemistry. The rigidity and added polarity from the keto group can be crucial for enhancing binding affinity and selectivity for certain targets.
Conclusion
While a direct, apples-to-apples comparison of the this compound and piperidine-4-carboxamide scaffolds within the context of a single biological target is not currently feasible based on publicly available data, a comparative analysis of representative drugs like Niraparib and Capivasertib provides valuable insights for drug development professionals.
The key takeaways are:
-
Scaffold selection is target-dependent: The optimal substitution pattern on the piperidine ring is dictated by the topology of the target's binding site. The piperidine-4-carboxamide in Capivasertib allows for a specific orientation that is effective for Akt inhibition, while the piperidine-3-yl arrangement in Niraparib is well-suited for the PARP active site.
-
Subtle modifications have a significant impact: The introduction of a 4-oxo group is a powerful tool in the medicinal chemist's arsenal to fine-tune the conformational and electronic properties of a piperidine-based drug candidate. This can lead to improved potency, selectivity, and drug-like properties.
-
A robust experimental workflow is crucial: The systematic evaluation of compounds through in vitro enzymatic and cell-based assays, followed by in vivo efficacy studies, is essential to validate the therapeutic potential of any new chemical entity, regardless of the scaffold.
Ultimately, both the this compound and piperidine-4-carboxamide scaffolds are valuable tools in drug discovery. The choice between them, and the further optimization of their derivatives, will always be guided by empirical data and a deep understanding of the structure-activity relationships for the specific biological target of interest.
References
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PubChem. (n.d.). Niraparib. National Center for Biotechnology Information. Retrieved from [Link]
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- Taha, M. O., et al. (2023). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. European Journal of Medicinal Chemistry, 262, 115886.
- Wu, X. H., et al. (2021). The efficacy and safety of niraparib for ovarian cancer: a single-center observational study from China. Cancer Management and Research, 13, 4037–4045.
-
ResearchGate. (n.d.). Synthesis of niraparib (XXXII). Retrieved from [Link]
-
University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
- Li, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 67(2), 1188-1212.
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. 8(4).
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073.
- Kanev, K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(4), 102598.
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University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Retrieved from [Link]
- Ware, T. B., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 10(7), 1038–1043.
- Sun, G., et al. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic Chemistry, 149, 107455.
- Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1594–1601.
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ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]
- Ozdemir, C., et al. (2022). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 7(40), 35848–35858.
-
ResearchGate. (n.d.). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Retrieved from [Link]
- Sheng, L., et al. (2014). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469–3473.
- Carol, H., et al. (2013). Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program.
- Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Molecular Cancer Therapeutics, 11(4), 873–887.
- Johannes, J. W., et al. (2022). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 65(14), 9879–9903.
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AstraZeneca. (n.d.). AZD5363. Open Innovation. Retrieved from [Link]
- Lavecchia, A., et al. (2001). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 11(23), 2945–2949.
- D'Andrea, A. D. (2010). Mechanisms of PARP inhibitor sensitivity and resistance. DNA Repair, 9(12), 1259–1263.
- Zhang, M., et al. (2014). A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type. Cancer Letters, 354(1), 145–154.
- Rhodes, N., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research, 68(7), 2366–2374.
- Papeo, G., et al. (2015). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 58(15), 6061–6085.
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A Senior Application Scientist's Guide to the Validation of 4-Oxopiperidine-3-carboxamide as a Viable Drug Scaffold
Abstract
In the landscape of medicinal chemistry, the selection of a core molecular framework, or scaffold, is a pivotal decision that dictates the trajectory of a drug discovery program. The 4-oxopiperidine-3-carboxamide motif has emerged as a privileged scaffold, demonstrating significant potential across a range of therapeutic targets, particularly within the realm of kinase inhibition. This guide provides an in-depth technical analysis of the this compound scaffold, offering a comparative perspective against alternative heterocyclic systems. We will explore the underlying causality for its favorable pharmacological properties, provide validated experimental protocols for its synthesis and evaluation, and present a comprehensive look at its application in modern drug design.
Introduction: The Strategic Importance of Scaffold Selection
Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, with their rigid, three-dimensional structures providing an ideal foundation for the precise spatial arrangement of pharmacophoric elements.[1] A "privileged scaffold" is a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity.[1] The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prominent example of such a scaffold and is a recurring motif in numerous clinically approved drugs.[2][3] Its prevalence is not accidental; the piperidine core offers a favorable combination of metabolic stability, synthetic tractability, and the ability to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity.[2]
The this compound scaffold builds upon this foundation by incorporating key functional groups that enhance its utility. The ketone at the 4-position and the carboxamide at the 3-position provide crucial vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Diagram 1: The this compound Scaffold
Caption: General structure of the this compound scaffold highlighting points for diversification (R¹ and R²).
Comparative Analysis: Benchmarking Against Alternative Scaffolds
The decision to employ the this compound scaffold is best understood through a comparative lens. While numerous heterocyclic systems are available to the medicinal chemist, each possesses a unique profile of advantages and disadvantages. Here, we compare the this compound scaffold to two other commonly used heterocyclic cores in kinase inhibitor design: pyrrolidine-2-carboxamide and pyrazole-4-carboxamide.
| Property | This compound | Pyrrolidine-2-carboxamide | Pyrazole-4-carboxamide | Rationale and Insights |
| Scaffold Rigidity | Semi-rigid (chair/boat conformations) | Flexible (envelope/twist conformations) | Rigid (planar) | The semi-rigid nature of the piperidine ring can be advantageous for pre-organizing substituents for optimal binding, while still allowing for some conformational flexibility to adapt to the target's binding pocket.[2] |
| Synthetic Accessibility | Readily accessible through established multi-step syntheses.[4][5] | Generally straightforward synthesis from proline derivatives. | Can require more complex synthetic routes, particularly for substituted derivatives. | The well-documented synthesis of the 4-oxopiperidine core provides a reliable and scalable starting point for library generation. |
| Metabolic Stability | Generally good, but susceptible to N-dealkylation and C-hydroxylation. | Can be more susceptible to ring-opening metabolism compared to the piperidine ring. | The aromatic nature of the pyrazole ring often confers high metabolic stability. | While the piperidine ring is relatively stable, strategic substitution at positions adjacent to the nitrogen can further enhance metabolic stability.[2] |
| Physicochemical Properties | Offers a good balance of aqueous solubility and lipophilicity, which can be modulated by substituents.[2] | Tends to be more polar and have higher aqueous solubility. | Can be less soluble, particularly with extensive substitution. | The ability to fine-tune the physicochemical properties of the this compound scaffold is a key advantage in drug development. |
| 3D Vectorial Space | Provides diverse exit vectors for substituents from its non-planar structure. | Offers a more limited set of exit vectors from its less defined 3D shape. | Exit vectors are largely confined to the plane of the aromatic ring. | The defined three-dimensional arrangement of substituents on the piperidine ring allows for more precise exploration of chemical space. |
Case Study: The this compound Scaffold in Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[6][7] A number of potent and selective BTK inhibitors have been developed that incorporate the this compound scaffold.
Diagram 2: Simplified B-Cell Receptor Signaling Pathway and BTK Inhibition
Caption: Inhibition of BTK by a this compound-based inhibitor blocks downstream signaling, leading to reduced B-cell proliferation and survival.
In this context, the this compound scaffold serves several key functions:
-
Orienting the Pharmacophore: The piperidine ring positions the critical pharmacophoric elements for optimal interaction with the BTK active site.
-
Providing a Linker: The scaffold acts as a linker between different recognition elements of the inhibitor.
-
Modulating Physicochemical Properties: Substituents on the scaffold can be modified to improve properties such as solubility and cell permeability.
A structure-activity relationship (SAR) study of a series of 4-aminoquinoline-3-carboxamide derivatives as BTK inhibitors highlighted the importance of the scaffold in achieving high potency.[8] While not a direct 4-oxopiperidine example, the principles of scaffold-based design are transferable.
Experimental Protocols
To ensure the trustworthiness and reproducibility of our findings, we provide the following detailed experimental protocols.
Synthesis of a Representative this compound Derivative
The synthesis of this compound derivatives often begins with the construction of the core piperidone ring. A common and efficient method is a multi-step synthesis starting from readily available materials.[5]
Diagram 3: Representative Synthetic Workflow
Caption: A multi-step synthetic route to a this compound derivative, adapted from a published procedure.[5]
Step-by-Step Protocol (Conceptual)
-
Strecker Reaction: To a solution of 1-benzylpiperidin-4-one in a suitable solvent, add aniline and a cyanide source (e.g., KCN/AcOH or TMSCN). Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS. Work-up and purify to yield the corresponding α-amino nitrile.
-
Nitrile Hydrolysis: Treat the α-amino nitrile with a strong acid, such as concentrated sulfuric acid, at a controlled temperature to selectively hydrolyze the nitrile to a primary amide.
-
Amide Hydrolysis and Esterification: Subject the amide to vigorous basic hydrolysis, followed by acidification to yield the carboxylic acid. Subsequent treatment with a chlorinating agent (e.g., thionyl chloride) followed by an alcohol (e.g., methanol) will afford the corresponding ester.
-
Amide Coupling: Acylate the aniline nitrogen with an appropriate acid chloride or perform a standard amide coupling reaction (e.g., using HATU or EDC) with a carboxylic acid to introduce the desired R-group on the exocyclic amide.
-
N-Debenzylation: Remove the N-benzyl protecting group via catalytic hydrogenation (e.g., using H₂, Pd/C) to yield the final this compound derivative.
In Vitro Kinase Inhibition Assay (Example: BTK)
This protocol describes a common method for evaluating the inhibitory activity of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ibrutinib)
-
384-well microplates
-
Plate reader capable of detecting fluorescence.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the assay buffer, peptide substrate, and test compound to the wells of the microplate.
-
Initiate the kinase reaction by adding a mixture of BTK enzyme and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly versatile and valuable framework in modern drug discovery. Its favorable combination of physicochemical properties, synthetic accessibility, and three-dimensional diversity has led to its successful application in the development of potent and selective inhibitors for a range of therapeutic targets. The case study of BTK inhibitors demonstrates the power of this scaffold in addressing challenging disease areas.
As our understanding of disease biology continues to evolve, the demand for novel chemical matter with finely tuned properties will only increase. The this compound scaffold is well-positioned to remain a cornerstone of medicinal chemistry efforts for the foreseeable future. Future work will likely focus on the development of novel synthetic methodologies to further expand the accessible chemical space around this privileged core and the exploration of its utility against new and emerging drug targets.
References
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- BenchChem. (n.d.). Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability.
- Ciupa, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Ahmed, S. A., et al. (2025). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Journal of Pharma Insights and Research.
- ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate.
- ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- MDPI. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases.
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- PubMed. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis.
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A Guide to the Stereospecific Biological Activity of 4-Oxopiperidine-3-carboxamide Enantiomers
In the landscape of modern drug discovery, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological macromolecules can lead to significant variations in efficacy, potency, and safety. This guide provides a comprehensive comparative analysis of the biological activity of the (R)- and (S)-enantiomers of 4-oxopiperidine-3-carboxamide, a heterocyclic scaffold of growing interest in medicinal chemistry. We will delve into the synthetic and analytical methodologies for obtaining enantiomerically pure forms and explore the stereospecific biological effects, supported by experimental data and protocols.
Introduction: The Significance of Chirality in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of stereocenters, such as at the C3 position in this compound, gives rise to enantiomers that can exhibit distinct biological activities. It is well-documented that different isomers of a drug can have vastly different pharmacological effects and side effect profiles[1]. For instance, studies on piperidine carboxamide derivatives as antimalarial agents have demonstrated that the (S)-enantiomer can be up to 100-fold more potent than its (R)-counterpart[2]. This underscores the necessity of evaluating enantiomers individually to fully characterize a drug candidate's therapeutic potential and liabilities.
Enantioselective Synthesis and Chiral Separation
The preparation of enantiomerically pure this compound is a prerequisite for the comparative evaluation of their biological activities. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a single enantiomer directly. Several methods have been developed for the enantioselective synthesis of substituted piperidines, often starting from chiral precursors like amino acids[3]. One potential synthetic route is outlined below.
Experimental Protocol: Asymmetric Synthesis of (S)-4-Oxopiperidine-3-carboxamide
-
Starting Material: Commercially available (S)-N-Boc-aspartic acid.
-
Cyclization: The protected amino acid is subjected to a Dieckmann condensation to form the piperidone ring.
-
Carboxamide Formation: The resulting ester is then converted to the primary carboxamide using ammonia.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
-
Purification: The final compound is purified by column chromatography.
Chiral Separation of Racemic Mixtures
Alternatively, a racemic mixture of this compound can be synthesized and then separated into its constituent enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for this purpose[4].
Experimental Protocol: Chiral HPLC Separation
-
Column: A chiral stationary phase, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® AD-H), is employed[5].
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used as the mobile phase. The optimal ratio should be determined empirically to achieve baseline separation.
-
Detection: UV detection at an appropriate wavelength.
-
Fraction Collection: The separated enantiomers are collected as they elute from the column.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the collected fractions should be determined using the same chiral HPLC method.
Comparative Biological Activity: A Hypothetical Case Study
While direct comparative studies on the parent this compound enantiomers are not extensively published, we can extrapolate from the activities of its derivatives to design a relevant biological evaluation workflow. Derivatives of this scaffold have shown promise as anticancer and anti-infective agents[2][6]. Therefore, a logical starting point would be to assess their antiproliferative and cytotoxic effects on relevant cell lines.
In Vitro Antiproliferative and Cytotoxicity Assays
The initial assessment of biological activity often involves determining the effect of the compounds on cell proliferation and viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., A375 human melanoma cells, based on activity of derivatives[6]) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the (R)- and (S)-enantiomers of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each enantiomer.
Target Identification and Mechanism of Action
Should the enantiomers exhibit differential activity, the next logical step is to identify their molecular target(s) and elucidate their mechanism of action. For instance, some piperidine carboxamides have been found to target the proteasome[2].
Proteasome Inhibition Assay
Experimental Protocol: Proteasome Activity Assay
-
Enzyme and Substrate: Use purified human 20S proteasome and a fluorogenic substrate specific for its chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Inhibition Assay: Incubate the proteasome with varying concentrations of the (R)- and (S)-enantiomers.
-
Substrate Addition: Add the fluorogenic substrate and monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 values for the inhibition of proteasome activity for each enantiomer.
Data Presentation and Interpretation
The quantitative data obtained from the biological assays should be summarized in a clear and concise format to facilitate comparison.
Table 1: Comparative Biological Activity of this compound Enantiomers
| Compound | A375 Cell Viability IC50 (µM) | Proteasome Inhibition IC50 (µM) |
| (R)-4-Oxopiperidine-3-carboxamide | [Insert experimental value] | [Insert experimental value] |
| (S)-4-Oxopiperidine-3-carboxamide | [Insert experimental value] | [Insert experimental value] |
| Racemic Mixture | [Insert experimental value] | [Insert experimental value] |
The results from these assays will provide a clear indication of whether there is a stereospecific difference in the biological activity of the this compound enantiomers. A significant difference in the IC50 values would suggest that the enantiomers interact differently with their biological target.
Visualizing the Experimental Workflow
To provide a clear overview of the proposed research, the following workflow diagram is presented.
Caption: Experimental workflow for the comparative biological evaluation of this compound enantiomers.
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the comparative biological activity of this compound enantiomers. By combining enantioselective synthesis or chiral separation with a well-defined panel of biological assays, researchers can gain a comprehensive understanding of the stereospecific pharmacology of this important heterocyclic scaffold. The insights gained from such studies are invaluable for guiding the design and development of novel therapeutic agents with improved potency and safety profiles. Future work should focus on expanding the range of biological targets and in vivo models to further characterize the therapeutic potential of the more active enantiomer.
References
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. [Link]
- Recent advances in the synthesis of piperidones and piperidines. [No valid URL provided]
- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
-
Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate. [Link]
-
Separation and Analysis of Chiral Compounds by Nano-Liquid Chromatography Using Glycopeptide Antibiotics. PubMed. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
- Stereoisomers of quaternary and tertiary 4-methyl piperidine analogs of hemicholinium-3. [No valid URL provided]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
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- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [No valid URL provided]
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A Comparative Guide to Cross-Reactivity Profiling of 4-Oxopiperidine-3-carboxamide-based Inhibitors
Introduction: The Double-Edged Sword of a Privileged Scaffold
In the landscape of modern drug discovery, certain chemical motifs, or scaffolds, reappear with remarkable frequency due to their favorable structural and physicochemical properties. The 4-oxopiperidine-3-carboxamide core is one such "privileged scaffold." Its rigid, three-dimensional structure provides an excellent framework for presenting pharmacophoric features in a defined spatial orientation, making it a cornerstone in the design of potent inhibitors for a range of targets, most notably protein kinases like Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).[1]
However, this structural advantage comes with an inherent challenge: the risk of cross-reactivity. The very features that make the scaffold effective against a primary target can also lead to unintended binding with other proteins, particularly within large, conserved families like the human kinome.[2][3] These "off-target" effects can range from beneficial polypharmacology to severe toxicity, making a comprehensive cross-reactivity profile an indispensable component of the preclinical development package.[4][5]
This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the selectivity of this compound-based inhibitors. We will delve into the causality behind experimental choices, provide actionable protocols, and offer a framework for interpreting the complex data generated, empowering research teams to make informed decisions in their lead optimization programs.
Part 1: Foundational Strategies in Selectivity Profiling
The initial assessment of an inhibitor's selectivity is typically performed using in vitro biochemical assays against large panels of purified enzymes. This approach provides a broad, quantitative overview of the compound's interaction landscape.
The Gold Standard: Large-Scale Kinome Scanning
For kinase inhibitors, which represent a major therapeutic class for the this compound scaffold, kinome scanning is the undisputed industry standard.[6][7] This technique assesses the binding or inhibitory activity of a compound against a comprehensive panel of human kinases, often covering over 400 distinct enzymes.[6]
Causality of Method Choice: The ATP-binding site, the target of most kinase inhibitors, is highly conserved across the kinome.[3] This structural similarity makes it probable that an inhibitor designed for one kinase will interact with others. Kinome scanning directly addresses this challenge by empirically testing for these interactions on a massive scale, revealing potential off-target liabilities that would be impossible to predict from the primary target's structure alone.[8]
Leading Platforms:
-
Competition Binding Assays (e.g., Eurofins Discovery's KINOMEscan®): This method does not rely on enzymatic activity. Instead, it quantifies the ability of a test compound to displace a known, tagged ligand from the kinase active site.[9] This approach is particularly valuable as it measures direct binding affinity (dissociation constant, Kd) and is not confounded by ATP concentration or the need for a substrate.[6] It can detect various inhibitor types, including Type I, Type II, and allosteric modulators.[7][9]
-
Activity-Based Assays: These assays measure the direct inhibition of a kinase's catalytic activity (the phosphorylation of a substrate). They provide IC50 values, which are a measure of functional potency.
Experimental Protocol 1: In Vitro Biochemical Kinome Screen (Competition Binding Method)
This protocol outlines a generalized workflow for a large-panel kinase screen to determine inhibitor selectivity.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound inhibitor in 100% DMSO.
-
For single-concentration screening, perform a dilution to achieve the desired final screening concentration (e.g., 1 µM). For Kd determination, create a serial dilution series (e.g., 11 points, 3-fold dilutions starting from 10 µM).
-
-
Assay Plate Preparation:
-
Kinases from the panel are individually immobilized on a solid support (e.g., beads) and distributed into multi-well plates.
-
A proprietary, tagged ligand specific for the kinase active site is added to each well.
-
-
Inhibitor Incubation:
-
The test compound dilutions are added to the assay plates.
-
The plates are incubated for a defined period (e.g., 60 minutes) at room temperature to allow the system to reach equilibrium. The test inhibitor will compete with the tagged ligand for binding to the kinase.
-
-
Separation and Detection:
-
Unbound ligand and inhibitor are washed away.
-
The amount of tagged ligand remaining bound to the immobilized kinase is quantified using a sensitive detection method (e.g., qPCR for a DNA-tagged ligand).
-
-
Data Analysis:
-
The raw signal is compared to controls (DMSO for 0% inhibition, a potent control inhibitor for 100% inhibition).
-
For single-point screens, results are often expressed as "% of Control" or "% Inhibition". A common threshold for a "hit" is >90% inhibition.
-
For dose-response curves, the data is fitted to a binding curve model to calculate the dissociation constant (Kd).
-
Part 2: Cellular Target Engagement—Confirming Relevance in a Physiological Context
While biochemical assays are essential for broad profiling, they lack physiological context. They use purified, often truncated, enzyme constructs and do not account for cell membrane permeability, intracellular ATP concentrations, or the presence of scaffolding proteins. Therefore, confirming off-target interactions in a cellular environment is a critical validation step.[10]
The Power of Thermal Stability: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that measures target engagement in intact cells or even tissues.[11][12] It is based on the principle that when a ligand binds to its target protein, it generally confers thermodynamic stability, increasing the protein's melting temperature (Tm).[10][13][14]
Causality of Method Choice: A positive result in a kinome scan indicates a biochemical interaction. However, it doesn't prove the inhibitor can reach and bind that target inside a cell at a concentration sufficient to be pharmacologically relevant. CETSA directly answers this question.[14] A thermal shift (ΔTm) in the presence of the inhibitor provides strong evidence of target engagement within the complex milieu of the cell.[13] This is crucial for distinguishing true off-target liabilities from biochemical artifacts.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®) Workflow
This protocol describes a typical Western blot-based CETSA experiment to validate a primary target and a suspected off-target identified from a kinome screen.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line expressing the target kinases) to ~80% confluency.
-
Treat cells with the this compound inhibitor at a desired concentration (e.g., 10x IC50) or with vehicle (DMSO) as a control. Incubate for 1-2 hours under normal culture conditions.
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[14]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[10]
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.
-
Normalize the total protein concentration for all samples.
-
Analyze the abundance of the target proteins in the soluble fraction using Western blotting with specific antibodies for the primary target and the suspected off-target.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against temperature for both vehicle- and drug-treated samples.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition. A positive shift in Tm for the drug-treated sample (ΔTm) indicates target engagement.
-
Part 3: Data Visualization and Comparative Analysis
Effective data presentation is key to interpreting complex selectivity profiles. Tables and diagrams provide a clear, at-a-glance comparison of inhibitor performance.
Visualizing the Workflow
Diagrams created using Graphviz help to clarify the logical flow of the experimental strategies.
Caption: High-level workflow for a competition-binding based kinome scan.
Caption: Step-by-step experimental workflow for a CETSA experiment.
Comparative Data Table
Summarizing quantitative data in a table allows for direct comparison between different inhibitors. Let's consider two hypothetical this compound-based BTK inhibitors, OXP-A and OXP-B .
| Parameter | Inhibitor OXP-A | Inhibitor OXP-B | Justification for Comparison |
| Primary Target Potency | |||
| BTK IC50 (biochemical) | 1.2 nM | 0.8 nM | Measures direct enzymatic inhibition. |
| BTK Target Engagement (CETSA ΔTm) | +7.2 °C | +8.1 °C | Confirms potent binding in a cellular context. |
| Kinome Scan Selectivity (S-Score) | |||
| S-Score(10) @ 1µM | 0.015 | 0.040 | A lower score indicates higher selectivity (fewer off-targets). S(10) is the number of off-targets with >90% inhibition divided by the total number of kinases tested. |
| Key Off-Target Liabilities | |||
| EGFR IC50 (biochemical) | >10,000 nM | 250 nM | EGFR inhibition is linked to skin rash and diarrhea.[5][15] OXP-A is superior. |
| EGFR Target Engagement (CETSA ΔTm) | No Shift | +2.5 °C | OXP-B engages EGFR in cells, confirming a potential liability. OXP-A does not. |
| TEC IC50 (biochemical) | 55 nM | 450 nM | TEC family kinases are involved in platelet signaling; inhibition can increase bleeding risk.[4] |
| Interpretation | OXP-A is highly potent and exceptionally selective. Its lack of cellular EGFR engagement suggests a lower risk of associated side effects. | OXP-B is slightly more potent against BTK but shows significantly lower selectivity, with a confirmed off-target liability against EGFR. |
Expert Insight: The data comparison clearly favors OXP-A for further development. While OXP-B has slightly better on-target potency, its poor selectivity profile, particularly the confirmed cellular engagement of EGFR, represents a significant safety risk that could lead to dose-limiting toxicities.[4][5] This highlights the principle that selectivity, not just potency, is a primary driver of successful drug development.
Conclusion: An Integrated Approach to De-risking Development
The this compound scaffold is a powerful tool in the medicinal chemist's arsenal. However, its successful application hinges on a rigorous and multi-faceted approach to cross-reactivity profiling. An effective strategy begins with broad, biochemical screening to map the entire interaction landscape and identify potential liabilities. This must be followed by orthogonal, cell-based methods like CETSA to confirm that these interactions are relevant in a physiological setting. By integrating these approaches and presenting the data in a clear, comparative format, drug development teams can effectively de-risk their programs, selecting candidate molecules with the optimal balance of potency and selectivity for progression into clinical trials.
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A Senior Scientist's Guide to Assessing the In Vivo Efficacy of 4-Oxopiperidine-3-carboxamide Drug Candidates for Neuroprotection
As drug discovery pipelines increasingly focus on novel scaffolds, the 4-oxopiperidine-3-carboxamide core has emerged as a versatile and promising structure for developing therapeutics targeting a range of conditions, from cancer to neurodegenerative diseases.[1] However, transitioning a promising in vitro "hit" to a viable in vivo "lead" is a complex process fraught with challenges, particularly for Central Nervous System (CNS) indications. The journey from bench to preclinical validation demands a rigorous, multi-faceted in vivo assessment strategy.
This guide provides a framework for researchers and drug development professionals to design and execute comprehensive in vivo efficacy studies for this compound drug candidates, with a focus on neuroprotective applications. It is structured not as a rigid protocol, but as a logical workflow, emphasizing the scientific rationale behind each experimental choice to ensure the generation of robust, translatable data.
Part 1: The Strategic Blueprint - Animal Model Selection and Experimental Design
The foundation of any successful in vivo study is the selection of an appropriate animal model and a well-conceived experimental design. The choice of model is not merely a matter of convenience; it is a critical decision that dictates the relevance and translatability of the findings. For neurodegenerative diseases, models generally fall into two categories: those induced by neurotoxins and those based on genetic modifications.[2]
-
Neurotoxin-Induced Models: These models (e.g., MPTP for Parkinson's disease or scopolamine for cognitive impairment) are valuable for studying acute neuroprotection.[2] They are advantageous for their rapid onset of pathology and high reproducibility, making them ideal for initial screening and establishing proof-of-concept that a compound can mitigate neuronal damage.
-
Genetically Engineered Models: Transgenic models that express disease-causing mutations (e.g., APP/PS1 mice for Alzheimer's disease) are indispensable for evaluating disease-modifying potential.[3][4] These models recapitulate the progressive nature of human neurodegenerative disorders more faithfully, allowing for the assessment of a drug candidate's ability to alter the long-term trajectory of the disease.[5] While more time-consuming and costly, they provide deeper insights into a compound's impact on underlying pathology.[3]
The causality behind this choice is paramount: if the primary hypothesis is that your compound prevents excitotoxic cell death, a toxin model is a logical first step. If the compound is hypothesized to clear protein aggregates, a transgenic model is non-negotiable.
Overall In Vivo Assessment Workflow
A robust in vivo assessment follows a logical progression from establishing drug-like properties to demonstrating efficacy in a disease-relevant context. This workflow ensures that resources are invested in candidates with the highest probability of success.
Caption: High-level workflow for in vivo drug candidate assessment.
Part 2: Can the Drug Get Where It Needs to Go? Pharmacokinetics and BBB Penetration
A neuroprotective agent is useless if it cannot reach its target in the brain at a sufficient concentration and for an adequate duration.[6] Therefore, a thorough pharmacokinetic (PK) analysis, with a special focus on brain penetration, must precede or run in parallel with efficacy studies.[7][8] The primary goal is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.
Step-by-Step Protocol: Rodent Pharmacokinetic & Brain Penetration Study
-
Animal Acclimatization: House male C57BL/6 mice (or other appropriate strain) for at least one week under standard conditions (12h light/dark cycle, ad libitum food and water).
-
Dosing Formulation: Prepare the this compound candidate in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). The formulation must be non-toxic and capable of solubilizing the compound.
-
Compound Administration: Administer a single dose of the compound to a cohort of animals via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal injection (IP)). A typical dose for a screening study might be 10 mg/kg.
-
Time-Course Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of animals (n=3-4 per time point) via cardiac puncture under terminal anesthesia.
-
Brain Tissue Collection: Immediately following blood collection, perfuse the animals with ice-cold saline to remove blood from the cerebral vasculature. Swiftly dissect and harvest the brain.
-
Sample Processing: Centrifuge blood samples to separate plasma. Homogenize brain tissue in a suitable buffer.
-
Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC). Crucially, determine the brain-to-plasma ratio (AUCbrain/AUCplasma) to quantify BBB penetration.[9] It is essential to measure the unbound drug concentration, as this is the pharmacologically active fraction.[6]
Comparative Pharmacokinetic Data
The table below illustrates how data from this protocol can be used to compare different drug candidates.
| Parameter | Candidate A | Candidate B | Alternative C |
| Route of Administration | Oral (PO) | Oral (PO) | Intraperitoneal (IP) |
| Plasma Cmax (ng/mL) | 1500 | 1250 | 2500 |
| Plasma Half-life (t1/2, hours) | 4.2 | 8.1 | 1.5 |
| Oral Bioavailability (%) | 35 | 15 | N/A |
| Unbound Brain-to-Plasma Ratio | 0.1 | 1.2 | 0.9 |
| Interpretation | Good oral absorption but poor brain penetration. | Lower oral bioavailability but excellent brain penetration and longer half-life. | High exposure but short half-life and non-ideal route. |
Expert Insight: A high brain-to-plasma ratio is often sought, but a ratio near 1 can also be ideal, suggesting free diffusion across the BBB without being trapped by efflux transporters.[10] Candidate B, despite lower bioavailability, is superior for a CNS indication due to its excellent brain exposure and more favorable half-life, allowing for less frequent dosing.
Part 3: Is the Drug Hitting Its Target? Pharmacodynamics and Biomarker Analysis
Once brain exposure is confirmed, the next critical question is whether the drug engages its molecular target and modulates the downstream pathophysiology. Pharmacodynamic (PD) studies bridge the gap between drug concentration and biological effect.[8][11]
For neuroprotective this compound candidates, this often involves measuring biomarkers associated with the disease process, such as oxidative stress and neuroinflammation.[12][13]
-
Oxidative Stress Markers: In brain tissue from treated animals, one can measure levels of markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) to assess DNA oxidation or malondialdehyde (MDA) for lipid peroxidation. A successful neuroprotective agent would be expected to significantly reduce these markers compared to vehicle-treated, diseased animals.[12][13]
-
Neuroinflammation Markers: Using techniques like ELISA or multiplex assays, the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and activation of microglia and astrocytes can be quantified.[14]
-
Target Engagement: If the specific molecular target is known (e.g., a particular enzyme or receptor), target occupancy can be measured directly using techniques like PET imaging with a radiolabeled tracer or ex vivo autoradiography.
Hypothetical Neuroprotective Signaling Pathway
Many neuroprotective compounds exert their effects by bolstering endogenous defense mechanisms, such as the Nrf2 antioxidant response pathway.[13] A drug candidate might be designed to activate this system, leading to the transcription of protective genes.
Caption: Decision tree for advancing a CNS drug candidate.
Conclusion
Assessing the in vivo efficacy of this compound drug candidates, particularly for complex neurodegenerative diseases, is a demanding but essential undertaking. Success hinges on a logical, hypothesis-driven approach that systematically validates a compound's ability to reach its target, engage its mechanism, and alter the course of disease in a relevant animal model. By integrating pharmacokinetics, pharmacodynamics, behavioral science, and pathology, researchers can build a compelling data package that justifies the advancement of truly promising molecules toward the clinic.
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The Emergence of 4-Oxopiperidine-3-carboxamide: A Head-to-Head Comparison with Clinically Approved PARP Inhibitors
A new frontier in precision oncology is the targeting of DNA damage response (DDR) pathways. Within this landscape, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone of therapy, particularly for cancers harboring defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This guide provides a comprehensive head-to-head comparison of a novel investigational scaffold, 4-Oxopiperidine-3-carboxamide, with the four clinically approved PARP inhibitors: Olaparib, Talazoparib, Niraparib, and Rucaparib. This analysis is based on a hypothetical, yet plausible, set of preclinical data for this compound, framed within the context of established benchmarks for PARP inhibition.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). In healthy cells, the HRR pathway, which involves proteins like BRCA1 and BRCA2, efficiently repairs DNA double-strand breaks (DSBs). However, in cancer cells with deficient HRR, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication. These unrepaired DSBs are highly cytotoxic, resulting in a synthetic lethal interaction that selectively kills cancer cells while sparing normal, HRR-proficient cells.
The therapeutic efficacy of PARP inhibitors is attributed to two primary mechanisms: catalytic inhibition and PARP trapping. Catalytic inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, thereby blocking the recruitment of downstream DNA repair factors. PARP trapping, a distinct and highly potent mechanism, involves the stabilization of the PARP-DNA complex, which creates a physical obstruction to DNA replication and transcription, leading to enhanced cytotoxicity. The differential ability of various PARP inhibitors to trap PARP on DNA is a key factor influencing their clinical activity.
Comparative Analysis of Inhibitor Potency and Selectivity
The following sections provide a detailed comparison of the biochemical and cellular activities of this compound and the four approved PARP inhibitors. The data for the approved inhibitors are compiled from publicly available literature, while the data for this compound are hypothetical and designed to illustrate its potential as a competitive preclinical candidate.
Biochemical Potency: PARP1/2 Inhibition and PARP Trapping
The inhibitory potency against the primary targets, PARP1 and PARP2, and the ability to trap these enzymes on DNA are fundamental parameters for characterizing PARP inhibitors.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Potency |
| This compound | 8.5 | 5.2 | +++ |
| Olaparib | 1 - 19[1] | 1 - 251[1] | +++[2][3] |
| Talazoparib | 0.57[4][5] | Potent inhibitor | +++++[2][3][6] |
| Niraparib | 3.8[7][8] | 2.1[7] | +++[3] |
| Rucaparib | 0.8 - 3.2[1] | 28.2[1] | +++[2][3] |
| Table 1: Comparison of biochemical potency of PARP inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50%. Relative PARP trapping potency is a qualitative measure of the inhibitor's ability to stabilize the PARP-DNA complex, with more '+' symbols indicating higher potency. |
Based on our hypothetical data, this compound demonstrates potent inhibition of both PARP1 and PARP2, with a slight selectivity towards PARP2. Its PARP trapping ability is comparable to that of Olaparib, Niraparib, and Rucaparib, suggesting a strong potential for inducing cytotoxicity through this mechanism. Talazoparib remains the most potent PARP trapper among the compared molecules.[2][3][6]
Cellular Activity: Synthetic Lethality in BRCA-Mutant and Wild-Type Cell Lines
The ultimate test of a PARP inhibitor's potential is its ability to selectively kill cancer cells with HRR deficiencies. This is typically assessed by comparing the inhibitor's cytotoxicity in cell lines with and without functional BRCA1 or BRCA2 genes.
| Inhibitor | IC50 in BRCA1/2-mutant cells (µM) | IC50 in BRCA-proficient cells (µM) | Selectivity Index (WT/mutant) |
| This compound | 0.09 | 8.2 | ~91 |
| Olaparib | ~0.005 - 4.7[9][10] | ~96 (HCC1937)[9] | Variable |
| Talazoparib | ~0.002 - 0.13[9][10] | >10 (in some lines)[9] | High |
| Niraparib | ~3.2 - 21.34[1][9][10] | ~58.98[1] | ~2-3 |
| Rucaparib | ~0.9 - 2.3[9][10] | >10 (in some lines)[9] | Variable |
| Table 2: Comparison of cellular activity of PARP inhibitors in BRCA-mutant and BRCA-proficient (wild-type) cancer cell lines. The IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. The selectivity index is the ratio of the IC50 in wild-type cells to the IC50 in mutant cells, with a higher value indicating greater selectivity for cancer cells. |
In our hypothetical cellular assays, this compound exhibits a high degree of selectivity for BRCA-mutant cells, with a selectivity index of approximately 91. This suggests a strong synthetic lethal effect and a potentially favorable therapeutic window. Its potency in BRCA-mutant cells is within the range of the approved inhibitors.
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the comparative data, detailed experimental protocols for the key assays are provided below.
PARP1/2 Enzymatic Activity Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes. A common method is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins.
Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reaction Mixture: Prepare a reaction mixture containing PARP1 or PARP2 enzyme, activated DNA (to stimulate enzyme activity), and the test inhibitor at various concentrations.
-
Initiation: Add biotinylated NAD+ to initiate the PARylation reaction. Incubate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unincorporated NAD+. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.
-
Data Analysis: The intensity of the chemiluminescent signal is proportional to the PARP activity. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
PARP Trapping Assay
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex. A fluorescence polarization (FP) based assay is a common and efficient method.[11][12][13][14]
Protocol:
-
Reaction Setup: In a 384-well plate, add a fluorescently labeled DNA oligonucleotide duplex, PARP1 or PARP2 enzyme, and the test inhibitor at various concentrations.
-
Equilibration: Incubate the mixture to allow the formation of the PARP-DNA complex.
-
PARylation Initiation: Add NAD+ to the wells to initiate the auto-PARylation of the enzyme. In the absence of an effective trapping agent, PARP will auto-PARylate and dissociate from the DNA, leading to a decrease in fluorescence polarization.
-
Measurement: Measure the fluorescence polarization of the solution. A high FP signal indicates that the PARP enzyme remains bound to the fluorescent DNA, signifying potent PARP trapping.
-
Data Analysis: The increase in FP signal is directly proportional to the PARP trapping activity. Determine the EC50 for trapping by plotting the FP signal against the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]
Protocol:
-
Cell Seeding: Seed BRCA-mutant and BRCA-proficient cancer cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Signaling Pathway and Mechanism of Action
The synthetic lethal interaction between PARP inhibition and HRR deficiency is a cornerstone of this therapeutic strategy. The following diagram illustrates this key signaling pathway.
Conclusion
The hypothetical preclinical profile of this compound positions it as a promising novel scaffold for the development of PARP inhibitors. Its potent enzymatic inhibition, significant PARP trapping ability, and high selectivity for HRR-deficient cancer cells in cellular models suggest that it warrants further investigation. While the established PARP inhibitors have revolutionized the treatment of certain cancers, the quest for agents with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms is ongoing. The exploration of novel chemical matter, such as the this compound series, is essential for advancing the field of targeted cancer therapy. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of this new class of inhibitors.
References
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Niraparib in ovarian cancer: results to date and clinical potential. Therapeutic Advances in Medical Oncology. [Link]
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Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Cancers (Basel). [Link]
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PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics. [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics. [Link]
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Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Ovarian Research. [Link]
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Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. [Link]
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O6.1 * Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. Annals of Oncology. [Link]
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PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers (Basel). [Link]
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Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers (Basel). [Link]
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PARP1 Activity Assay. Tulip Biolabs. [Link]
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PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers (Basel). [Link]
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Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]
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Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]
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Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences of the United States of America. [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. Clinical Cancer Research. [Link]
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Enzolution PARP1 Assay System. BellBrook Labs. [Link]
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Cell Viability Assays. Assay Guidance Manual. [Link]
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Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences of the United States of America. [Link]
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Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Translational Oncology. [Link]
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PARP. Assay-Protocol. [Link]
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Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers (Basel). [Link]
-
PARP1 Chemiluminescent Assay Kit. West Bioscience. [Link]
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Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. Cancers (Basel). [Link]
-
Comparison of IC50 values for olaparib between PC wild-type (WT) and... ResearchGate. [Link]
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Unmatched cell line collections are not optimal for identification of PARP inhibitor response and drug synergies. bioRxiv. [Link]
-
Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... ResearchGate. [Link]
-
PARPtrap™ Combo Assay Kit for PARP1 and PARP2. BPS Bioscience. [Link]
-
PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]
-
PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate. [Link]
-
Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers (Basel). [Link]
-
Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]
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Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
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Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Nucleic Acids Research. [Link]
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A Comparative Guide to the Synthesis of 4-Oxopiperidine-3-carboxamide: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
The 4-oxopiperidine-3-carboxamide scaffold is a crucial pharmacophore found in a variety of biologically active molecules, making its efficient and reproducible synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides an in-depth comparison of synthetic routes to this valuable building block, with a focus on experimental reproducibility, yield, and overall practicality for a research and development setting. We will delve into two primary strategies: a classical approach centered around the Dieckmann condensation and an alternative multicomponent reaction, providing detailed protocols and a critical evaluation of each.
Introduction: The Significance of the this compound Moiety
The piperidine ring is a ubiquitous structural motif in pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer drug-like characteristics. The specific substitution pattern of a 4-oxo group and a 3-carboxamide functionality creates a versatile template for interacting with various biological targets. This has led to its incorporation in molecules targeting a range of diseases. The reliable and scalable synthesis of this core structure is therefore a critical first step in the discovery and development of new therapeutics.
Route 1: The Dieckmann Condensation Approach
The Dieckmann condensation is a classic and widely utilized intramolecular reaction for the formation of cyclic β-keto esters. This approach offers a logical and often high-yielding pathway to the 4-oxopiperidine ring system. The overall strategy involves the construction of a linear diester precursor followed by a base-mediated cyclization.
Mechanistic Rationale
The core of this synthetic route lies in the intramolecular Claisen condensation of a diester. A strong base is used to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic β-keto ester after an acidic workup. For the synthesis of the 4-oxopiperidine core, this typically involves the cyclization of a substituted amino-diester.
Experimental Workflow: Dieckmann Condensation Route
The synthesis can be broken down into three key stages: formation of the diester precursor, the Dieckmann condensation itself, and the subsequent conversion of the resulting ester to the desired carboxamide, followed by deprotection. A common iteration of this route begins with N-benzyl glycine ethyl ester and ethyl 4-halobutyrate.
Caption: Workflow for the Dieckmann Condensation Route.
Detailed Experimental Protocol:
Step 1: Synthesis of Ethyl N-benzyl-N-(3-ethoxycarbonylpropyl)glycinate
-
To a solution of N-benzyl glycine ethyl ester (1 equivalent) in a suitable organic solvent such as toluene, add ethyl 4-bromobutyrate (1.1 equivalents) and a base like potassium carbonate (2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude diester. Purification can be achieved by column chromatography.
Step 2: Dieckmann Condensation to form Ethyl N-Benzyl-4-oxopiperidine-3-carboxylate
-
Prepare a solution of sodium ethoxide (1.2 equivalents) in anhydrous toluene.
-
To this solution, add the crude diester from the previous step dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux for several hours. The progress of the cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture and quench with a weak acid (e.g., acetic acid).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude β-keto ester can be purified by vacuum distillation or column chromatography.
Step 3: Amidation of Ethyl N-Benzyl-4-oxopiperidine-3-carboxylate
-
Dissolve the purified ethyl N-benzyl-4-oxopiperidine-3-carboxylate in a saturated solution of ammonia in methanol.
-
Stir the solution in a sealed pressure vessel at room temperature or with gentle heating (e.g., 50 °C) for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting ester is consumed.
-
Remove the solvent under reduced pressure to yield the crude N-benzyl-4-oxopiperidine-3-carboxamide, which can be purified by recrystallization or column chromatography.
Step 4: N-Debenzylation to yield this compound
-
Dissolve the N-benzyl-4-oxopiperidine-3-carboxamide in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation, either using a hydrogen balloon at atmospheric pressure or a Parr hydrogenator at elevated pressure (e.g., 50 psi).
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Performance and Reproducibility
| Parameter | Dieckmann Condensation Route |
| Overall Yield | Moderate to Good (typically 40-60% over 4 steps) |
| Reproducibility | Generally reproducible with careful control of reaction conditions, particularly the Dieckmann condensation step. The use of a strong, moisture-sensitive base requires anhydrous conditions for consistent results.[1] |
| Scalability | The Dieckmann condensation is a scalable reaction, though careful temperature control is necessary on a larger scale to manage the exotherm.[1] |
| Purification | Multiple chromatographic purifications may be required, which can be time-consuming and reduce overall yield. |
| Key Challenges | - Ensuring anhydrous conditions for the Dieckmann condensation. - Potential for side reactions during amidation. - Complete removal of the palladium catalyst after debenzylation. |
Route 2: Petrenko-Kritschenko Piperidone Synthesis and Subsequent Functionalization
An alternative approach to the 4-oxopiperidine core is the Petrenko-Kritschenko piperidone synthesis. This is a multicomponent reaction that brings together an aldehyde, a β-ketoester, and ammonia or a primary amine in a one-pot cyclization.
Mechanistic Rationale
The Petrenko-Kritschenko reaction is a variation of the Hantzsch pyridine synthesis and proceeds through a series of condensations and cyclizations. It involves the formation of an enamine from the β-ketoester and ammonia, which then undergoes a Michael addition with an α,β-unsaturated ketone (formed in situ from the aldehyde and another equivalent of the β-ketoester). Subsequent cyclization and dehydration lead to the dihydropyridine, which can then be oxidized to the pyridine or, in this case, a related piperidone derivative. While this is a powerful method for constructing the piperidone ring, the introduction of the 3-carboxamide functionality is not as straightforward as in the Dieckmann route. A plausible adaptation involves using a precursor that can be later converted to the carboxamide.
Experimental Workflow: Adapted Petrenko-Kritschenko Route
A potential adaptation of this route for the synthesis of this compound could involve the use of an appropriate starting material that allows for the introduction of the carboxamide group after the ring formation.
Caption: A potential workflow adapting the Petrenko-Kritschenko synthesis.
Detailed Experimental Protocol (Hypothetical Adaptation):
Step 1: Petrenko-Kritschenko Reaction
-
In a round-bottom flask, combine formaldehyde (or a suitable aldehyde precursor), ethyl acetoacetate, and a source of ammonia (e.g., ammonium acetate) in a solvent like ethanol.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure. The resulting crude product, a substituted dihydropyridone, would require purification.
Subsequent Steps: The direct application of the Petrenko-Kritschenko synthesis to obtain the desired 3-carboxamide functionality is not well-documented and would likely require significant methodological development. This would involve the hydrolysis of a pre-installed ester or nitrile group at the 3-position, followed by amidation.
Performance and Reproducibility
| Parameter | Adapted Petrenko-Kritschenko Route |
| Overall Yield | Potentially lower and less predictable due to the multicomponent nature and subsequent functional group manipulations. |
| Reproducibility | Can be challenging to reproduce consistently, as multicomponent reactions are often sensitive to the purity of starting materials and reaction conditions.[2] |
| Scalability | One-pot nature is attractive for scalability, but optimization for consistent yields on a larger scale can be difficult. |
| Purification | Purification of the initial cyclization product can be complex due to the formation of multiple byproducts. |
| Key Challenges | - Lack of a direct and established protocol for the synthesis of the target molecule. - Control of regioselectivity and chemoselectivity in the multicomponent reaction. - The need for extensive post-cyclization functional group transformations. |
Comparison and Conclusion
| Feature | Dieckmann Condensation Route | Adapted Petrenko-Kritschenko Route |
| Maturity of the Method | Well-established and widely documented for piperidone synthesis. | Less established for the specific target; requires significant adaptation. |
| Predictability | Generally more predictable outcomes and yields with proper control. | Less predictable due to the complexity of the multicomponent reaction. |
| Versatility | The linear precursor can be readily modified to introduce diversity. | Can be versatile in terms of the initial components, but subsequent modifications may be challenging. |
| Ease of Execution | Requires multiple discrete steps but each step is a standard organic transformation. | The one-pot nature is appealing, but the reaction can be difficult to control and optimize. |
| Recommendation | Recommended for researchers seeking a reliable and reproducible route to this compound, especially for small to medium-scale synthesis. | Not recommended for direct application without significant methods development. May be a consideration for library synthesis where some variability in outcome is acceptable. |
Based on the available literature and established synthetic principles, the Dieckmann condensation route offers a more reliable and reproducible pathway to this compound for most research and development applications. While it involves multiple steps, the individual transformations are well-understood and generally high-yielding. The key to success with this route lies in the careful execution of the Dieckmann condensation under anhydrous conditions and the optimization of the subsequent amidation and deprotection steps.
The Petrenko-Kritschenko approach, while elegant in its one-pot nature, presents significant challenges for the synthesis of this specific target due to the lack of a direct and well-defined protocol. Further research would be required to develop a robust and reproducible method based on this strategy.
For scientists and drug development professionals, the choice of synthetic route will ultimately depend on the specific project goals, available resources, and the desired scale of production. However, for a predictable and reproducible synthesis of this compound, the Dieckmann condensation remains the superior and more scientifically sound approach.
References
-
DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455–7458. [Link]
-
Grokipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Retrieved from [Link]
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A Comparative Benchmarking Guide to the ADME Properties of 4-Oxopiperidine-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant hurdle lies in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule.[1][2][3] Poor ADME profiles are a leading cause of late-stage clinical failures, making early and accurate assessment critical.[4] The 4-oxopiperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds targeting various biological pathways. However, the success of any drug candidate based on this scaffold is intrinsically linked to its ADME characteristics.
This guide provides a comprehensive comparison of the ADME properties of this compound derivatives. We will delve into the key in vitro assays used to benchmark these properties, explaining the experimental rationale and providing detailed protocols. By understanding the interplay between chemical structure and ADME outcomes, researchers can make more informed decisions in the design and optimization of novel therapeutics.
The Core Scaffold: Physicochemical Properties
The foundational this compound structure possesses inherent physicochemical properties that influence its ADME profile.[5] Variations in substitution on the piperidine ring and the carboxamide moiety can significantly alter these properties.
| Property | 4-Oxopiperidine-3-carboxylic acid[6] | Methyl 4-oxopiperidine-3-carboxylate[7] | Ethyl 4-oxopiperidine-3-carboxylate[8] |
| Molecular Weight ( g/mol ) | 143.14 | 157.17 | 171.19 |
| LogP (Predicted) | -2.7 | -0.6 | Not Available |
| Topological Polar Surface Area (Ų) | 66.4 | 55.4 | Not Available |
Expert Insight: The LogP (a measure of lipophilicity) is a critical determinant of a compound's ability to cross biological membranes. The parent carboxylic acid is highly polar, which may limit its passive diffusion. Esterification, as seen with the methyl and ethyl derivatives, increases lipophilicity, potentially improving membrane permeability. However, this can also impact other properties like solubility and metabolic stability.
Key In Vitro ADME Assays for Benchmarking
A battery of in vitro assays is essential for characterizing the ADME profile of a compound series.[1][9][10] These assays provide crucial data for early-stage decision-making and guide the optimization of drug candidates.[1]
Permeability Assessment: The Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[11][12][13] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12][13][]
Experimental Rationale: By measuring the rate at which a compound crosses the Caco-2 cell monolayer, we can estimate its potential for oral absorption. The assay can be performed in two directions: from the apical (luminal) to the basolateral (blood) side (A-B) to assess absorption, and from the basolateral to the apical side (B-A) to identify the potential for active efflux.[12] An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 is indicative of active transport, often mediated by efflux pumps like P-glycoprotein (P-gp).[12]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Microsomal Stability Assay Workflow.
Detailed Protocol: Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound.
-
Prepare a suspension of liver microsomes (human or other species) in a suitable buffer. [15] * Prepare a solution of the NADPH regenerating system. [15][16]2. Incubation:
-
In a microplate, combine the microsomal suspension, the NADPH regenerating system, and the test compound solution. [15] * Initiate the reaction by pre-warming the plate to 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins. [17][15]3. Sample Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line is the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be calculated based on the half-life and the protein concentration. [18]
Cytochrome P450 (CYP) Inhibition Assay
Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). [19][20]It is crucial to assess the potential of a new chemical entity to inhibit major CYP isoforms, such as CYP1A2, 2C9, 2C19, 2D6, and 3A4. [9][21][22] Experimental Rationale: This assay determines the concentration of a test compound that causes 50% inhibition (IC50) of the activity of a specific CYP isoform. This is achieved by incubating the test compound with human liver microsomes or recombinant CYP enzymes, a specific probe substrate for the target CYP isoform, and NADPH. The formation of the metabolite of the probe substrate is measured in the presence and absence of the test compound.
Experimental Workflow: CYP Inhibition Assay
Caption: CYP Inhibition Assay Workflow.
Detailed Protocol: CYP Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and perform serial dilutions.
-
Prepare a solution of human liver microsomes or a specific recombinant CYP enzyme. [23] * Prepare a solution of the CYP-specific probe substrate.
-
Prepare a solution of NADPH.
-
-
Incubation:
-
Pre-incubate the enzyme source with the test compound at various concentrations at 37°C. [23] * Initiate the reaction by adding the probe substrate and NADPH.
-
Incubate for a specific period.
-
Terminate the reaction with a suitable solvent.
-
-
Sample Analysis: Analyze the formation of the probe substrate's metabolite using LC-MS/MS or a fluorescence-based method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value. [22]
Comparative Data Summary (Hypothetical)
The following table presents hypothetical ADME data for a series of this compound derivatives to illustrate how these properties can be benchmarked.
| Compound | Papp A-B (10⁻⁶ cm/s) | Efflux Ratio | Microsomal t1/2 (min) | CYP3A4 IC50 (µM) |
| Derivative 1 (R=H) | 0.5 | 1.2 | > 60 | > 50 |
| Derivative 2 (R=CH₃) | 2.1 | 1.5 | 45 | 25 |
| Derivative 3 (R=Ph) | 8.5 | 3.1 | 15 | 5.2 |
| Atenolol (Control) | < 0.1 | N/A | > 60 | > 50 |
| Propranolol (Control) | > 10 | N/A | < 10 | 1.8 |
Interpretation of Hypothetical Data:
-
Derivative 1: Shows low permeability and high stability, suggesting it may have poor oral absorption but a long half-life.
-
Derivative 2: Exhibits improved permeability and moderate stability.
-
Derivative 3: Displays high permeability but is a potential P-gp substrate (high efflux ratio) and has lower metabolic stability and significant CYP3A4 inhibition, indicating potential DDI risks.
Conclusion
Benchmarking the ADME properties of this compound derivatives is a critical component of the drug discovery process. By systematically evaluating permeability, metabolic stability, and CYP inhibition using the in vitro assays described, researchers can build a comprehensive understanding of a compound's pharmacokinetic potential. This data-driven approach enables the rational design of molecules with optimized ADME profiles, increasing the probability of success in bringing novel and effective therapies to patients.
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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Evotec. Caco-2 Permeability Assay. [Link]
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Caco2 assay protocol. Caco2 assay protocol. [Link]
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- 7. Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-OXO-PIPERIDINE-3-CARBOXYLIC ACID ETHYL ESTER | 67848-59-3 [chemicalbook.com]
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- 10. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
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Safety Operating Guide
Navigating the Disposal of 4-Oxopiperidine-3-carboxamide: A Comprehensive Guide to Safety and Compliance
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a detailed, safety-centric framework for the disposal of 4-Oxopiperidine-3-carboxamide, a heterocyclic compound likely utilized as a building block in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from established principles of chemical safety and data from structurally analogous compounds, including 4-piperidone and various carboxamide derivatives. The causality behind each procedural step is explained to ensure a deep understanding of the safety and regulatory rationale.
I. Hazard Assessment: An Inferential Approach
Understanding the potential hazards of this compound is paramount for its safe handling and disposal. Based on the known toxicological profiles of its core structural motifs—the 4-piperidone ring and the carboxamide functional group—we can infer the following potential hazards:
-
Skin and Eye Irritation: The 4-piperidone moiety is a known irritant. Safety data for compounds like N-Boc-4-Piperidone and Methyl 4-oxopiperidine-3-carboxylate hydrochloride consistently list skin and eye irritation as primary hazards[1][2][3].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[1][4].
-
Harmful if Swallowed: Carboxamide-containing compounds can be harmful if ingested[5].
-
Potential for Sensitization: Some piperidine derivatives have been shown to cause skin sensitization upon repeated contact[6].
Given these potential hazards, this compound must be treated as a hazardous substance.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Inferred Risk | Rationale based on Structural Analogs |
| Acute Toxicity (Oral) | Potentially Harmful | Carboxamide derivatives can exhibit oral toxicity[5]. |
| Skin Corrosion/Irritation | Irritant | 4-piperidone derivatives are known skin irritants[1][3]. |
| Serious Eye Damage/Irritation | Serious Irritant | 4-piperidone derivatives are known eye irritants[1][3]. |
| Respiratory Sensitization | Data not available | Insufficient data from analogous compounds. |
| Skin Sensitization | Potential Sensitizer | Piperidine derivatives can be skin sensitizers[6]. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Inhalation of dust from similar compounds can irritate the respiratory system[1][4]. |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory mandate, governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. The following protocol provides a self-validating system to ensure compliance and safety.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling this compound for disposal, it is crucial to wear appropriate PPE to mitigate the risk of exposure.
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chemicals.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step 2: Waste Characterization and Segregation - The Principle of "Like with Like"
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring correct disposal.
-
Designate as Hazardous Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be classified as hazardous waste.
-
Solid Waste:
-
Collect unadulterated solid this compound in a dedicated, clearly labeled, and sealable container.
-
Contaminated items such as weighing paper, gloves, and pipette tips should also be placed in this container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, compatible, and labeled liquid waste container.
-
Do not mix this waste with other waste streams unless you have confirmed their compatibility. For instance, avoid mixing with strong oxidizing agents[7].
-
Step 3: Waste Container Management - Containment and Communication
The integrity and labeling of your waste container are critical for safety and compliance.
-
Container Selection: Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) is generally a good choice.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
Step 4: Storage - Safe and Secure Accumulation
Hazardous waste must be stored safely pending collection.
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases[7].
Step 5: Disposal - The Final Step
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of your hazardous waste.
-
Documentation: Complete any required waste manifests or pickup request forms accurately and completely.
Visualizing the Disposal Decision Process
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
III. Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Contain the Spill: Use a chemical spill kit to absorb the spilled material. For a solid, carefully sweep it up to avoid creating dust. For a liquid, use absorbent pads or granules.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used to clean up the spill, including absorbent pads, gloves, and wipes, must be disposed of as hazardous waste in the same manner as the chemical itself.
IV. Environmental Considerations: Beyond the Laboratory
By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Boc-4-Piperidone. [Link]
-
CATO Research Chemical Inc. (2025). Safety Data Sheet: 4-oxo-piperidine-3-carboxylic acid methyl ester. [Link]
-
AAPPTEC. (n.d.). Safety Data Sheet: CXZ080. [Link]
-
PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99%. [Link]
-
Kumiko, Y., et al. (2019). Environmental fate of pharmaceutical compounds and antimicrobial-resistant bacteria in hospital effluents, and contributions to pollutant loads in the surface waters in Japan. Environmental Pollution, 249, 57-65. [Link]
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Xega, R., King, B. E., Sohrabi, A. K., & Minyard, M. (2019). Environmental Fate of Carfentanil Oxalate in Soil and Relevant Waters. Defense Technical Information Center. [Link]
-
Kumar, V., et al. (2023). Advancements in the dominion of fate and transport of pharmaceuticals and personal care products in the environment—a bibliometric study. Environmental Science and Pollution Research, 30(27), 70089-70114. [Link]
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- 11. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Oxopiperidine-3-carboxamide
As researchers and drug development professionals, our work with novel chemical entities like 4-Oxopiperidine-3-carboxamide is foundational to discovery. However, innovation and safety are inextricably linked. A deep understanding of the compounds we handle is critical not just for experimental success, but for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, with a focus on the rationale and proper use of Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the inherent risks associated with this compound. Based on data from structurally similar compounds, this substance is classified as a hazardous chemical. The primary routes of exposure and associated hazards are:
-
Skin Contact: Classified as a skin irritant (Category 2)[1][2]. Direct contact can lead to redness, inflammation, and discomfort.
-
Eye Contact: Poses a risk of serious eye irritation (Category 2)[1][2][3]. As a fine powder, it can easily become airborne and contact the eyes, causing significant irritation.
-
Inhalation: May cause respiratory tract irritation[1][3]. Inhaling the dust can lead to coughing, sneezing, and discomfort in the respiratory system.
The causality is clear: the physical and chemical properties of this solid compound dictate a PPE strategy focused on creating a complete barrier against skin, eye, and respiratory exposure.
Core Protective Equipment: Your First Line of Defense
Handling this compound demands a multi-layered approach to PPE. The following are the minimum requirements for working with this compound in a laboratory setting.
Eye and Face Protection
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Mandatory: Chemical safety goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 are required[1][4][5]. Goggles provide a full seal around the eyes, which is critical for protecting against fine powders that can easily bypass standard safety glasses.
-
Recommended for Splash Risk: When handling solutions or during large-scale operations where splashing is possible, a face shield should be worn in addition to safety goggles to protect the entire face[6][7].
Hand Protection
To prevent skin irritation, selecting the correct gloves is crucial.
-
Material: Nitrile rubber gloves are recommended[1]. They provide a durable barrier against chemical contact. Avoid PVC gloves, which offer little protection against chemical exposures[6].
-
Specifications: Use powder-free gloves to prevent airborne contamination of the work area[6]. For handling hazardous compounds, consider double-gloving for added protection[7].
-
Integrity: Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if you know or suspect contact with the chemical has occurred[6]. Always inspect gloves for tears or punctures before use.
Body Protection
Protecting exposed skin is essential to prevent irritation.
-
Laboratory Coat: A standard lab coat is a minimum requirement.
-
Enhanced Protection: For larger quantities or when generating dust, a disposable, impermeable gown is recommended to prevent skin exposure[1][7][8]. This ensures that any contamination is contained and can be disposed of easily.
Respiratory Protection
While not always necessary for small-scale use in a well-ventilated area, respiratory protection is critical under certain conditions.
-
Standard Use: For small-scale laboratory work conducted in a certified chemical fume hood or with adequate local exhaust ventilation, specific respiratory protection is often not required[1][3][5].
-
Required Use: Respiratory protection is necessary when:
-
Working outside of a fume hood.
-
Handling large quantities of the powder.
-
There is a risk of generating dust.
-
Cleaning up spills.
-
-
Type: In these situations, a NIOSH-approved N95 or N100 particulate respirator is sufficient to protect against airborne dust[6][7].
PPE Selection Summary
The level of PPE required is dictated by the specific task. Use the following table as a guide for your risk assessment.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Small-Scale Handling (in fume hood) | Safety Goggles | Single pair of nitrile gloves | Laboratory Coat | Not required with proper ventilation |
| Handling Solutions (potential for splash) | Safety Goggles & Face Shield | Nitrile gloves | Laboratory Coat | Not required with proper ventilation |
| Large-Scale Handling or Dust Generation | Safety Goggles & Face Shield | Double pair of nitrile gloves | Impermeable Gown | N95/N100 Particulate Respirator |
| Spill Cleanup | Safety Goggles & Face Shield | Double pair of nitrile gloves | Impermeable Gown | Chemical Cartridge Respirator[6] |
Step-by-Step Protocols: Ensuring Procedural Integrity
Proper technique in donning (putting on) and doffing (taking off) PPE is as important as the equipment itself to prevent cross-contamination.
Donning PPE Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Coat: Put on your laboratory coat or impermeable gown, ensuring it is fully fastened.
-
Respiratory Protection (if required): Put on and fit-check your respirator.
-
Eye/Face Protection: Put on your safety goggles and, if necessary, your face shield.
-
Gloves: Put on your first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the outer gloves go over the cuffs of your gown sleeve.
Doffing PPE Protocol
-
Outer Gloves (if used): Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.
-
Gown/Coat: Remove your gown or lab coat by rolling it away from your body to contain any contaminants. Dispose of it in the appropriate waste stream.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove your face shield and goggles.
-
Respiratory Protection (if used): Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Safe Handling and Disposal Workflow
The entire lifecycle of handling this compound, from preparation to disposal, must be managed within a strict safety framework.
Caption: Workflow for Safe Handling of this compound.
Disposal and Emergency Plans
Waste Disposal
-
Classification: Waste generated from handling this compound is classified as hazardous[1].
-
Procedure: All unused product and contaminated disposable materials (gloves, gowns, wipes) must be collected in a designated, sealed hazardous waste container.
-
Regulations: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations[1][3][4]. Do not allow the chemical to enter drains or the environment[9][10][11].
First Aid for Exposure
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][3][4].
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, get medical attention[1][3][4].
-
Inhalation: Remove the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention[1][3].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention[1][4].
By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
University of Iowa Health Care. PPE Requirements Hazardous Drug Handling. [Link]
-
American Society of Health-System Pharmacists. ASHP <800> Answer Book: PERSONAL PROTECTIVE EQUIPMENT. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
